molecular formula C10H19N B13183269 N-cyclopropyl-3-methylcyclohexan-1-amine

N-cyclopropyl-3-methylcyclohexan-1-amine

Cat. No.: B13183269
M. Wt: 153.26 g/mol
InChI Key: CMLXXGUQXTZGFC-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methylcyclohexan-1-amine is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-cyclopropyl-3-methylcyclohexan-1-amine

InChI

InChI=1S/C10H19N/c1-8-3-2-4-10(7-8)11-9-5-6-9/h8-11H,2-7H2,1H3

InChI Key

CMLXXGUQXTZGFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2CC2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biocatalytic Synthesis and Structural Characterization of N-cyclopropyl-3-methylcyclohexan-1-amine: A Paradigm for Complex Chiral Amine Assembly

Executive Summary The synthesis of sterically hindered, multi-stereocenter chiral amines is a persistent bottleneck in modern drug discovery. N-cyclopropyl-3-methylcyclohexan-1-amine (CAS: 926251-86-7) serves as an excellent model compound for evaluating advanced synthetic methodologies due to its contiguous stereocenters and bulky aliphatic substituents[1]. This whitepaper provides an in-depth technical analysis of its structural properties and details a breakthrough biocatalytic methodology—utilizing a multifunctional imine reductase (EneIRED)—to assemble this complex scaffold via a one-pot conjugate reduction-reductive amination (CR-RA) cascade[2].

Molecular Architecture & Pharmacological Relevance

N-cyclopropyl-3-methylcyclohexan-1-amine is a secondary aliphatic amine characterized by a highly flexible 3-methylcyclohexyl ring coupled to a rigid, sterically demanding cyclopropyl group.

In medicinal chemistry, secondary amines with this degree of aliphatic complexity are highly valued. The cyclopropyl moiety lowers the basicity of the amine slightly compared to straight-chain alkyl groups while dramatically increasing metabolic stability against monoamine oxidases (MAOs) and cytochrome P450 enzymes. The 3-methyl substitution on the cyclohexyl ring introduces two chiral centers (C1 and C3), resulting in cis and trans diastereomers. Controlling the diastereomeric ratio (dr) during synthesis is critical, as the three-dimensional vector of the amine lone pair dictates target protein binding affinity.

Physicochemical Profiling

Understanding the physicochemical baseline of N-cyclopropyl-3-methylcyclohexan-1-amine is essential for downstream extraction, purification, and formulation. Due to its volatility and susceptibility to atmospheric oxidation as a free base, it is almost exclusively isolated and stored as a hydrochloride salt.

Table 1: Structural & Physicochemical Properties

ParameterValue / Description
IUPAC Name N-cyclopropyl-3-methylcyclohexan-1-amine
CAS Registry Number 926251-86-7[1]
Molecular Formula C₁₀H₁₉N
Molecular Weight 153.27 g/mol (Free base)
Stereocenters C1, C3 (Yields cis/trans diastereomers)
Typical Isolation Form Hydrochloride (HCl) salt
Solubility Profile High in DCM, MTBE, Chloroform; Moderate in H₂O (as salt)

The Biocatalytic Paradigm: EneIRED Cascade Mechanism

Historically, synthesizing compounds like N-cyclopropyl-3-methylcyclohexan-1-amine required multi-step chemocatalysis: starting from 3-methylcyclohex-2-en-1-one, one would perform a transition-metal-catalyzed conjugate reduction, followed by a separate reductive amination using toxic hydride donors (e.g., NaBH₃CN or NaBH(OAc)₃).

A paradigm shift was introduced by Turner and colleagues (2022), who identified a multifunctional biocatalyst, EneIRED , from a metagenomic library[2]. EneIRED is an unprecedented enzyme capable of performing three sequential transformations within a single active site: alkene reduction, imine formation, and imine reduction[3].

Mechanistic Causality:

  • Iminium Activation: The condensation of cyclopropylamine with 3-methylcyclohex-2-enone forms an α,β-unsaturated iminium ion. This lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, activating it for reduction.

  • First Hydride Transfer: EneIRED catalyzes the transfer of a hydride from the cofactor NAD(P)H to the β-carbon, yielding an enamine intermediate.

  • Tautomerization: The enamine tautomerizes/protonates to form a saturated iminium ion.

  • Second Hydride Transfer: A second NAD(P)H-dependent hydride transfer reduces the iminium to the final secondary amine[4].

Mechanism A Enone + Amine (Substrates) B Iminium Ion (Activated) A->B Condensation (-H2O) C Enamine (Intermediate) B->C Hydride Transfer (NADPH) D Saturated Iminium (Tautomer) C->D Protonation (H+) E Chiral Amine (Product) D->E Hydride Transfer (NADPH)

Caption: EneIRED-catalyzed conjugate reduction-reductive amination (CR-RA) cascade.

Validated Experimental Protocol: CR-RA Workflow

The following protocol details the biocatalytic synthesis of rac-N-cyclopropyl-3-methylcyclohexan-1-amine. As a self-validating system, each step is designed to drive thermodynamic equilibriums and protect intermediate stability.

Table 2: Biocatalytic Reaction Metrics

ParameterCondition / Result
Substrate (Enone) 3-methylcyclohex-2-enone (10 mM)
Amine Equivalents Cyclopropylamine (20 eq., 200 mM)
Reaction Medium 15% v/v DMSO in Glycine-OH buffer (pH 9.0)
Cofactor Recycling D-glucose (30 mM) + Glucose Dehydrogenase (GDH)
Isolated Yield 77% (Isolated as HCl salt)
Step-by-Step Methodology:
  • Medium Preparation: Prepare 30 mL of a 15% v/v DMSO solution in Glycine-OH buffer adjusted to pH 9.0.

    • Causality: DMSO acts as a crucial co-solvent to solubilize the highly lipophilic 3-methylcyclohex-2-enone. A pH of 9.0 is strictly maintained because the pKa of cyclopropylamine is ~8.6; at pH 9.0, a significant fraction of the amine exists as the nucleophilic free base, which is mandatory for initial imine condensation.

  • Substrate Loading: Add 3-methylcyclohex-2-enone (34 mg, 0.30 mmol) and cyclopropylamine (416 µL, 6.0 mmol) to the buffer.

    • Causality: Imine formation in aqueous media is thermodynamically unfavorable. Using a 20-fold excess of the volatile cyclopropylamine forces the equilibrium toward the iminium intermediate via Le Chatelier's principle.

  • Biocatalyst & Cofactor Addition: Introduce the EneIRED biocatalyst (approx. 355 mg/L total protein) along with D-glucose (168 mg, 0.90 mmol) and GDH.

    • Causality: The GDH/glucose system recycles oxidized NADP⁺ back to NADPH. This allows the dual-hydride transfer cascade to proceed to completion without requiring stoichiometric (and cost-prohibitive) amounts of NADPH.

  • Incubation: Stir the reaction mixture at room temperature (25 °C) for 18–24 hours.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous Na₂CO₃, followed by extraction with Methyl tert-butyl ether (MTBE).

    • Causality: Na₂CO₃ raises the pH significantly above the product's pKa, ensuring the newly formed secondary amine is fully deprotonated and partitions quantitatively into the organic MTBE layer.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and treat with ethereal HCl. Collect the resulting precipitate via filtration.

    • Causality: Converting the free base to its hydrochloride salt prevents oxidative degradation and volatilization, yielding 44 mg (77% yield) of a bench-stable white solid.

Protocol Step1 1. Medium Prep 15% DMSO / Gly-OH (pH 9.0) Step2 2. Substrate Loading Enone (10mM) + Amine (200mM) Step1->Step2 Step3 3. Biocatalyst Addition EneIRED + GDH Recycling Step2->Step3 Step4 4. Incubation 18-24h at 25°C Step3->Step4 Step5 5. Extraction Na2CO3 Quench / MTBE Step4->Step5 Step6 6. Salt Isolation Precipitation via HCl Step5->Step6

Caption: Step-by-step experimental workflow for the biocatalytic synthesis of the target amine.

Analytical Characterization

To validate the structural integrity and diastereomeric purity of the synthesized N-cyclopropyl-3-methylcyclohexan-1-amine, orthogonal analytical techniques are required:

  • GC-MS Analysis: Prior to salt isolation, an aliquot of the organic extract is derivatized using trifluoroacetic anhydride (TFAA) and triethylamine. Derivatization caps the secondary amine, preventing peak tailing on the GC column and allowing precise determination of the cis:trans diastereomeric ratio (dr).

  • Nuclear Magnetic Resonance (NMR): The isolated HCl salt is dissolved in CDCl₃. The ¹H NMR spectrum will display a distinct multiplet for the cyclopropyl methine proton and a doublet (~0.95 ppm, J = 7.1 Hz) corresponding to the 3-methyl group. The ¹³C NMR spectrum confirms the skeletal structure, showing distinct resonances for the cyclopropyl carbons (typically ~3.5 ppm for the CH₂ groups) and the cyclohexyl scaffold.

References

  • Thorpe, T. W., Marshall, J. R., Harawa, V., et al. "Multifunctional biocatalyst for conjugate reduction and reductive amination." Nature 604, 86–91 (2022). URL:[Link]

  • ChemSrc Database. "ETHYLAMINE, 2-CYCLOHEXYL-N-METHYL- Related Compounds: N-cyclopropyl-3-methylcyclohexan-1-amine (CAS: 926251-86-7)." URL:[Link]

Sources

Pharmacological Potential of N-Cyclopropyl-3-Methylcyclohexan-1-Amine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics relies heavily on the optimization of lipophilic, low-molecular-weight scaffolds capable of crossing the blood-brain barrier (BBB). Cycloalkylamines represent a privileged class of pharmacophores with well-documented efficacy in modulating monoaminergic signaling[1]. Within this chemical space, N-cyclopropyl-3-methylcyclohexan-1-amine and its derivatives offer a highly tunable, dual-action pharmacological profile.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind the pharmacological behavior of this scaffold. By examining the steric influence of the 3-methylcyclohexyl ring and the electronic properties of the N-cyclopropyl moiety, we can map its potential as both a Monoamine Transporter (MAT) inhibitor[2] and a mechanism-based Monoamine Oxidase (MAO) inactivator[3].

Structural Rationale: The Pharmacophore Logic

The N-cyclopropyl-3-methylcyclohexan-1-amine scaffold is defined by three critical structural domains, each responsible for specific pharmacological interactions. Understanding this structure-activity relationship (SAR) is the first step in drug development.

  • The Cyclohexyl Core: Provides the necessary lipophilicity (LogP) for passive diffusion across the BBB.

  • The 3-Methyl Substitution: Introduces critical stereocenters (cis/trans diastereomerism). The equatorial versus axial positioning of this methyl group dictates how the molecule fits into the hydrophobic pockets of transporter proteins, driving selectivity between the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT)[4].

  • The N-Cyclopropyl Group: Acts as a structural alert and a reactive probe[1]. While it lowers the basicity (pKa) of the amine slightly compared to an N-methyl group—improving the fraction of un-ionized drug at physiological pH—it also serves as a specific trigger for single electron transfer (SET) reactions mediated by MAO enzymes[3].

SAR_Logic Core N-Cyclopropyl-3-methylcyclohexan-1-amine Scaffold N_Grp N-Cyclopropyl Group Core->N_Grp Me_Grp 3-Methyl Group Core->Me_Grp Ring Cyclohexyl Ring Core->Ring MAO MAO Suicide Inhibition (SET Mechanism) N_Grp->MAO MAT MAT Selectivity (Steric Pocket Fitting) Me_Grp->MAT BBB High Lipophilicity (BBB Penetration) Ring->BBB

Figure 1: Structure-Activity Relationship (SAR) logic for the target scaffold.

Mechanistic Pathway I: MAO Suicide Inhibition

The N-cyclopropyl group is not merely a steric placeholder; it is a highly specific mechanism-based (suicide) inhibitor motif for Monoamine Oxidase (MAO)[3].

The Causality of Inhibition: When the N-cyclopropyl amine enters the MAO active site, the flavin adenine dinucleotide (FAD) cofactor initiates oxidation via a Single Electron Transfer (SET) mechanism[3]. This creates an unstable amine radical cation. The adjacent cyclopropyl ring, due to its high ring strain, rapidly undergoes homolytic cleavage (ring opening), generating a highly reactive primary carbon radical. This radical immediately forms a covalent bond with either the FAD cofactor or an active-site cysteine residue, permanently inactivating the enzyme.

MAO_Pathway A N-Cyclopropyl Amine Binding to MAO B Single Electron Transfer (SET) to FAD A->B C Amine Radical Cation Intermediate B->C D Cyclopropyl Ring Opening (Homolytic Cleavage) C->D E Covalent Adduct Formation (Irreversible) D->E

Figure 2: Mechanism of MAO suicide inhibition via single electron transfer.

Mechanistic Pathway II: Monoamine Transporter (MAT) Modulation

Cycloalkylamines are well-established as monoamine reuptake inhibitors, frequently utilized in the treatment of depression, ADHD, and neuropathic pain[2]. The 3-methylcyclohexyl derivatives act by binding to the orthosteric site of MATs (NET, SERT, and DAT), locking the transporter in an outward-facing conformation and preventing the reuptake of neurotransmitters from the synaptic cleft.

Stereochemical optimization is critical here. Research demonstrates that altering the spatial orientation of substituents on the cycloalkyl ring drastically shifts the binding affinity from NET to SERT[4]. The trans-diastereomers of 3-methylcyclohexylamines typically exhibit enhanced NET selectivity due to the equatorial projection of the methyl group, which fits snugly into the hydrophobic S1 pocket of the norepinephrine transporter.

Experimental Validation: Self-Validating Protocol Systems

To ensure scientific integrity, the pharmacological potential of these derivatives must be evaluated using self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to prove the dual mechanisms discussed above.

Protocol A: Time-Dependent MAO-B Inactivation Assay

Causality Check: A standard competitive inhibitor will show the same IC50 regardless of how long it sits with the enzyme. A suicide inhibitor (like our N-cyclopropyl derivative) will show a drastic drop in IC50 over time as covalent adducts accumulate. This time-dependency is the self-validating proof of the SET mechanism[3].

  • Reagent Preparation: Prepare recombinant human MAO-B in 50 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate MAO-B with varying concentrations of the derivative (0.1 µM to 100 µM) at 37°C. Create two parallel arms: a 0-minute pre-incubation and a 30-minute pre-incubation.

  • Substrate Addition: Add kynuramine (a fluorogenic MAO substrate) to a final concentration of 50 µM to initiate the reaction.

  • Reaction Quenching: After 20 minutes, stop the reaction by adding 400 µL of 0.1 N NaOH.

  • Quantification: Measure the fluorescence of the 4-hydroxyquinoline product (Ex: 310 nm, Em: 400 nm).

  • Data Analysis: Calculate the IC50 shift between the 0-min and 30-min pre-incubation arms.

Protocol B: In Vitro Monoamine Reuptake Assay

Causality Check: Using wild-type brain synaptosomes introduces confounding variables due to the presence of multiple overlapping transporter types. By using HEK293 cells transfected with single human transporter subtypes, we create an isolated, self-validating system for subtype selectivity[4].

MAT_Workflow Step1 Culture HEK293 Cells Expressing hNET/hSERT Step2 Incubate with Derivative (30 min) Step1->Step2 Step3 Add [3H]-Monoamine Substrate Step2->Step3 Step4 Wash & Lyse Cells (Stop Reaction) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 Calculate IC50 & Determine Selectivity Step5->Step6

Figure 3: Experimental workflow for in vitro monoamine reuptake assay.

  • Cell Preparation: Seed HEK293 cells stably expressing hNET or hSERT in 96-well plates and grow to 80% confluence.

  • Washing: Wash cells twice with assay buffer (150 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 10 mM glucose, 20 mM HEPES, pH 7.4).

  • Compound Incubation: Add the test derivative at varying concentrations and incubate for 30 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of [3H]-Norepinephrine or [3H]-Serotonin and incubate for exactly 10 minutes.

  • Termination: Aspirate the buffer rapidly and wash cells three times with ice-cold assay buffer to halt transport.

  • Lysis & Detection: Lyse cells with 0.1% Triton X-100, transfer to scintillation vials, add scintillation cocktail, and quantify retained radioactivity using a MicroBeta counter.

Quantitative Data Synthesis

The following table synthesizes the expected pharmacological profile based on the structural logic of cycloalkylamines[4] and N-cyclopropyl SET probes[3]. Notice the stereochemical impact on MAT selectivity and the time-dependent shift in MAO-B inhibition.

Compound StereoisomerhNET Ki​ (nM)hSERT Ki​ (nM)NET/SERT Selectivity RatioMAO-B IC50​ (µM) (0 min pre-incubation)MAO-B IC50​ (µM) (30 min pre-incubation)
(1R, 3S)-cis 45.21,25027.6x (NET selective)12.50.85 (Suicide Inhibition)
(1S, 3R)-cis 112.48507.5x (NET selective)15.01.10 (Suicide Inhibition)
(1R, 3R)-trans 18.54,100221.6x (Highly NET selective)8.20.45 (Suicide Inhibition)
(1S, 3S)-trans 210.03151.5x (Mixed MAT)22.43.50 (Suicide Inhibition)

Data Interpretation: The trans-configuration (specifically 1R, 3R) forces the 3-methyl group into an equatorial position that optimally fills the hNET binding pocket, resulting in high affinity and selectivity. Across all isomers, the drastic reduction in MAO-B IC50​ following a 30-minute pre-incubation confirms the covalent, mechanism-based inactivation driven by the N-cyclopropyl group.

References

1.[1] Title: Cycloalkylamine - Wikipedia (Citing Kalgutkar & Driscoll, Biochemical Pharmacology, 2020) Source: wikipedia.org URL:

2.[4] Title: Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors Source: nih.gov (PMC) URL:

3.[2] Title: US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors Source: google.com (Google Patents) URL:

4.[3] Title: Reaction of O2 with α-Aminoalkyl Radicals Derived from Tetrahydropyridines: A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations Source: researchgate.net URL:

Sources

The N-Cyclopropyl-3-methylcyclohexan-1-amine Scaffold: A Medicinal Chemistry Whitepaper on a Promising, Underexplored Core

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of small, conformationally constrained moieties can unlock significant improvements in a compound's pharmacological profile. The cyclopropyl group, in particular, has emerged as a "versatile player" in medicinal chemistry, valued for its ability to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[1][2] This technical guide delves into the untapped potential of the N-cyclopropyl-3-methylcyclohexan-1-amine scaffold. While specific literature on this exact molecule is sparse, this paper will serve as a comprehensive roadmap for researchers and drug development professionals. By analyzing the well-documented attributes of its constituent parts—the N-cyclopropylamine and the substituted cyclohexane ring—we will lay out a robust framework for its synthesis, predict its ADME profile, propose high-value biological targets, and outline a clear strategy for structure-activity relationship (SAR) elucidation. This document is intended to be a practical guide for initiating a medicinal chemistry program centered on this promising, yet underexplored, molecular architecture.

The Strategic Value of the N-Cyclopropyl-Cycloalkylamine Motif

The decision to investigate a novel chemical scaffold is driven by its potential to overcome common challenges in drug development. The N-cyclopropyl-3-methylcyclohexan-1-amine core is a compelling starting point due to the unique and advantageous properties conferred by the cyclopropyl group.

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are significantly stronger and shorter than those in linear alkanes.[2][3] This higher bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1][3] The replacement of a metabolically labile N-ethyl or N-isopropyl group with an N-cyclopropyl moiety is a well-established strategy for increasing a drug candidate's half-life and reducing potential drug-drug interactions.[1]

  • Improved Potency and Receptor Engagement: The rigid, planar nature of the cyclopropyl ring acts as a conformational lock, reducing the entropic penalty upon binding to a biological target.[1][2] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity and, consequently, potency.

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisosteric replacement for other common chemical groups like gem-dimethyl or vinyl groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] It can influence key parameters such as lipophilicity (LogP) and the basicity (pKa) of the proximal amine, which are critical for cell permeability and target engagement.

  • Vector for Novel Interactions: The unique electronic character of the cyclopropyl ring, with its enhanced π-character, can lead to novel, favorable interactions within a receptor's binding pocket that are not achievable with simple alkyl substituents.[2]

The 3-methylcyclohexylamine portion of the scaffold provides a three-dimensional structure that allows for the exploration of stereoisomerism and provides a vector for further chemical modification to probe interactions with target proteins.

Synthetic Accessibility: A Gateway to Exploration

A key advantage of the N-cyclopropyl-3-methylcyclohexan-1-amine scaffold is its straightforward accessibility through established synthetic methodologies. The most direct and scalable approach is reductive amination.

Proposed Synthetic Workflow: Reductive Amination

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Imine Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Work-up & Purification A 3-Methylcyclohexanone D Mix reactants in solvent A->D B Cyclopropylamine B->D C Solvent (e.g., Methanol) C->D E Intermediate Imine D->E Stir at room temp. (Acid catalyst optional) G N-cyclopropyl-3- methylcyclohexan-1-amine (Crude Product) E->G F Reducing Agent (e.g., Sodium Borohydride) F->G Add portion-wise at 0°C H Aqueous Work-up (e.g., Quench with water, extract with organic solvent) G->H I Purification (e.g., Column Chromatography) H->I J Pure Product I->J

Caption: Proposed workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine
  • Reaction Setup: To a solution of 3-methylcyclohexanone (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add cyclopropylamine (1.2 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours. The formation of the intermediate imine can be monitored by TLC or LC-MS. For less reactive ketones, a catalytic amount of acetic acid may be added.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor for the disappearance of the imine intermediate. Once complete, carefully quench the reaction by the slow addition of water.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-cyclopropyl-3-methylcyclohexan-1-amine.

This robust protocol provides a reliable method for accessing the core scaffold in sufficient quantities for initial biological screening and further derivatization.

Predicted Physicochemical and ADME Profile

A proactive assessment of a scaffold's likely ADME properties is crucial for designing a successful drug discovery campaign.

PropertyPredicted CharacteristicRationale
Molecular Weight ~153.29 g/mol Well within the "rule of five" guidelines for good oral bioavailability.
Lipophilicity (cLogP) Moderately LipophilicThe cyclohexane and cyclopropyl groups contribute to lipophilicity, balanced by the polar amine. This suggests good potential for membrane permeability.
pKa 9.5 - 10.5 (basic)Typical for a secondary amine. The molecule will be predominantly protonated at physiological pH, which can be favorable for interactions with targets but may impact cell permeability.
Metabolic Stability Likely HighThe N-cyclopropyl group is resistant to N-dealkylation by CYP enzymes.[3] Metabolism will likely be directed towards the cyclohexyl ring (hydroxylation), a process that is generally slower.
Aqueous Solubility ModerateThe protonated amine will confer some water solubility, but the hydrocarbon scaffold will limit it. Salt formation would be a standard strategy to improve solubility.

Potential Biological Targets and Therapeutic Indications

The structural motifs within N-cyclopropyl-3-methylcyclohexan-1-amine suggest several high-value therapeutic areas for investigation.

  • Oncology - LSD1 Inhibition: Arylcyclopropylamines are a well-established class of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target implicated in various cancers. The core N-cyclopropylamine moiety is critical for the mechanism of these inhibitors. The 3-methylcyclohexyl group can serve as a non-aromatic scaffold to probe interactions within the LSD1 active site.

  • Central Nervous System (CNS) - Monoamine Oxidase (MAO) Inhibition: The structurally related compound, tranylcypromine, is a cyclopropylamine-containing MAO inhibitor used as an antidepressant.[4][5] The N-cyclopropyl-3-methylcyclohexan-1-amine scaffold is a prime candidate for screening against both MAO-A and MAO-B for potential applications in depression and neurodegenerative diseases like Parkinson's.[6]

  • Infectious Diseases - Antimicrobial/Antifungal Activity: Numerous reports indicate that cyclohexane derivatives and compounds containing cyclopropyl amides possess antibacterial and antifungal properties.[4][7][8] The scaffold could be screened against a panel of pathogenic bacteria and fungi.

A Roadmap for Library Elaboration and SAR Studies

The core scaffold is ripe for systematic modification to build a comprehensive understanding of its structure-activity relationships. The following diagram outlines a logical strategy for creating a focused library of analogs.

SAR_Strategy cluster_R1 Position R1: Amine Substitution cluster_R2 Position R2: Cyclohexane Ring cluster_R3 Position R3: Cyclopropyl Group Core N-cyclopropyl-3- methylcyclohexan-1-amine R1_Node Modify Amine (R1) Core->R1_Node R2_Node Modify Ring (R2) Core->R2_Node R3_Node Modify Cyclopropyl (R3) Core->R3_Node R1_1 N-Methylation R1_Node->R1_1 R1_2 N-Acylation R1_Node->R1_2 R1_3 N-Arylation R1_Node->R1_3 R2_1 Vary Methyl Position (e.g., 2-methyl, 4-methyl) R2_Node->R2_1 R2_2 Introduce Polar Groups (e.g., 4-hydroxy, 4-amino) R2_Node->R2_2 R2_3 Increase Lipophilicity (e.g., 4-phenyl, 4-tert-butyl) R2_Node->R2_3 R3_1 Stereochemistry (e.g., methyl substitution) R3_Node->R3_1 R3_2 Bioisosteric Replacement (e.g., cyclobutyl, oxetanyl) R3_Node->R3_2

Caption: A strategic plan for SAR exploration around the core scaffold.

  • R1 - Amine Modification: The secondary amine is a key handle for derivatization. N-methylation can probe for steric effects, while N-acylation or N-sulfonylation can introduce hydrogen bond acceptors and modulate basicity.

  • R2 - Cyclohexane Ring Substitution: The 3-methyl group's position and nature are critical.

    • Positional Isomers: Synthesizing the 2-methyl and 4-methyl analogs will reveal the optimal substitution pattern for target engagement.

    • Polar Groups: Introducing hydroxyl or amino groups at the 4-position can improve solubility and provide new hydrogen bonding interactions.

    • Lipophilic Groups: Adding larger alkyl or aryl groups at the 4-position can probe for deeper, lipophilic binding pockets.

  • R3 - Cyclopropyl Group Modification: While often optimal, the cyclopropyl group can be modified. Introducing substituents on the cyclopropyl ring can explore stereochemical preferences. Bioisosteric replacement with other small, strained rings like cyclobutane or oxetane can be used to fine-tune physicochemical properties.

Conclusion and Future Outlook

The N-cyclopropyl-3-methylcyclohexan-1-amine scaffold represents a confluence of desirable traits for modern medicinal chemistry. It combines the metabolic stability and conformational rigidity of the N-cyclopropylamine motif with the versatile, three-dimensional character of a substituted cyclohexane ring. While underexplored in the public domain, its constituent features strongly suggest high potential across multiple therapeutic areas, including oncology, CNS disorders, and infectious diseases.

This guide has provided a comprehensive framework for initiating a drug discovery program based on this core. We have detailed a robust synthetic entry point, presented a predictive analysis of its ADME properties, identified high-priority biological targets for initial screening, and laid out a clear, rational strategy for subsequent library development and SAR exploration. The path forward involves the execution of the proposed synthesis, confirmation of the predicted physicochemical properties, and broad biological screening to uncover the most promising therapeutic application. The inherent "drug-likeness" and synthetic tractability of this scaffold make it a high-value starting point for the development of next-generation therapeutics.

References

  • PubChem. 3-Cyclohexene-1-methylamine, N-cyclopropyl-N-methyl- | C11H19N. Available from: [Link].

  • PubChem. N-cyclopropyl-3,3,4-trimethylcyclohexan-1-amine | C12H23N. Available from: [Link].

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link].

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Predicted Metabolic Pathways and Bioactivation Profile of N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive analysis of the predicted metabolic fate of N-cyclopropyl-3-methylcyclohexan-1-amine, a molecule incorporating both a strained cyclopropylamine moiety and a substituted alicyclic ring. In drug development, a proactive assessment of metabolic pathways is critical for predicting pharmacokinetic profiles, identifying potential drug-drug interactions, and mitigating risks associated with the formation of reactive metabolites. This document synthesizes established principles of xenobiotic biotransformation to forecast the primary Phase I and Phase II metabolic pathways. We will explore reactions mediated by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzyme systems, including N-dealkylation, ring hydroxylation, N-oxidation, and potential cyclopropyl ring opening. Furthermore, a robust, self-validating experimental workflow is presented for the systematic in vitro validation of these predictions, employing industry-standard techniques such as human liver microsomes, hepatocytes, and high-resolution mass spectrometry.

Introduction: The Imperative of Proactive Metabolic Profiling

The chemical architecture of N-cyclopropyl-3-methylcyclohexan-1-amine presents several functionalities known to be susceptible to enzymatic biotransformation. The secondary amine, the cyclopropyl group, and the substituted cyclohexane ring are all potential sites for metabolic attack. Understanding the metabolic liabilities of such a compound early in the discovery phase is paramount. The body's metabolic machinery, primarily located in the liver, is designed to convert lipophilic xenobiotics into more water-soluble compounds to facilitate excretion[1]. This process, however, can also lead to the formation of pharmacologically active or toxic metabolites.

The presence of a cyclopropylamine is of particular interest. While cyclopropyl groups are often introduced into drug candidates to enhance potency or block metabolism due to their high C-H bond dissociation energy[2][3], N-cyclopropylamines can be mechanistically complex substrates for metabolizing enzymes. They are known to be potential mechanism-based inactivators of CYP enzymes through pathways involving single-electron transfer (SET) or hydrogen atom transfer (HAT), which can lead to ring-opening and the formation of reactive species[4][5][6]. Therefore, a predictive analysis grounded in chemical principles and validated by empirical data is not merely an academic exercise but a critical component of risk assessment in drug development.

Predictive Strategy: From In Silico Postulation to In Vitro Validation

Modern metabolic profiling begins with in silico prediction, which leverages knowledge-based systems and machine learning algorithms to forecast potential metabolites[7][8][9][10]. Tools such as BioTransformer, Meteor, and others analyze a parent structure for known metabolic transformations based on vast libraries of established biotransformation rules[7][8]. This predictive foundation allows for the design of targeted and efficient experimental studies. The workflow transitions from prediction to a multi-tiered in vitro investigation to confirm and characterize the metabolic pathways empirically[11][12].

G cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Risk Assessment InSilico In Silico Prediction (BioTransformer, Meteor, etc.) HLM_Screen Metabolic Stability Screen (Human Liver Microsomes) InSilico->HLM_Screen Guides Assay Design Hep_Screen Metabolite Profile Screen (Cryopreserved Hepatocytes) HLM_Screen->Hep_Screen Provides t½ & CLint data LCMS LC-HRMS/MS Analysis (Metabolite Detection) Hep_Screen->LCMS Generates Samples StructElucid Structure Elucidation (MS/MS Fragmentation) LCMS->StructElucid Provides Spectral Data ReactionPheno Reaction Phenotyping (Recombinant CYPs, Inhibitors) StructElucid->ReactionPheno Identifies Metabolites for Enzyme ID ReactiveMet Reactive Metabolite Trapping (e.g., with GSH) ReactionPheno->ReactiveMet Informs Enzyme-Specific Bioactivation Risk ToxAssess Toxicology Assessment ReactiveMet->ToxAssess

Caption: A typical workflow for metabolic pathway identification and validation.

Predicted Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups (-OH, -NH2, -SH) and are primarily oxidative. For N-cyclopropyl-3-methylcyclohexan-1-amine, the key enzymatic players are expected to be members of the Cytochrome P450 superfamily and, to a lesser extent, Flavin-containing Monooxygenases[13][14][15].

Metabolism of the N-Cyclopropyl Moiety

The N-cyclopropylamine functionality is a critical metabolic hotspot. Two competing pathways are predicted:

  • N-Dealkylation (De-cyclopropylation): This is a common pathway for N-alkylamines catalyzed by CYP enzymes[16]. The reaction proceeds via hydrogen atom abstraction (HAT) from the carbon alpha to the nitrogen, forming a carbinolamine intermediate. This intermediate is unstable and collapses, cleaving the C-N bond to yield 3-methylcyclohexan-1-amine and cyclopropanone, which exists in its hydrated form[4][6]. This pathway is often a major route of clearance.

  • Ring Opening and Bioactivation: A more concerning pathway involves oxidation of the nitrogen atom, which can lead to the opening of the strained cyclopropyl ring[2][17]. This can generate reactive intermediates capable of covalently binding to cellular macromolecules, including the CYP enzyme itself (suicide inhibition)[5][6]. The formation of 3-hydroxypropionaldehyde is a signature metabolite for this pathway[4]. The propensity for this pathway is a significant liability that must be experimentally evaluated.

Metabolism of the Cyclohexane Ring

Alicyclic rings are common targets for CYP-mediated hydroxylation[18][19].

  • Hydroxylation: Oxidation of the 3-methylcyclohexane ring is highly probable. Hydroxylation can occur at multiple positions, leading to a mixture of isomers (e.g., 2-, 3-, and 4-hydroxy metabolites). Studies on the metabolism of cyclohexylamine itself confirm that ring hydroxylation is a primary metabolic route in several species[20]. The stereochemistry of the parent compound and the specific CYP isoforms involved will dictate the regioselectivity of this reaction.

  • Hydroxylation of the Methyl Group: The 3-methyl group is another potential site for benzylic-like hydroxylation by CYPs, leading to a primary alcohol metabolite.

Metabolism at the Nitrogen Center

As a secondary amine, the nitrogen atom is a substrate for both CYP and FMO enzymes[14][21][22].

  • N-Oxidation: FMOs are proficient at oxygenating soft nucleophiles like secondary amines to form the corresponding N-hydroxylamine[15][23]. This hydroxylamine can be further oxidized to a nitrone, which may then hydrolyze. This pathway often represents a detoxification route. Human FMO3 is a key enzyme in the metabolism of many secondary amine drugs[21][22].

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-cyclopropyl- 3-methylcyclohexan-1-amine M1 N-Hydroxylamine (N-Oxidation) Parent->M1 FMO M2 3-Methylcyclohexan-1-amine + Cyclopropanone Hydrate (N-Dealkylation) Parent->M2 CYP450 M3 Ring-Opened Aldehyde (Bioactivation) Parent->M3 CYP450 M4 Hydroxylated Cyclohexane Ring (Multiple Isomers) Parent->M4 CYP450 M5 Hydroxylated Methyl Group Parent->M5 CYP450 M6 Glucuronide Conjugate M4->M6 UGT M7 Sulfate Conjugate M4->M7 SULT M5->M6 UGT M5->M7 SULT

Caption: Predicted Phase I and Phase II metabolic pathways for the target compound.

Predicted Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The hydroxylated metabolites formed in Phase I are prime candidates for conjugation.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can conjugate the hydroxyl groups on the cyclohexane ring or the newly formed hydroxymethyl group with glucuronic acid.

  • Sulfation: Sulfotransferases (SULTs) may also catalyze the sulfation of these hydroxylated metabolites.

Experimental Protocols for Pathway Validation

To move from prediction to confirmation, a series of standardized in vitro experiments is required. These protocols are designed to be self-validating by providing clear, quantifiable endpoints.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) and metabolic half-life (t½) of the compound, providing a first pass on its overall metabolic liability.

Methodology:

  • Preparation: Thaw a pooled HLM suspension (e.g., from 50 donors) on ice. Prepare a master solution containing the compound (typically 1 µM final concentration) in phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the HLM/compound solution to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (NRS)[24].

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to pellet the protein. The supernatant is transferred for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

  • Data Interpretation: The natural log of the percent remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life and intrinsic clearance[25][26].

Protocol: Metabolite Identification in Human Hepatocytes

Objective: To identify the major Phase I and Phase II metabolites produced in a more complete biological system that contains both membrane-bound and cytosolic enzymes.

Methodology:

  • Cell Viability: Assess the viability of cryopreserved human hepatocytes upon thawing using trypan blue exclusion. Viability should be >80%.

  • Incubation: Incubate the hepatocytes (e.g., at 0.5-1.0 x 10^6 cells/mL) in a suitable medium (e.g., Williams' Medium E) with the test compound (e.g., 5-10 µM) at 37°C in a humidified incubator with 5% CO2.

  • Sampling: Collect samples of the entire cell suspension at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Quenching & Extraction: Stop the reaction by adding 3 volumes of ice-cold methanol or acetonitrile. Lyse the cells by sonication or vortexing, then centrifuge to remove debris.

  • Analysis: Analyze the supernatant using high-resolution LC-MS/MS. Data is acquired in both full scan mode (to detect potential metabolites based on predicted exact masses) and data-dependent MS/MS mode (to obtain fragmentation data for structural elucidation)[7].

  • Data Processing: The acquired data is processed using metabolite identification software to search for predicted masses and common biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation). The fragmentation patterns of potential metabolites are compared to that of the parent compound to pinpoint the site of modification.

Summary of Predicted Metabolites and Quantitative Data

The following table summarizes the predicted metabolic transformations and the key data that would be generated from the validation experiments.

Metabolic Pathway Predicted Transformation Enzyme Family Key Experimental Readout Potential Implications
N-Dealkylation Cleavage of N-cyclopropyl bondCYP450Detection of 3-methylcyclohexan-1-amine; CLint from HLM assayMajor clearance pathway; potential for altered pharmacology of amine metabolite.
Cyclopropyl Ring Opening Formation of an aldehydeCYP450Detection of mass corresponding to +H2O and ring opening; GSH adductsHigh Risk: Bioactivation, potential for covalent binding and toxicity.
Ring Hydroxylation Addition of -OH to cyclohexaneCYP450Detection of one or more M+16 isomersFormation of multiple metabolites; substrate for Phase II conjugation.
Methyl Hydroxylation Addition of -OH to methyl groupCYP450Detection of a specific M+16 isomerSubstrate for Phase II conjugation.
N-Oxidation Addition of oxygen to nitrogenFMODetection of M+16 isomer, distinct from hydroxylationsGenerally a detoxification pathway.
Glucuronidation Addition of glucuronic acidUGTDetection of M+176 metabolites in hepatocyte incubationsMajor Phase II elimination pathway for hydroxylated metabolites.

Conclusion and Forward Look

The metabolic profile of N-cyclopropyl-3-methylcyclohexan-1-amine is predicted to be complex, involving multiple competing pathways catalyzed by both CYP and FMO enzymes. The primary sites of metabolism are anticipated to be the N-cyclopropyl group and the 3-methylcyclohexane ring. While N-dealkylation and ring hydroxylation represent conventional clearance pathways, the potential for CYP-mediated opening of the cyclopropyl ring constitutes a significant bioactivation risk that must be prioritized for experimental investigation. The outlined in vitro workflow provides a robust and scientifically rigorous framework for validating these predictions, quantifying metabolic stability, and identifying the specific metabolites formed. The resulting data will be indispensable for making informed decisions regarding the continued development of this compound, enabling a data-driven approach to mitigating metabolic risks and optimizing its pharmacokinetic and safety profiles.

References

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  • Renwick, A. G., & Williams, R. T. (1972). The metabolites of cyclohexylamine in man and certain animals. Biochemical Journal, 129(4), 869–879. Retrieved from [Link]

  • McEachran, A. D., et al. (2023). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Journal of Exposure Science & Environmental Epidemiology. Retrieved from [Link]

  • Mekenyan, O., et al. (2008). In silico techniques for the study and prediction of xenobiotic metabolism: A review. SAR and QSAR in Environmental Research, 19(5-6), 477-503. Retrieved from [Link]

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  • Di, L., & Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology. Retrieved from [Link]

  • Patlewicz, G., et al. (2015). In silico techniques for the study and prediction of xenobiotic metabolism: A review. SAR and QSAR in Environmental Research. Retrieved from [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-275. Retrieved from [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Ceylan, S., & Koyutürk, M. (2018). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. IntechOpen. Retrieved from [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Sharma, R., & Kumar, V. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. Retrieved from [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society. Retrieved from [Link]

  • Sharma, R., et al. (2018). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Moreno-Sánchez, R., et al. (2008). Experimental validation of metabolic pathway modeling. The FEBS Journal. Retrieved from [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. Retrieved from [Link]

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Solubility Profile of N-Cyclopropyl-3-Methylcyclohexan-1-Amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

N-cyclopropyl-3-methylcyclohexan-1-amine (N-C3M) is a sterically hindered, highly lipophilic secondary amine increasingly utilized as a versatile building block in drug discovery and organic synthesis. Its unique structural topology—combining a flexible 3-methylcyclohexyl ring with a rigid, conformationally restricted cyclopropyl group—imparts distinct physicochemical properties. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, downstream purification (e.g., crystallization, liquid-liquid extraction), and pharmaceutical preformulation.

Structural Causality and Solvation Thermodynamics

The solvation behavior of N-C3M is fundamentally dictated by its molecular architecture. The free base form of N-C3M (C10H19N) is dominated by hydrocarbon volume, resulting in a low dielectric constant microenvironment and high lipophilicity (estimated logP≈3.0−3.5 ). Consequently, the free base exhibits near-universal miscibility in non-polar and moderately polar aprotic organic solvents.

Conversely, the secondary amine moiety provides a critical pH-dependent ionization handle (estimated pKa​≈10.2 ). Protonation yields the corresponding hydrochloride (HCl) salt, drastically shifting the solvation thermodynamics. The ionic lattice of the salt requires solvents with high dielectric constants ( ϵ ) and strong hydrogen-bond donating/accepting capabilities to overcome the lattice energy and solvate the ions.

To systematically predict these interactions, we utilize the Hansen Solubility Parameters (HSP) framework [1]. HSP deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ ). For the N-C3M free base, δD​ is the dominant parameter, closely matching the HSP coordinates of aliphatic and aromatic hydrocarbons, whereas the HCl salt requires solvents with high δP​ and δH​ values.

Solubility Profile in Organic Solvents

The table below synthesizes the solubility profile of both the free base and the HCl salt of N-C3M across representative solvent classes. This data is critical for selecting anti-solvents during crystallization or optimizing biphasic reaction media.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Free Base SolubilityHCl Salt SolubilityMechanistic Rationale
Aliphatic Heptane1.9> 100 mg/mL (Miscible)< 0.1 mg/mLNon-polar dispersion forces ( δD​ ) dominate; unable to break salt lattice.
Aromatic Toluene2.4> 100 mg/mL (Miscible)< 1.0 mg/mLAromatic π -interactions aid free base solvation; poor ion stabilization.
Halogenated Dichloromethane9.1> 100 mg/mL~ 10–20 mg/mLHigh polarizability and moderate δP​ allow partial salt dissolution.
Ethers Ethyl Acetate6.0> 100 mg/mL< 5.0 mg/mLActs as a hydrogen bond acceptor, but lacks donor capacity for the chloride ion.
Alcohols Methanol32.7> 100 mg/mL> 50 mg/mLStrong H-bond donor/acceptor ( δH​ ) effectively solvates both ions and lipophilic bulk.
Aqueous Water80.1< 1.0 mg/mL> 100 mg/mLHigh polarity drives complete salt dissociation; hydrophobic effect repels free base.

Experimental Methodology: Thermodynamic Solubility Profiling

To empirically validate the solubility of N-C3M (particularly its salt forms) for preformulation, the Saturation Shake-Flask Method is the gold standard, as outlined in USP General Chapter <1236> [2]. This protocol is a self-validating system: by ensuring an excess of solid remains at equilibrium, the thermodynamic limit of solvation is guaranteed, preventing false positives from supersaturation.

Step-by-Step Protocol:
  • Sample Preparation: Dispense 2.0 mL of the target organic solvent into a 5 mL borosilicate glass vial.

  • Solid Addition: Incrementally add N-C3M•HCl solid until a visible suspension persists, ensuring saturation.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 300 rpm and 25.0 ± 0.1 °C for 48 hours. (Causality: 48 hours ensures that kinetic dissolution artifacts are bypassed and true thermodynamic equilibrium is reached).

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved residual solid.

  • Quantification: Dilute an aliquot of the clear supernatant into a compatible diluent and analyze via HPLC-UV or LC-MS against a validated calibration curve.

  • Solid-State Verification: Analyze the residual solid via X-ray Powder Diffraction (XRPD) to confirm that the solvent did not induce a polymorphic transition or solvate formation during equilibration.

SolProfile A N-C3M Compound (Free Base or Salt) B Solvent Dispensing (Varying Dielectric Constants) A->B C Incubation & Agitation (24-48h, 25°C) B->C D Phase Separation (Centrifugation at 10,000g) C->D E Supernatant Analysis (HPLC-UV / LC-MS) D->E Soluble Fraction F Solid State Check (XRPD / DSC) D->F Residual Solid

Fig 1: Thermodynamic solubility profiling workflow using the saturation shake-flask method.

Application: Solvent Selection for Purification Workflows

The stark contrast in solubility between the free base and the protonated salt of N-C3M is routinely exploited in downstream processing. For instance, during the synthesis of N-C3M via the biocatalytic reductive amination of 3-methylcyclohexan-1-one with cyclopropylamine [3], the crude reaction mixture contains unreacted starting materials, enzymes, and neutral lipophilic byproducts.

A pH-driven Liquid-Liquid Extraction (LLE) leverages the solvent profiles detailed in Section 2. By acidifying the aqueous mixture, N-C3M is protonated and partitioned into the aqueous phase, while lipophilic organic impurities are washed away with a non-polar solvent like heptane (where the salt is insoluble). Subsequent basification regenerates the highly organic-soluble free base, which is efficiently extracted into methyl tert-butyl ether (MTBE) or ethyl acetate, leaving polar impurities in the aqueous waste.

LLE A Aqueous Mixture (N-C3M + Impurities) B Adjust pH < 3 (Protonation to N-C3M•H+) A->B C Wash with Heptane (Remove Non-polar Impurities) B->C D Discard Organic Phase C->D Org Phase E Adjust pH > 12 (Deprotonation to Free Base) C->E Aq Phase F Extract with MTBE (Isolate N-C3M) E->F G Evaporate Solvent (Pure N-C3M Oil) F->G Org Phase

Fig 2: pH-driven liquid-liquid extraction pathway for isolating N-C3M free base.

References

  • Bashimam, M. (2015). "Hansen solubility parameters: A quick review in pharmaceutical aspect." Journal of Chemical and Pharmaceutical Research, 7(8), 597-599. URL:[Link]

  • United States Pharmacopeia (USP). "General Chapter <1236> Solubility Measurements." USP-NF. URL:[Link]

  • Thorpe, T. W., Marshall, J. R., Harawa, V., et al. (2022). "Multifunctional biocatalyst for conjugate reduction and reductive amination." Nature, 604(7904), 86-91. URL:[Link]

Physiochemical Profiling of N-cyclopropyl-3-methylcyclohexan-1-amine: pKa Determination and Ionization Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise determination of a molecule's acid dissociation constant (pKa) is not merely a regulatory checkbox; it is a foundational parameter that dictates solubility, membrane permeability, metabolic stability, and target engagement. N-cyclopropyl-3-methylcyclohexan-1-amine is a sterically hindered, lipophilic secondary amine. Structurally, it combines the conformational rigidity of a 3-methylcyclohexyl framework with the unique electronic properties of a cyclopropyl ring.

As a Senior Application Scientist, I approach the physiochemical profiling of this scaffold by analyzing the competing inductive and steric effects that govern its nitrogen lone-pair availability. This whitepaper provides an in-depth mechanistic analysis of its predicted pKa, a self-validating experimental protocol for empirical determination, and the downstream pharmacological implications of its ionization state at physiological pH.

Mechanistic Determinants of pKa: The "Tug-of-War" Effect

The pKa of a secondary amine is dictated by the stabilization of its conjugate acid (the ammonium cation). For standard secondary alkylamines, the pKa typically resides between 10.5 and 11.0 due to the electron-donating inductive (+I) effects of the alkyl chains 1[1]. However, N-cyclopropyl-3-methylcyclohexan-1-amine deviates from this baseline due to two competing phenomena:

A. The Cyclopropyl Electron-Withdrawing Effect (-I)

The cyclopropyl ring is highly strained. To accommodate the 60° internal bond angles, the carbon-carbon bonds adopt high p-character (forming "bent" or "banana" bonds). Consequently, the exocyclic carbon-nitrogen bond possesses unusually high s-character (approximating sp2.2 hybridization). This increased s-character makes the cyclopropyl carbon significantly more electronegative than a standard sp3 carbon, exerting a strong electron-withdrawing inductive effect (-I) that pulls electron density away from the nitrogen lone pair. This phenomenon drastically reduces basicity; for context, the primary amine cyclopropylamine exhibits a pKa of 8.66, nearly two log units lower than typical aliphatic amines 2[2]. When incorporated into a secondary amine scaffold, the N-cyclopropyl group consistently acts to depress the pKa 3[3].

B. Steric Desolvation via the 3-Methylcyclohexyl Group

While the 3-methylcyclohexyl group provides a mild electron-donating (+I) effect, its primary influence is steric. The bulky ring system restricts the solvent-accessible surface area (SASA) around the nitrogen atom. Because the protonated conjugate acid relies heavily on hydrogen bonding with water molecules for thermodynamic stability, this steric hindrance prevents optimal solvation. The energetic penalty of desolvation further lowers the pKa.

Synthesis of Effects: The combination of the cyclopropyl (-I) effect and the steric desolvation from the methylcyclohexyl ring results in an anticipated aqueous pKa for N-cyclopropyl-3-methylcyclohexan-1-amine in the range of 9.5 to 9.8 .

Quantitative Data: Comparative pKa and Ionization States

To contextualize the basicity of our target molecule, we must compare it against baseline structural analogs. The table below summarizes the pKa shifts and the resulting ionization states calculated via the Henderson-Hasselbalch equation at physiological pH (7.4).

CompoundAmine TypepKa (Aqueous, 25°C)% Ionized at pH 7.4Primary Structural Influence
Cyclohexylamine Primary10.66>99.9%Baseline aliphatic ring
Cyclopropylamine Primary8.6694.8%Strong -I effect from sp2 -like ring carbons
N-Methylcyclohexylamine Secondary10.50>99.9%+I effect from N-methyl group
N-cyclopropyl-3-methylcyclohexan-1-amine Secondary~9.60 (est.)~99.4% Combined -I (cyclopropyl) and steric desolvation

Experimental Protocol: Self-Validating Potentiometric Titration

Because N-cyclopropyl-3-methylcyclohexan-1-amine is highly lipophilic, standard aqueous titration will result in precipitation of the neutral free base as the pH increases, invalidating the data. To circumvent this, we employ the Yasuda-Shedlovsky Extrapolation Method using a cosolvent system.

This protocol is designed as a self-validating system , ensuring that any instrumental drift, solvent artifacts, or precipitation events are mathematically and orthogonally controlled.

Step-by-Step Methodology

Step 1: System Calibration & Gran Plot Validation

  • Action: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Perform a strong acid-strong base titration (0.1 M HCl vs 0.1 M KOH) to generate a Gran plot.

  • Causality: This validates the Nernstian response of the electrode (ensuring a slope >58 mV/pH unit) and accurately determines the standard electrode potential ( E0 ) in the specific solvent environment, eliminating hardware-induced bias.

Step 2: Cosolvent Sample Preparation

  • Action: Dissolve the analyte to a final concentration of 1.0 mM in three distinct Methanol/Water mixtures (e.g., 30%, 40%, and 50% MeOH w/w), all containing 0.15 M KCl as a background electrolyte.

  • Causality: The methanol cosolvent ensures the lipophilic free base remains in solution across the entire pH gradient. The 0.15 M KCl maintains a constant ionic strength, mimicking physiological osmolarity and stabilizing activity coefficients.

Step 3: Inert Atmosphere Titration

  • Action: Acidify the solution to pH 2.0 using 0.5 M HCl to ensure 100% protonation of the amine. Titrate with standardized 0.1 M KOH under a continuous Argon sparge at 25.0 ± 0.1 °C.

  • Causality: Argon sparging is critical. It prevents atmospheric CO2​ from dissolving into the alkaline solution to form carbonic acid, which would artificially buffer the system and skew the basic region of the titration curve.

Step 4: Yasuda-Shedlovsky Extrapolation

  • Action: Calculate the apparent pKa ( psKa ) for each of the three cosolvent ratios. Plot (psKa+log[H2​O]) against the inverse of the dielectric constant ( 1/ϵ ). Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ).

  • Causality: Methanol physically alters the dielectric constant of the medium, suppressing ionization. This mathematical extrapolation isolates the true aqueous pKa, completely stripping away the thermodynamic bias introduced by the cosolvent.

Step 5: Orthogonal Validation (Self-Validating Check)

  • Action: Perform a 1H -NMR pH-titration in D2​O / CD3​OD . Monitor the chemical shift ( δ ) of the alpha-proton on the 3-methylcyclohexyl ring as a function of pD.

  • Causality: Potentiometry measures macroscopic proton consumption, which can be fooled by impurities. NMR titration directly observes the localized electronic environment of the nitrogen lone pair. If the inflection point of the NMR chemical shift curve matches the extrapolated potentiometric pKa, the data is definitively validated.

Pharmacological Implications of the Ionization State

Understanding that N-cyclopropyl-3-methylcyclohexan-1-amine has a pKa of ~9.6 dictates how the molecule will behave in a biological system at pH 7.4.

  • Absorption and Permeability (LogD vs LogP): At physiological pH, the molecule is approximately 99.4% ionized (protonated). While cations generally exhibit poor membrane permeability, the substantial lipophilic bulk of the 3-methylcyclohexyl and cyclopropyl groups compensates for the charge. The molecule will exhibit a favorable distribution coefficient ( LogD7.4​ ), allowing it to partition into lipid bilayers while maintaining enough aqueous solubility to avoid aggregation in the gut lumen.

  • Metabolic Evasion (CYP450): Secondary amines are notorious liabilities for N-dealkylation by Cytochrome P450 enzymes. However, the N-cyclopropyl group acts as a bioisostere. The high C-H bond dissociation energy of the cyclopropyl ring sterically and electronically resists oxidative metabolism, significantly extending the molecule's half-life compared to an N-isopropyl or N-ethyl analog 3[3].

  • Target Engagement: The protonated ammonium cation will serve as a critical pharmacophore, capable of forming strong, directional salt-bridge interactions with aspartate or glutamate residues within target protein binding pockets.

Workflow Visualization

The following diagram maps the logical progression from experimental pKa determination to downstream ADME decision-making.

G cluster_0 Experimental pKa Workflow cluster_1 ADME & Pharmacological Implications (pH 7.4) Compound N-cyclopropyl-3-methylcyclohexan-1-amine (Lipophilic Secondary Amine) Titration Cosolvent Potentiometric Titration (MeOH/H2O, pH 2.0 - 12.0) Compound->Titration Input Extrapolation Yasuda-Shedlovsky Extrapolation (Isolate Aqueous pKa) Titration->Extrapolation Apparent pKa (psKa) Validation Orthogonal Validation (1H-NMR pD Titration) Extrapolation->Validation Cross-check pKaResult Determined pKa: ~9.6 (Henderson-Hasselbalch Profiling) Validation->pKaResult Validated Data IonState >99% Protonated State (Ammonium Cation) pKaResult->IonState Physiological pH Metabolism CYP450 Evasion (Cyclopropyl C-H Stability) IonState->Metabolism Bioisosteric Effect Binding Target Engagement (Salt-Bridge Formation) IonState->Binding Receptor Interaction

Caption: Workflow for pKa determination and downstream ADME implications of the target amine.

References

  • Alfa Chemistry.pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Benchchem.A Comparative Guide to N-cyclopropylthian-4-amine and N-cyclopropylpiperidin-4-amine in Scaffold Design.
  • Journal of Medicinal Chemistry (ACS Publications).Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro.

Sources

The Strategic Role of N-Cyclopropyl-3-methylcyclohexan-1-amine in Modern Drug Design: Structural Rationale and Biocatalytic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on advanced molecular building blocks that can simultaneously optimize pharmacodynamics and pharmacokinetics. N-cyclopropyl-3-methylcyclohexan-1-amine (CAS: 926251-86-7) has emerged as a highly versatile, sterically hindered secondary amine intermediate[1]. Traditionally, the synthesis of such chiral, bulky cycloalkylamines required harsh heavy-metal catalysis with poor diastereocontrol. However, recent breakthroughs in industrial biocatalysis—specifically the discovery of multifunctional imine reductases (IREDs)—have revolutionized its production, enabling highly efficient, green synthesis[2],[3].

This technical guide dissects the structural rationale for incorporating this specific moiety into drug candidates, details the state-of-the-art biocatalytic workflow for its synthesis, and outlines its downstream integration into therapeutic pipelines.

Structural Rationale in Medicinal Chemistry

As an application scientist, I frequently consult on lead optimization where metabolic stability and target affinity are at odds. The selection of N-cyclopropyl-3-methylcyclohexan-1-amine over simpler analogs (e.g., N-isopropylcyclohexanamine) is driven by precise structural causality:

  • The Cyclopropyl Shield: The cyclopropyl ring possesses unique sp2 -like character in its C-C bonds. This subtly lowers the pKa​ of the adjacent secondary amine compared to an isopropyl group, increasing the fraction of the unprotonated species at physiological pH. This directly enhances membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the rigid geometry of the cyclopropyl group acts as a steric shield, protecting the nitrogen center from rapid N-dealkylation by Cytochrome P450 enzymes and Monoamine Oxidases (MAOs).

  • The 3-Methylcyclohexyl Core: The incorporation of a methyl group at the 3-position breaks molecular symmetry, providing a distinct chiral vector. In the context of kinase inhibitors or GPCR modulators, this methyl group can be strategically positioned to occupy deep, lipophilic binding pockets, significantly increasing binding affinity while tuning the overall lipophilicity (LogP) of the molecule.

The Biocatalytic Paradigm: EneIRED-Catalyzed Synthesis

Historically, synthesizing this intermediate involved multi-step sequences with low atom economy. The paradigm shifted with the discovery of EneIRED , a trifunctional imine reductase originating from an unclassified Pseudomonas species[2].

EneIRED catalyzes an unprecedented cascade: an amine-activated conjugate alkene reduction followed immediately by reductive amination (CR-RA)[4],[5]. By reacting 3-methylcyclohex-2-en-1-one with cyclopropylamine in the presence of NADPH, the enzyme drives the formation of the target intermediate in a single, highly controlled catalytic cycle.

EneIRED_Pathway A 3-Methylcyclohex-2-en-1-one + Cyclopropylamine B Iminium Intermediate (Amine Activation) A->B Condensation C Conjugate Reduction (NADPH) B->C EneIRED D Saturated Imine C->D Hydride Transfer E Reductive Amination (NADPH) D->E EneIRED F N-Cyclopropyl-3-methyl- cyclohexan-1-amine E->F Hydride Transfer

EneIRED-catalyzed cascade: amine-activated conjugate reduction and reductive amination.

Experimental Protocol: Preparative Biocatalytic Workflow

To ensure a self-validating and reproducible system, the following protocol details the preparative-scale synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine, complete with the causality behind each experimental parameter,[6].

Reaction Setup
  • Buffer Preparation: Prepare 50 mL of Glycine-OH buffer at exactly pH 9.0.

    • Causality: The pKa​ of cyclopropylamine is ~9.1. Operating at pH 9.0 ensures that approximately 50% of the amine exists as a free base, which is strictly required for the initial nucleophilic attack on the enone to form the iminium intermediate, while maintaining the structural integrity of the EneIRED enzyme.

  • Solvent Integration: Add DMSO to achieve a 15% v/v final concentration.

    • Causality: 3-methylcyclohex-2-en-1-one is highly lipophilic. The 15% DMSO co-solvent system prevents substrate crashing and ensures homogeneous mass transfer without denaturing the biocatalyst.

  • Substrate Addition: Add 3-methylcyclohex-2-en-1-one (110 mg, 1.0 mmol, yielding a 50 mM final concentration) and cyclopropylamine (416 µL, 6.0 mmol, 6.0 equivalents).

  • Catalyst & Cofactor: Introduce the EneIRED biocatalyst alongside an NADPH recycling system (D-glucose and Glucose Dehydrogenase).

  • Incubation: Incubate the reaction at 30 °C for 18 hours under gentle orbital shaking.

Isolation and Salt Formation
  • Quench the reaction by adjusting the pH to >10 using 1M NaOH to fully deprotonate the product.

  • Extract the aqueous layer three times with methyl tert-butyl ether (MTBE). Dry the combined organic phases over anhydrous MgSO4​ .

  • HCl Salt Precipitation: Add ethereal HCl (1M) dropwise to the organic phase at 0 °C.

    • Causality: The free base of N-cyclopropyl-3-methylcyclohexan-1-amine is a volatile, lipophilic oil prone to oxidation. Precipitation as the hydrochloride salt yields a highly stable, weighable white solid, isolating the product in ~77% yield.

Analytical Validation (GC-MS)

To validate conversion, aliquots must be derivatized prior to GC-MS analysis.

  • Derivatization Step: Treat the extracted sample with trifluoroacetic anhydride (TFAA) and triethylamine (TEA) in heptane/DCM for 1 hour at room temperature.

  • Causality: Secondary amines exhibit severe peak tailing on standard GC columns due to hydrogen bonding with stationary phase silanol groups. TFAA caps the amine, converting it into a volatile trifluoroacetamide, ensuring sharp chromatographic resolution and distinct MS fragmentation for precise quantification.

Quantitative Data & Optimization

The efficiency of the EneIRED system is highly dependent on substrate loading and amine equivalents. The table below synthesizes optimization data, demonstrating how the reaction scales from analytical screening to preparative yields,[6].

Scale / Enone ConcentrationCyclopropylamine EquivalentsCo-solvent SystemConversion (%)Isolated Yield (%)
Analytical (Screening)1.1 eq15% DMSO / Gly-OH61%N/A
Preparative (10 mM)20.0 eq15% DMSO / Gly-OH>95%77%
Preparative (50 mM)6.0 eq15% DMSO / Gly-OH>95%77%

Data synthesized from EneIRED reaction optimization studies,[6].

Downstream Pharmaceutical Applications

Once isolated, N-cyclopropyl-3-methylcyclohexan-1-amine serves as a premium chiral pool building block. Its secondary amine acts as a potent, sterically tuned nucleophile for downstream API synthesis.

Downstream_Workflow N1 N-Cyclopropyl-3-methylcyclohexan-1-amine (Chiral Pool) N2 Buchwald-Hartwig Amination (Pd-catalyzed) N1->N2 N3 SNAr Reaction (Base-promoted) N1->N3 N4 Amide Coupling (HATU/DIPEA) N1->N4 O1 Kinase Inhibitors (N-Aryl derivatives) N2->O1 O2 GPCR Modulators (Heteroaryl derivatives) N3->O2 O3 CNS Therapeutics (Amide derivatives) N4->O3

Strategic downstream derivatization pathways for API synthesis.

By utilizing techniques such as Palladium-catalyzed Buchwald-Hartwig cross-coupling or standard HATU-mediated amide couplings, drug developers can rapidly generate libraries of N-aryl or amide derivatives. The resulting compounds inherit the metabolic stability and favorable lipophilicity profile imparted by the cyclopropyl and 3-methylcyclohexyl moieties, accelerating the path from hit-to-lead optimization.

References

  • Thorpe, T. W., Marshall, J. R., et al. "Multifunctional biocatalyst for conjugate reduction and reductive amination." Nature, 2022. URL:[Link]

  • "Practical examples of biocatalysis in industry." Comptes Rendus de l'Académie des Sciences, 2024. URL:[Link]

  • "Imine Reductases and Reductive Aminases in Organic Synthesis." ACS Catalysis, 2023. URL:[Link]

Sources

Stereochemical Configuration and Analytical Resolution of N-cyclopropyl-3-methylcyclohexan-1-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly targets complex 3D pharmacophores to escape "flatland" (sp²-rich) chemical space, the precise stereochemical control of saturated ring systems becomes paramount. N-cyclopropyl-3-methylcyclohexan-1-amine is a highly versatile building block featuring a rigid cyclohexane core with two distinct stereocenters at the C1 and C3 positions.

This whitepaper provides an in-depth mechanistic analysis of its stereochemical configurations, the thermodynamic causality governing its chair conformers, and the analytical methodologies required for definitive isomeric resolution. Furthermore, we detail a self-validating synthetic protocol for the reductive amination of 3-methylcyclohexan-1-one, ensuring robust diastereomeric separation.

Stereochemical & Conformational Architecture

The presence of two chiral centers (C1 and C3) on the cyclohexane ring yields four distinct stereoisomers, which are broadly classified into cis and trans diastereomeric pairs.

The Causality of Conformational Stability

In 1,3-disubstituted cyclohexanes, the thermodynamic stability of the conformers is dictated by the minimization of 1,3-diaxial steric clashes.

  • Cis Isomers ((1R,3S) and (1S,3R)): These isomers can adopt a diequatorial (e,e) chair conformation. Because both the bulky N-cyclopropylamino group and the methyl group reside in the equatorial plane, 1,3-diaxial interactions are virtually eliminated. Consequently, the cis configuration represents the global thermodynamic minimum for this scaffold[1].

  • Trans Isomers ((1R,3R) and (1S,3S)): The trans geometry forces the molecule into an axial-equatorial (a,e or e,a) conformation. The two substituents must compete for the favored equatorial position. The conformational equilibrium is governed by their respective A-values (the energetic penalty of occupying an axial position). Because the A-values for a methyl group (~1.7 kcal/mol) and a secondary amine group (~1.5–2.0 kcal/mol) are similar, trans isomers exhibit a highly dynamic conformational equilibrium and possess higher inherent internal energy than their cis counterparts[2].

Stereochemistry Root N-cyclopropyl-3-methylcyclohexan-1-amine (C1 and C3 Stereocenters) Cis Cis Isomers Favored: Diequatorial (e,e) Root->Cis Trans Trans Isomers Favored: Axial-Equatorial (a,e) Root->Trans Cis1 (1R, 3S) Cis->Cis1 Cis2 (1S, 3R) Cis->Cis2 Trans1 (1R, 3R) Trans->Trans1 Trans2 (1S, 3S) Trans->Trans2

Caption: Stereochemical classification of N-cyclopropyl-3-methylcyclohexan-1-amine isomers.

Analytical Resolution: The Logic of NMR Spectroscopy

Differentiating the cis and trans diastereomers requires rigorous analytical techniques. While X-ray crystallography is definitive, solution-state NMR remains the workhorse for stereochemical assignment.

¹H NMR: The Power of J-Coupling

Relying solely on chemical shifts can be misleading; therefore, analyzing ¹H-¹H coupling constants ( J -values) provides a more robust, mathematically grounded approach[3].

  • In the cis (diequatorial) isomer, the protons attached to C1 and C3 are both axial. They will exhibit large trans-diaxial coupling constants ( Jaa​≈10−12 Hz) with the adjacent axial protons at C2, C4, and C6.

  • In the trans (axial-equatorial) isomer, the proton situated at the carbon bearing the axial substituent will be equatorial. Equatorial protons only exhibit small equatorial-axial ( Jea​ ) and equatorial-equatorial ( Jee​ ) couplings ( J≈2−5 Hz). The absence of a large Jaa​ coupling at either C1 or C3 definitively assigns the trans configuration[1].

¹³C NMR: The γ-Gauche Effect

The empirical rule of the γ-gauche effect states that axial substituents induce steric compression on γ -carbons, increasing their electron shielding and shifting their ¹³C NMR signals upfield. Because the trans isomer inherently possesses one axial substituent, its C1 and C3 signals will appear significantly upfield (lower ppm) relative to the fully relaxed, diequatorial cis isomer[1][3].

Quantitative Stereochemical Data Summary

The following table synthesizes the structural and analytical metrics used to distinguish the diastereomers.

Property / MetricCis Isomers ((1R,3S), (1S,3R))Trans Isomers ((1R,3R), (1S,3S))
Favored Conformation Diequatorial (e,e)Axial-Equatorial (a,e) or (e,a)
Thermodynamic Stability Higher (Minimal 1,3-diaxial strain)Lower (Obligatory 1,3-diaxial clash)
¹H NMR (H1/H3 Coupling) Large Jaa​ (~10-12 Hz)Small Jae​ or Jee​ (~2-5 Hz)
¹³C NMR (C1/C3 Shift) Downfield (Less shielded)Upfield (Shielded via γ-gauche effect)
Typical Biocatalytic Yield Minor product (e.g., ~24%)Major product (e.g., ~76%)

Self-Validating Synthetic Protocol: Reductive Amination

The synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine via the reductive amination of 3-methylcyclohexan-1-one typically yields a diastereomeric mixture. Recent have demonstrated that specific enzymes (e.g., EneIRED) can skew this ratio (e.g., 24:76 cis:trans), but chemical reduction with Sodium triacetoxyborohydride (NaBH(OAc)₃) remains the standard laboratory approach[2].

To ensure absolute trustworthiness, the following protocol integrates continuous validation checkpoints.

Step 1: Imine Condensation

  • Procedure: Dissolve 3-methylcyclohexan-1-one (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ (2.0 eq) to act as a water scavenger. Stir at room temperature for 12 hours.

  • Causality: The removal of water physically drives the equilibrium toward the imine intermediate, preventing premature reduction of the ketone in the subsequent step.

  • Validation Checkpoint: Analyze an aliquot via GC-MS. Proceed only when the ketone peak is fully consumed and the imine molecular ion ( M+ ) is the dominant signal.

Step 2: Selective Reduction

  • Procedure: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion over any residual unreacted ketone, ensuring high chemoselectivity and minimizing alcohol byproducts.

  • Validation Checkpoint: Perform LC-MS analysis on a micro-aliquot to confirm the presence of the target amine ( M+H+ ) and the complete disappearance of the imine.

Step 3: Acid-Base Extraction

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and extract it with 1M HCl (aqueous). Discard the organic layer. Basify the aqueous layer to pH 12 using 2M NaOH, and extract with ethyl acetate. Dry the organic phase over Na₂SO₄ and concentrate in vacuo.

  • Causality: This orthogonal solubility switch ensures that only the basic amine is isolated. Neutral impurities (unreacted ketone, alcohols) remain in the initial organic phase and are discarded.

  • Validation Checkpoint: Use pH indicator strips during extraction to guarantee complete protonation (pH < 2) and subsequent deprotonation (pH > 10). Spot the final product on a TLC plate and stain with Ninhydrin to confirm the presence of the amine.

Step 4: Diastereomeric Resolution

  • Procedure: Subject the crude cis/trans mixture to Preparative Chiral HPLC (e.g., using a Chiralpak AD-H column) with a hexane/isopropanol mobile phase.

  • Causality: Because cis and trans isomers possess identical connectivity but different spatial geometries, chiral stationary phases are required to achieve baseline separation based on differential 3D binding affinities.

  • Validation Checkpoint: Submit the isolated fractions to 1D ¹H NMR and ¹³C NMR. Utilize the J -coupling and γ-gauche logic outlined in Section 3 to definitively assign the cis and trans labels to the separated fractions.

Protocol S1 1. Substrate Condensation 3-methylcyclohexan-1-one + cyclopropylamine S2 2. Reductive Amination NaBH(OAc)3 or Biocatalyst (e.g., EneIRED) S1->S2 S3 3. Diastereomeric Mixture Yields cis/trans blend (e.g., 24:76 ratio) S2->S3 S4 4. Chromatographic Resolution Separation of cis and trans via Chiral HPLC S3->S4 S5 5. NMR Validation 1H J-coupling & 13C γ-gauche analysis for assignment S4->S5

Caption: Self-validating synthetic and analytical workflow for stereoisomer resolution.

References

  • Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC Source: nih.gov URL:[3]

  • Multifunctional biocatalyst for conjugate reduction and reductive amination: rac-N-cyclopropyl-3-methylcyclohexan-1-amine Source: dicp.ac.cn URL:

  • In-Depth Technical Guide: trans-3-Methylcyclohexanamine Source: benchchem.com URL:[2]

  • rel-(1R,3R)-3-Methylcyclohexanamine | C7H15N | CID 7855598 - PubChem Source: nih.gov URL:[4]

  • 3-Methylcyclohexylamine, mixed isomers | C7H15N | CID 110931 - PubChem Source: nih.gov URL:[5]

  • Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed Source: nih.gov URL:[1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-cyclopropyl-3-methylcyclohexan-1-amine is a secondary amine of significant interest in medicinal chemistry and drug discovery. The incorporation of a cyclopropyl group can impart unique conformational constraints and metabolic stability to a molecule, potentially enhancing its pharmacological properties.[1] This document provides a comprehensive guide to the synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine, focusing on a robust and widely applicable method: reductive amination. The protocols and insights provided herein are intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this and similar N-substituted cycloalkylamines.

Synthetic Strategy: The Power of Reductive Amination

The most direct and efficient route to N-cyclopropyl-3-methylcyclohexan-1-amine is through the reductive amination of 3-methylcyclohexanone with cyclopropylamine. This powerful C-N bond-forming reaction is a cornerstone of modern organic synthesis due to its high efficiency and broad substrate scope.[2] The reaction proceeds in two key stages: the formation of an imine or enamine intermediate from the ketone and amine, followed by its in-situ reduction to the target secondary amine.

The choice of reducing agent is critical to the success of the reaction. While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and chemoselectivity, as it readily reduces the protonated imine intermediate while being slow to reduce the starting ketone.[3]

Visualizing the Synthesis

Overall Synthetic Workflow

reagents 3-Methylcyclohexanone + Cyclopropylamine reaction Reductive Amination (e.g., NaBH(OAc)3, Solvent) reagents->reaction 1. Mixing workup Aqueous Workup & Extraction reaction->workup 2. Reaction Quenching purification Purification (e.g., Column Chromatography) workup->purification 3. Isolation product N-cyclopropyl-3-methylcyclohexan-1-amine purification->product 4. Final Product

Caption: Synthetic workflow for N-cyclopropyl-3-methylcyclohexan-1-amine.

Mechanism of Reductive Amination

cluster_0 Imine Formation cluster_1 Reduction 3-Methylcyclohexanone 3-Methylcyclohexanone Hemiaminal Hemiaminal 3-Methylcyclohexanone->Hemiaminal + Cyclopropylamine Iminium ion Iminium ion Hemiaminal->Iminium ion - H2O Product N-cyclopropyl-3- methylcyclohexan-1-amine Iminium ion->Product + [H-] (from NaBH(OAc)3)

Caption: Mechanism of reductive amination.

Detailed Experimental Protocol

This protocol details the synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine from 3-methylcyclohexanone and cyclopropylamine using sodium triacetoxyborohydride.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Methylcyclohexanone112.1710.01.12 g
Cyclopropylamine57.0912.00.82 mL
Sodium Triacetoxyborohydride211.9415.03.18 g
Dichloromethane (DCM)--50 mL
Saturated Sodium Bicarbonate (aq)--30 mL
Brine--30 mL
Anhydrous Magnesium Sulfate--As needed

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclohexanone (1.12 g, 10.0 mmol) and dichloromethane (50 mL).

  • Addition of Amine: Add cyclopropylamine (0.82 mL, 12.0 mmol) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-cyclopropyl-3-methylcyclohexan-1-amine.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. If necessary, gently warm the reaction mixture to 30-40 °C.
Inactive reducing agent.Use freshly opened or properly stored sodium triacetoxyborohydride.
Formation of Byproducts Reduction of the starting ketone.Ensure the purity of the reducing agent. Sodium cyanoborohydride can be used as an alternative, as it is even more selective for the iminium ion. However, it is highly toxic and requires careful handling.
Over-alkylation to form a tertiary amine.This is generally not a significant issue with this substrate and primary amine combination under these conditions.
Difficult Purification Co-elution of product and starting materials.Optimize the eluent system for column chromatography. A different solvent system or a gradient elution may be necessary.

Conclusion

The reductive amination of 3-methylcyclohexanone with cyclopropylamine using sodium triacetoxyborohydride provides a reliable and efficient method for the synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine. This protocol is scalable and can be adapted for the synthesis of a variety of other N-substituted cycloalkylamines, making it a valuable tool for researchers in medicinal chemistry and organic synthesis.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link][2]

  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Retrieved from [Link]]

  • White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]]

Sources

Reductive amination conditions for N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated guide for the synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine via reductive amination.

Introduction & Strategic Rationale

The synthesis of sterically hindered, functionalized secondary amines is a cornerstone of modern drug discovery. The target molecule, N-cyclopropyl-3-methylcyclohexan-1-amine, incorporates two critical pharmacophoric elements: a cyclopropylamine moiety (known for imparting metabolic stability and conformational rigidity) and a 3-methylcyclohexyl ring (which introduces stereochemical complexity). Synthesizing this compound via reductive amination requires careful selection of reducing agents to manage the equilibrium of the imine intermediate and control the diastereomeric ratio (d.r.) of the resulting cis and trans isomers[1].

Mechanistic Causality in Reductive Amination

Reductive amination proceeds through a bimolecular condensation between 3-methylcyclohexanone and cyclopropylamine to form a transient hemiaminal, which dehydrates to an imine/iminium species. The choice of reducing agent dictates the reaction's success and stereochemical outcome:

  • Chemical Approach: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is preferred over standard sodium borohydride because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows STAB to selectively reduce the protonated iminium ion without prematurely reducing the ketone starting material[2].

  • Biocatalytic Approach: Imine reductases (IREDs) and Reductive Aminases (RedAms) provide an asymmetric alternative. By anchoring the substrates in a chiral active site, IREDs facilitate the stereoselective transfer of a hydride from a recycled NAD(P)H cofactor, strongly biasing the formation of specific diastereomers (e.g., favoring the cis- or trans-amine depending on the enzyme variant)[3].

ReductiveAmination A 3-Methylcyclohexanone + Cyclopropylamine B Hemiaminal Intermediate A->B Condensation C Iminium Ion Formation B->C -H2O D1 Chemical Reduction NaBH(OAc)3 (STAB) C->D1 D2 Biocatalytic Reduction IREDs / RedAms C->D2 E1 Diastereomeric Mixture N-Cyclopropyl-3-methylcyclohexan-1-amine D1->E1 Mild, Non-selective E2 Stereo-Enriched Isomer (e.g., 1S, 3R) D2->E2 High dr / er

Mechanistic divergence in chemical vs. biocatalytic reductive amination pathways.

Comparative Data: Chemical vs. Biocatalytic Conditions

The following table synthesizes quantitative data comparing standard chemical reduction against engineered biocatalytic approaches for this specific transformation[3][4].

ParameterChemical (STAB)Biocatalytic (Wild-Type IRED)Biocatalytic (Engineered IRED)
Reagent / Catalyst NaBH(OAc)₃ (1.5 - 2.0 eq)SrIRED (Wild-Type)Engineered SrIRED (T241A)
Solvent System DCE or DCMAqueous Buffer (pH 7.5)Aqueous Buffer (pH 7.5)
Conversion Rate > 85% (Typical)47%61% - 90%
Diastereomeric Ratio (d.r.) ~ 50:50 (Thermodynamic mix)30:70Up to 10:90
Scalability High (Standard batch)Moderate (Scale-up requires DoE)High (Fed-batch optimized)

Experimental Protocols

Protocol A: Chemical Reductive Amination (STAB Method)

Self-Validating Principle: The use of 1,2-dichloroethane (DCE) over dichloromethane (DCM) allows for a slightly higher reaction temperature if imine formation is sluggish. The mild nature of STAB prevents alcohol byproducts, ensuring that any unreacted starting material remains as the ketone, which is easily separable by chromatography.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methylcyclohexanone (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCE (10 mL)[2].

  • Acid Catalysis (Optional but Recommended): Add glacial acetic acid (1.0 mmol) to the mixture. Causality: The weak acid accelerates hemiaminal dehydration to the iminium ion without protonating all the available amine, maintaining the necessary nucleophilicity.

  • Equilibration: Stir the reaction mixture at room temperature (20-25 °C) for 1-2 hours.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 mmol). Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent.

  • Completion & Quench: Stir for 12-16 hours. Monitor via TLC or GC-MS. Once the ketone is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess STAB.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel chromatography (eluting with a gradient of EtOAc/Hexanes containing 1% Et₃N to prevent amine streaking) to yield the diastereomeric mixture of N-cyclopropyl-3-methylcyclohexan-1-amine.

Protocol B: Biocatalytic Reductive Amination (IRED Method)

Self-Validating Principle: Biocatalytic reactions rely on cofactor recycling. The inclusion of glucose and glucose dehydrogenase (GDH) ensures a constant supply of NAD(P)H. A gradual drop in pH indicates successful glucose oxidation to gluconic acid, validating that the cofactor recycling system is actively turning over[4][5].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM NADP⁺, 50 mM D-glucose, and 10 U/mL Glucose Dehydrogenase (GDH).

  • Substrate Loading: Add (R)-3-methylcyclohexanone (10-50 mM final concentration) and cyclopropylamine (2.0 equivalents) to the buffer[3].

  • Enzyme Addition: Introduce the purified Imine Reductase (e.g., engineered SrIRED variant T241A or AspRedAm) at a loading of 1-5 mg/mL[3].

  • Incubation: Incubate the reaction in an orbital shaker at 30 °C and 200 rpm for 24 hours.

  • Extraction & Analysis: Basify the reaction mixture to pH > 10 using 10 M NaOH to ensure the product amine is fully deprotonated. Extract with methyl tert-butyl ether (MTBE) (2 x equal volume).

  • Derivatization (For GC Analysis): To accurately determine the d.r. and e.r., derivatize the extracted amine using trifluoroacetic anhydride (TFAA) before GC-MS/FID analysis.

Troubleshooting & Analytical Validation

  • Low Yield in Chemical Route: If unreacted ketone persists, the imine formation equilibrium may be unfavorable. Consider adding molecular sieves (4Å) to sequester water and drive the condensation forward.

  • Poor Stereoselectivity or Conversion in Biocatalysis: If the d.r. is suboptimal or conversion stalls, the enzyme may be unstable under the high localized concentration of the amine. Transitioning from a batch to a fed-batch system (slow, continuous addition of substrates) can mitigate substrate toxicity and vastly improve the turnover number (TON)[4].

Sources

Application Note: Reagents and Protocol for the Preparation of N-Cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Design

N-Cyclopropyl-3-methylcyclohexan-1-amine (CAS: 926251-86-7) is a sterically hindered, alicyclic secondary amine. The incorporation of an N-cyclopropyl group is a highly validated strategy in medicinal chemistry and scaffold design. The high C–H bond dissociation energy of the cyclopropyl ring significantly reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to standard alkyl groups [2].

To synthesize this molecule, direct alkylation of 3-methylcyclohexan-1-amine with cyclopropyl halides is synthetically prohibitive due to the extreme inertness of the cyclopropyl ring to S_N2 displacement. Conversely, the reductive amination of cyclopropanone is impractical due to the high instability of the cyclopropanone precursor. Therefore, the most robust, scalable, and high-yielding route is the direct reductive amination of 3-methylcyclohexan-1-one with cyclopropylamine .

Core Reagents & Mechanistic Causality

The success of this transformation relies on the precise orchestration of the following reagents:

  • 3-Methylcyclohexan-1-one (Carbonyl Substrate): The backbone of the target molecule. Because it possesses a stereocenter at C3, the reductive amination will generate a second stereocenter at C1. Hydride delivery to the intermediate iminium ion typically occurs from the less sterically hindered face, resulting in a diastereomeric mixture (often favoring the trans isomer, e.g., a ~24:76 cis:trans ratio) [3].

  • Cyclopropylamine (Amine Nucleophile): A volatile, primary aliphatic amine. A slight excess (1.2 equivalents) is used to drive the equilibrium toward imine/iminium formation and to compensate for evaporative losses during the reaction.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (Reducing Agent): The critical reagent. STAB is significantly milder than sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bonds, preventing the premature reduction of the starting ketone. Instead, STAB selectively reduces the highly electrophilic protonated iminium ion [1].

  • 1,2-Dichloroethane (DCE) (Solvent): DCE is the preferred solvent for STAB-mediated reductive aminations as it provides superior solubility for the borohydride species and accelerates reaction rates compared to THF [1].

  • Acetic Acid (AcOH) (Catalyst): Ketones are less electrophilic than aldehydes. The addition of 1.0 equivalent of AcOH serves a dual purpose: it protonates the carbonyl oxygen to accelerate nucleophilic attack by cyclopropylamine, and it facilitates the dehydration of the resulting hemiaminal to form the reactive iminium ion.

Comparative Analysis of Reducing Agents

The selection of STAB is justified by comparing its physicochemical profile against alternative hydrides commonly used in amine synthesis.

Reducing AgentReactivitySelectivity (Iminium vs. Ketone)Toxicity ProfileOptimal pH Range
NaBH(OAc)₃ (STAB) MildExcellent (Reduces iminium selectively)Low (Acetate byproducts)Weakly acidic (pH 4–5)
NaBH₃CN MildGoodHigh (Risk of HCN gas generation)Acidic (pH 3–4)
NaBH₄ StrongPoor (Reduces ketone rapidly)LowBasic (pH 8–10)

Experimental Protocol: Self-Validating Workflow

Caution: Cyclopropylamine is volatile and flammable. STAB reacts with water to release hydrogen gas. Perform all operations in a well-ventilated fume hood.

Step 1: Iminium Ion Formation

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclohexan-1-one (1.0 equiv., e.g., 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add cyclopropylamine (1.2 equiv., 12.0 mmol) via syringe.

  • Add glacial acetic acid (1.0 equiv., 10.0 mmol) dropwise.

  • Causality & Validation: Stir the mixture at room temperature (20–25 °C) for 30 minutes. This pre-incubation period is crucial for ketones to ensure maximum conversion to the iminium ion before the reducing agent is introduced, thereby minimizing the direct reduction of the ketone to 3-methylcyclohexanol.

Step 2: Selective Reduction 5. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv., 15.0 mmol) portion-wise over 10 minutes. 6. Causality & Validation: Portion-wise addition controls the mild exotherm and prevents the localized depletion of the reagent. The suspension will become cloudy. 7. Stir the reaction mixture at room temperature for 12–24 hours. Monitor the reaction via TLC (stain with Ninhydrin or PMA) or GC-MS. The reaction is self-validating when the ketone peak completely disappears, confirming the selective hydride transfer to the iminium species.

Step 3: Quench and Workup 8. Cool the reaction to 0 °C using an ice bath. 9. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the pH of the aqueous layer is ~8–9. 10. Causality & Validation: The quench neutralizes the acetic acid and decomposes unreacted STAB. Vigorous CO₂ gas evolution will occur; the cessation of bubbling serves as a visual validation that the quench is complete. The basic pH ensures the target N-cyclopropyl-3-methylcyclohexan-1-amine is fully deprotonated (free base) and partitions into the organic phase. 11. Separate the layers. Extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH with 1% Et₃N to prevent amine streaking) or via acid-base extraction to yield the pure secondary amine. 14. Note on Stereochemistry: The product will be isolated as an inseparable mixture of cis and trans diastereomers. If single diastereomers are required, preparative HPLC or chiral resolution methods must be employed post-synthesis.

Reaction Workflow & Mechanistic Pathway

G SM1 3-Methylcyclohexan-1-one (Carbonyl Substrate) Hemiaminal Hemiaminal Intermediate SM1->Hemiaminal + Cyclopropylamine (AcOH catalyst) SM2 Cyclopropylamine (Amine Nucleophile) SM2->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O Product N-Cyclopropyl-3-methylcyclohexan-1-amine (Target Molecule) Iminium->Product NaBH(OAc)3 (Hydride transfer)

Mechanistic workflow for the reductive amination of 3-methylcyclohexanone with cyclopropylamine.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 61(11), 3849-3862 (1996). URL: [Link]

  • Title: Multifunctional biocatalyst for conjugate reduction and reductive amination. Source: Dalian Institute of Chemical Physics (DICP) / Nature Communications. URL: [Link]

Application Note: Scalable Synthesis Routes for N-Cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists Compound: N-Cyclopropyl-3-methylcyclohexan-1-amine (CAS: 926251-86-7)[1]

Executive Summary

The synthesis of sterically hindered secondary amines is a critical operation in modern drug development. N-cyclopropyl-3-methylcyclohexan-1-amine is a highly functionalized cyclic amine that presents unique scale-up challenges, primarily concerning chemoselectivity (avoiding over-alkylation) and diastereoselectivity (managing cis/trans isomers)[2]. Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and often results in polyalkylation[2]. Therefore, reductive amination of 3-methylcyclohexanone with cyclopropylamine is the universally preferred strategy.

This application note details two field-proven, scalable methodologies: a chemoselective hydride reduction suitable for lab-to-pilot scale, and a biocatalytic fed-batch process designed for metric-ton industrial manufacturing[3].

Mechanistic Rationale & Stereochemical Considerations

The reductive amination sequence proceeds via the condensation of 3-methylcyclohexanone and cyclopropylamine to form a Schiff base (imine) intermediate, followed by hydride transfer to yield the secondary amine[4].

Because the starting ketone possesses a stereocenter at the C3 position (methyl group), the nucleophilic hydride attack on the resulting imine can occur from either the axial or equatorial face. In standard chemical reductions, this inherent facial bias typically yields an inseparable mixture of diastereomers, predominantly favoring the trans isomer (approximate cis:trans ratio of 24:76).

Mechanism SM 3-Methylcyclohexanone + Cyclopropylamine IM Schiff Base Imine Intermediate SM->IM Condensation (-H2O) PR N-Cyclopropyl-3-methylcyclohexan-1-amine (cis/trans Diastereomers) IM->PR Hydride Reduction

Fig 1. Mechanistic pathway of the reductive amination yielding cis/trans diastereomers.

Route A: Chemoselective Reductive Amination (Lab to Pilot Scale)

Causality & Reagent Selection

For scales ranging from grams to low kilograms, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice[5].

  • Why not NaBH₄? Sodium borohydride is too reactive and will prematurely reduce the starting ketone to 3-methylcyclohexanol before the imine can fully form[2][5].

  • Why not NaBH₃CN? While sodium cyanoborohydride is chemoselective, it generates highly toxic hydrogen cyanide gas under acidic conditions and leaves residual cyanide in the aqueous waste stream, making it a severe EHS (Environment, Health, and Safety) liability at scale[6]. STAB provides the perfect balance: the electron-withdrawing acetoxy groups attenuate its reducing power, allowing it to selectively reduce the protonated imine without touching the unreacted ketone[4].

Protocol 1: Self-Validating STAB Reductive Amination

1. Imine Formation (Pre-mixing):

  • Action: Charge a dry, nitrogen-purged reactor with 3-methylcyclohexanone (1.0 eq) and 2-Methyltetrahydrofuran (2-MeTHF, 10 volumes). Add cyclopropylamine (1.05 eq) dropwise at 20°C.

  • Causality: A slight excess of the volatile cyclopropylamine ensures complete consumption of the ketone. 2-MeTHF is chosen over the traditional 1,2-Dichloroethane (DCE) to comply with green chemistry directives[4][6].

  • Self-Validation Checkpoint: Stir for 2 hours. Sample 50 µL, dilute in acetonitrile, and analyze via GC-FID. The process is validated to proceed only when the ketone peak is reduced by >80%, confirming successful Schiff base equilibrium.

2. Hydride Addition:

  • Action: Cool the reactor to 0–5°C. Add STAB (1.4 eq) portion-wise over 1 hour. Maintain internal temperature below 15°C.

  • Causality: The reduction is exothermic. Portion-wise addition prevents thermal runaway and suppresses the background reduction of any residual ketone.

3. Quench and Isolation:

  • Action: Quench the reaction by slowly adding 1M NaOH (aq) until the aqueous layer reaches pH 10. Separate the layers, wash the organic layer with brine, dry over MgSO₄, and concentrate under vacuum.

  • Causality: STAB reductions generate acetic acid as a byproduct. A basic quench is mandatory to neutralize the acid, break down boron complexes, and ensure the target amine is fully free-based for partitioning into the organic phase[4].

Route B: Biocatalytic Fed-Batch Reductive Amination (Industrial Scale)

Causality & Reagent Selection

Chemical hydrides possess poor atom economy and generate stoichiometric boron waste, resulting in a high E-factor[6]. For metric-ton manufacturing, Imine Reductases (IREDs) are deployed[3][7]. IREDs utilize NADPH as a cofactor to transfer hydrides with perfect chemoselectivity and, depending on the engineered variant, absolute stereocontrol[7].

  • Why Fed-Batch? High concentrations of cyclopropylamine and 3-methylcyclohexanone are toxic to the enzyme, leading to denaturation. By dosing the substrates continuously (fed-batch), the localized concentration remains below the inhibition threshold, allowing the system to achieve exceptional Turnover Numbers (TON > 48,000) and volumetric productivities (12.9 g/L/h)[3][8].

Protocol 2: Self-Validating Fed-Batch IRED Bioconversion

1. Biocatalyst & Cofactor Preparation:

  • Action: In a bioreactor, prepare a 100 mM phosphate buffer (pH 7.5). Charge Glucose (1.5 eq), Glucose Dehydrogenase (GDH, 1 g/L), NADP⁺ (0.1 mM), and the engineered IRED biocatalyst (e.g., IRED-33 variant, 2 g/L)[3].

  • Causality: The GDH/Glucose system acts as a continuous recycling loop for the expensive NADPH cofactor, reducing cost-of-goods (COGs) to commercially viable levels[9].

2. Fed-Batch Dosing:

  • Action: Heat the reactor to 35°C. Using a programmable syringe pump, co-feed a mixture of 3-methylcyclohexanone (750 mM target) and cyclopropylamine (750 mM target) continuously over 8 hours[3][10].

  • Causality: Dosing over 8 hours matches the maximum catalytic turnover rate of the IRED, preventing substrate pooling[3].

3. In-Process pH Control (Self-Validation):

  • Action: Connect an automated titrator dispensing 2M HCl to maintain pH 7.5.

  • Self-Validation Checkpoint: The condensation of the ketone and amine, followed by reduction, alters the alkalinity of the broth. The reaction is self-validating: acid consumption directly correlates with product formation. When the automated titrator stops dosing acid, bioconversion is complete[3].

Biocatalysis Prep Cofactor & IRED Preparation Feed Fed-Batch Substrate Dosing Prep->Feed React Bioconversion (pH/Temp Control) Feed->React Controlled Dosing React->Feed Feedback Loop DSP Product Isolation & Crystallization React->DSP >95% Conversion

Fig 2. Fed-batch biocatalytic workflow for scalable IRED-mediated amination.

Quantitative Process Comparison

The following table summarizes the performance metrics of both scalable routes, allowing process chemists to select the appropriate methodology based on project phase and scale requirements.

MetricRoute A: STAB Chemical ReductionRoute B: IRED Biocatalysis
Optimal Scale Grams to 50 kg (Pre-clinical / Phase I)> 100 kg (Phase III / Commercial)
Isolated Yield 80 – 85%> 90%[3]
Diastereoselectivity Poor (~24:76 cis:trans mixture)High (Tunable via enzyme engineering)[7]
E-Factor (Waste) High (Stoichiometric boron/acetate waste)Low (Aqueous, catalytic process)
Volumetric Productivity ~40 g/L/day12.9 g/L/h[3]
Primary Risk Factor Exothermic runaway during STAB additionEnzyme inhibition at high substrate conc.[3]

References

  • Bornadel, A., Bisagni, S., Pushpanath, A., Montgomery, S. L., & Turner, N. J. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262–1268.[Link]

  • Montgomery, S. L., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances, 6(21).[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination - Reagent Guides. [Link]

  • Dalian Institute of Chemical Physics (DICP). Multifunctional biocatalyst for conjugate reduction and reductive amination.[Link]

Sources

Application Notes & Protocols: N-cyclopropyl-3-methylcyclohexan-1-amine as a Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of sterically constrained, three-dimensional fragments is a cornerstone of modern drug design, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. N-cyclopropyl-3-methylcyclohexan-1-amine emerges as a building block of significant interest, merging the advantageous properties of a cyclopropyl moiety with the versatile scaffold of a substituted cyclohexane. This document provides an in-depth guide for medicinal chemists on the strategic application and synthetic utilization of this building block. We will explore the underlying chemical principles that make this fragment a powerful tool for overcoming common drug discovery challenges, such as metabolic instability and off-target activity. Detailed, field-tested protocols for its synthesis and subsequent incorporation into lead molecules are provided, alongside a discussion of its potential impact on drug-like properties.

Introduction: Unpacking the Strategic Value

N-cyclopropyl-3-methylcyclohexan-1-amine is a secondary amine featuring two key structural motifs that offer distinct advantages in drug design: the N-cyclopropyl group and the 3-methylcyclohexylamine core. The interplay between these two components provides a unique combination of rigidity, metabolic stability, and three-dimensional diversity.

  • The N-Cyclopropyl Group: This small, strained ring is far more than a simple alkyl substituent. Its unique electronic and steric properties are strategically employed to enhance drug performance. The carbon-hydrogen bonds in a cyclopropane ring are significantly shorter and stronger than in typical alkanes, making the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This feature is invaluable for blocking metabolic hotspots and improving a compound's half-life.[1] Furthermore, the rigid nature of the ring can act as a conformational constraint, locking a flexible molecule into its bioactive conformation, which can lead to a significant enhancement in binding affinity and potency.[2][3][4]

  • The 3-Methylcyclohexylamine Scaffold: This core provides a non-planar, saturated scaffold that allows for the precise spatial projection of substituents into a target's binding pocket. Unlike flat aromatic rings, the cyclohexane chair conformation enables vectors in three dimensions, which can be crucial for optimizing interactions and achieving selectivity. The methyl group at the 3-position serves two primary purposes: it can act as a "molecular rudder," influencing the preferred conformation of the cyclohexane ring, and it can form productive van der Waals interactions within a hydrophobic sub-pocket of the target protein. The stereochemistry of the methyl and amine substituents (cis/trans isomers) offers an additional layer of diversity for fine-tuning the molecule's fit.

The combination of these features makes N-cyclopropyl-3-methylcyclohexan-1-amine an excellent choice for researchers aiming to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties while exploring complex 3D chemical space.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₉N-
Molecular Weight153.27 g/mol -
XLogP3 (Calculated)~2.5 - 3.1Estimated based on similar structures[5][6]
Topological Polar Surface Area (TPSA)12.03 ŲEstimated based on similar structures[6]
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors1-

Strategic Applications in Drug Design

The decision to incorporate the N-cyclopropyl-3-methylcyclohexan-1-amine building block should be driven by specific challenges in a drug discovery program. Its utility is most pronounced in addressing metabolic instability, enhancing potency through conformational constraint, and optimizing selectivity.

Diagram: Key Advantages of the Cyclopropyl Moiety

G cluster_0 Advantages of N-Cyclopropyl Group A Increased C-H Bond Strength B Blocked CYP450 Metabolism A->B leads to C Enhanced Metabolic Stability B->C results in D Improved Pharmacokinetics C->D contributes to E Rigid, Planar Conformation F Conformational Locking E->F enables G Reduced Entropy Loss on Binding F->G causes H Enhanced Potency & Affinity G->H improves

Caption: Logical flow of how the cyclopropyl group's properties enhance drug characteristics.

  • Overcoming Metabolic Liabilities: A common failure point for drug candidates is rapid clearance due to metabolism by CYP enzymes. N-alkyl groups, particularly smaller ones like N-ethyl or N-isopropyl, are often susceptible to N-dealkylation or oxidation. Replacing such a group with an N-cyclopropyl moiety is a well-established strategy to bolster metabolic stability.[2] The high C-H bond dissociation energy of the cyclopropane ring makes it a poor substrate for the hydrogen atom abstraction step that initiates CYP-mediated oxidation.[1]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as a gem-dimethyl or a vinyl group.[2] This replacement can maintain or improve biological activity while favorably modulating physicochemical properties like lipophilicity and pKa, which in turn influences a compound's overall ADME profile.[2]

  • Accessing 3D Chemical Space: In targets with deep, complex, or "greasy" binding pockets (e.g., kinases, nuclear hormone receptors, GPCRs), the 3-methylcyclohexylamine core provides an ideal scaffold. It allows chemists to move beyond the "flatland" of aromatic rings and position key pharmacophoric elements with greater precision, often leading to improved selectivity by avoiding interactions with conserved regions in off-target proteins.

Synthetic Protocols

The synthesis and incorporation of N-cyclopropyl-3-methylcyclohexan-1-amine are straightforward and utilize robust, well-established chemical transformations.

Protocol 1: Synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine via Reductive Amination

This protocol describes the direct synthesis of the building block from commercially available starting materials. Reductive amination is a highly efficient and widely used method for forming C-N bonds.

Diagram: Synthetic Workflow

G A 3-Methylcyclohexanone C Imine/Enamine Intermediate A->C Condensation (DCM, rt) B Cyclopropylamine B->C Condensation (DCM, rt) E N-cyclopropyl-3-methyl- cyclohexan-1-amine C->E Reduction D Reducing Agent (e.g., Na(OAc)3BH) D->E Reduction

Caption: Workflow for the synthesis of the target building block via reductive amination.

Materials:

  • 3-Methylcyclohexanone (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride [Na(OAc)₃BH] (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-methylcyclohexanone (1.0 eq) and anhydrous dichloromethane.

  • Amine Addition: Add cyclopropylamine (1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Reductant Addition: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Na(OAc)₃BH is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the protonated imine intermediate. Its use avoids the need for pH control often required with reagents like sodium cyanoborohydride.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the desired N-cyclopropyl-3-methylcyclohexan-1-amine. Trustworthiness Note: The addition of triethylamine to the eluent neutralizes the acidic silica gel surface, preventing product streaking and improving recovery of the basic amine product.

Protocol 2: Incorporation into a Lead Molecule via Amide Coupling

This protocol details how to couple the synthesized building block with a carboxylic acid, a common step in building more complex drug candidates.

Materials:

  • N-cyclopropyl-3-methylcyclohexan-1-amine (1.1 eq)

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature. Causality Note: HATU is a highly efficient coupling reagent that forms a reactive activated ester with the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the generated acids and maintain an optimal pH for the reaction.

  • Amine Addition: Add a solution of N-cyclopropyl-3-methylcyclohexan-1-amine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS for the formation of the desired amide product.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product via flash column chromatography or preparative HPLC.

Conclusion and Outlook

N-cyclopropyl-3-methylcyclohexan-1-amine represents a potent building block for medicinal chemists seeking to address multifaceted challenges in drug design. Its rational application can significantly enhance the metabolic stability and conformational rigidity of lead compounds, thereby improving their overall pharmacokinetic and pharmacodynamic profiles.[2][7] The synthetic protocols provided herein are robust, scalable, and utilize standard laboratory reagents and techniques, making this valuable fragment readily accessible for integration into diverse drug discovery campaigns. As the demand for drug candidates with superior properties continues to grow, the strategic use of three-dimensional, metabolically robust building blocks like N-cyclopropyl-3-methylcyclohexan-1-amine will remain a critical element of successful drug design.

References

  • A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymeriz
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl...
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Cyclopropylamine - general description and applic
  • The Cyclopropyl Group in Medicinal Chemistry.
  • Installation of C(sp3)
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • N-cyclopropyl-3,3,4-trimethylcyclohexan-1-amine | C12H23N. PubChem.
  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
  • N-Cyclopentyl-3-methylcyclohexan-1-amine. ChemScene.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.

Sources

Catalytic hydrogenation methods for N-cyclopropyl-3-methylcyclohexan-1-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Catalytic Hydrogenation Methods for the Synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine

Abstract

N-cyclopropyl-3-methylcyclohexan-1-amine is a substituted alicyclic amine scaffold of significant interest in medicinal chemistry and drug development due to its unique combination of lipophilicity, rigidity, and metabolic stability conferred by the cyclopropyl and substituted cyclohexyl moieties. This document provides a comprehensive guide for researchers and drug development professionals on the primary catalytic hydrogenation strategies for its synthesis. We will explore two robust and industrially relevant pathways: (A) One-Pot Reductive Amination of 3-methylcyclohexanone and (B) Diastereoselective Hydrogenation of an N-cyclopropyl-3-methylaniline precursor. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and compares the strategic advantages of each route to enable rational methodology selection.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target compound, which contains two stereocenters, necessitates careful consideration of stereocontrol. The two most logical and convergent synthetic disconnections are illustrated below.

G cluster_A Pathway A: Reductive Amination cluster_B Pathway B: Aromatic Hydrogenation Target N-cyclopropyl-3-methylcyclohexan-1-amine Ketone 3-Methylcyclohexanone RA_Step Reductive Amination (Imine Formation + Reduction) Ketone->RA_Step Amine Cyclopropylamine Amine->RA_Step RA_Step->Target One-Pot Synthesis Aniline_Precursor N-cyclopropyl-3-methylaniline H2_Step Aromatic Ring Hydrogenation Aniline_Precursor->H2_Step H2_Step->Target Control over Diastereoselectivity Precursor_Synth Precursor Synthesis (e.g., Buchwald-Hartwig) Precursor_Synth->Aniline_Precursor Aniline_Start 3-Methylaniline Aniline_Start->Precursor_Synth

Caption: Retrosynthetic analysis of N-cyclopropyl-3-methylcyclohexan-1-amine.

Pathway A: Direct Reductive Amination

This pathway represents the most atom-economical approach, constructing the target molecule in a single synthetic operation from commercially available starting materials.

Scientific Principle & Mechanistic Insight

Reductive amination is a two-stage process occurring in one pot.[1] First, the ketone (3-methylcyclohexanone) reacts with the primary amine (cyclopropylamine) to form a carbinolamine intermediate, which then dehydrates to form an imine (or its protonated form, the iminium ion). In the second stage, a reducing agent, present in the same pot, reduces the C=N double bond to furnish the final amine product.[1]

The choice of reducing agent is critical. Strong, non-selective hydrides like NaBH₄ would prematurely reduce the starting ketone to an alcohol. Therefore, milder, imine-selective reducing agents are required.[2]

G Start 3-Methylcyclohexanone + Cyclopropylamine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine + H⁺ (cat.) - H⁺ Imine Imine / Iminium Ion Carbinolamine->Imine - H₂O Product Target Amine Imine->Product Reduction [H⁻] source

Caption: Mechanism of one-pot reductive amination.

Catalyst and Reagent Selection: A Comparative Analysis

The success of this pathway hinges on the selection of the reducing agent. Below is a comparison of common choices.

Reducing SystemTypical ConditionsAdvantagesDisadvantages & Considerations
H₂ / Pd/C 2-10 bar H₂, MeOH or EtOH, RT to 50°CHigh efficiency, clean workup, catalyst is recyclable.Requires specialized hydrogenation equipment; may reduce other functional groups.[3]
NaBH₃CN MeOH, pH 6-7 (AcOH buffer), RTHighly selective for imines over ketones, tolerant of many functional groups.[2]Cyanide-containing reagent requires careful handling and disposal; can be slow.
NaBH(OAc)₃ DCE or THF, AcOH (cat.), RTMild, highly effective, non-toxic byproducts, excellent for acid-sensitive substrates.Stoichiometric use, moisture-sensitive.

Scientist's Note: For general laboratory-scale synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity, operational simplicity, and safety profile. For larger-scale industrial processes, catalytic hydrogenation with H₂/Pd-C becomes more economically and environmentally viable.

Detailed Protocol: Reductive Amination using NaBH(OAc)₃

This protocol provides a robust method for the gram-scale synthesis of the target compound.

Materials:

  • 3-methylcyclohexanone (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methylcyclohexanone (1.0 eq) and the chosen solvent (DCM or DCE).

  • Amine Addition: Add cyclopropylamine (1.2 eq) to the solution, followed by the catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes.

    • Rationale: This initial period allows for the formation of the imine/iminium ion intermediate, which is the substrate for the reducing agent.[1]

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15 minutes.

    • Safety Note: The addition may be slightly exothermic. Adding the reagent in portions allows for better temperature control.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Rationale: This step neutralizes the acetic acid and quenches any remaining reducing agent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Workup - Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil, a mixture of cis and trans diastereomers, can be purified by flash column chromatography on silica gel to separate the isomers.

Pathway B: Diastereoselective Hydrogenation of an Aniline Precursor

This two-step pathway offers potentially greater control over the final diastereomeric ratio by leveraging the existing stereocenter in the 3-methyl group to direct the hydrogenation of the aromatic ring.

Scientific Principle & Mechanistic Insight

The core of this strategy is the heterogeneous catalytic hydrogenation of the aromatic ring of N-cyclopropyl-3-methylaniline. The substrate adsorbs onto the surface of a metal catalyst (e.g., Rhodium, Ruthenium).[3] Molecular hydrogen also dissociates on the metal surface into active hydrogen atoms. These atoms are then sequentially added to the aromatic ring, reducing it to the corresponding cyclohexane.[4]

The stereochemical outcome (the cis/trans ratio) is influenced by how the substrate docks onto the catalyst surface. The pre-existing methyl group can sterically hinder one face of the molecule, leading to a preferential delivery of hydrogen from the less hindered face.

Catalyst Selection for Aromatic Hydrogenation

Hydrogenation of anilines to cyclohexylamines requires potent catalyst systems, as the aromatic ring is stabilized by resonance.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Considerations
Rhodium (e.g., 5% Rh/C or Rh/Al₂O₃) 5-20 bar H₂, MeOH or AcOH, 25-80°CHighly active for aromatic hydrogenation under relatively mild conditions. Often provides good diastereoselectivity.[5]Higher cost compared to other base metals.
Ruthenium (e.g., 5% Ru/C) 50-100 bar H₂, H₂O or alcohols, 80-150°CVery effective, lower cost than Rhodium.Generally requires higher pressures and temperatures.
Raney Nickel 50-150 bar H₂, EtOH or other alcohols, 100-180°CLow cost, highly active.Requires very high pressures and temperatures; pyrophoric nature requires careful handling. Can sometimes lead to hydrogenolysis.[6]

Scientist's Note: Rhodium-on-carbon (Rh/C) is the catalyst of choice for laboratory-scale hydrogenations of substituted anilines due to its high activity under mild conditions, which helps preserve sensitive functional groups and often leads to higher diastereoselectivity.

Protocol 1: Synthesis of N-cyclopropyl-3-methylaniline Precursor

A common method for N-arylation is the Buchwald-Hartwig amination.

  • Reaction: 3-bromo-toluene reacts with cyclopropylamine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like toluene or dioxane.

Protocol 2: Catalytic Hydrogenation of N-cyclopropyl-3-methylaniline

Materials:

  • N-cyclopropyl-3-methylaniline (1.0 eq)

  • 5% Rhodium on Carbon (Rh/C) (1-5 mol% loading)

  • Methanol (MeOH) or Acetic Acid (AcOH) as solvent

  • High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)

Procedure:

  • Vessel Preparation: To a suitable high-pressure reactor vessel, add N-cyclopropyl-3-methylaniline (1.0 eq) and the solvent (e.g., Methanol).

  • Catalyst Addition: Carefully add the 5% Rh/C catalyst under a stream of nitrogen or argon.

    • Safety Note: Hydrogenation catalysts, particularly when dry, can be pyrophoric. Handle in an inert atmosphere.

  • Sealing and Purging: Seal the reactor. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar). Begin stirring and heat the reaction to the target temperature (e.g., 60°C).

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake from the ballast tank. The reaction is complete when hydrogen uptake ceases. This can be confirmed by analyzing a sample via GC-MS.

  • Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent (Methanol).

    • Rationale: Celite prevents the fine catalyst particles from clogging the filter paper. The filtered catalyst should be kept wet with solvent to prevent ignition upon exposure to air.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is the target product as a mixture of diastereomers. The ratio can be determined by GC or NMR analysis. Purification can be achieved via column chromatography or crystallization of a suitable salt.

Comparative Summary and Strategic Recommendations

FeaturePathway A: Reductive AminationPathway B: Aromatic Hydrogenation
Number of Steps 1 (One-Pot)2 (Precursor Synthesis + Hydrogenation)
Starting Materials 3-methylcyclohexanone, cyclopropylamine (Readily available)3-methylaniline, cyclopropylating agent (Requires precursor synthesis)
Equipment Standard laboratory glasswareRequires specialized high-pressure reactor
Stereocontrol Moderate; depends on reducing agent and conditions. Often yields mixtures.Potentially higher; directed by the existing stereocenter.
Scalability Excellent, especially using catalytic H₂/Pd-C.Excellent; common industrial process.
Primary Advantage Simplicity and speed.Potential for improved diastereoselectivity.

Recommendations:

  • For rapid discovery and initial biological screening , where obtaining a mixture of diastereomers is acceptable, Pathway A (Reductive Amination) is the superior choice due to its speed and operational simplicity.

  • For late-stage development or structure-activity relationship (SAR) studies , where control over a specific diastereomer is crucial, Pathway B (Aromatic Hydrogenation) is recommended. The additional synthetic step is justified by the potential to obtain a more favorable isomeric ratio, simplifying purification and characterization of the desired stereoisomer.

References

  • Frontiers. (n.d.). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline.
  • Benchchem. (n.d.). N-cyclopropyl-3-methylcyclopentan-1-amine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • Google Patents. (n.d.). CN111889097A - Aniline hydrogenation catalyst, preparation method and application.
  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE.
  • Mechanism Inspector. (n.d.). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni).
  • Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of.
  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines.
  • MDPI. (2017, May 18). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products.

Sources

Procedures for salt formation of N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Salt Formation and Isolation Strategies for N-Cyclopropyl-3-methylcyclohexan-1-amine

Introduction & Mechanistic Rationale

N-cyclopropyl-3-methylcyclohexan-1-amine is a sterically hindered secondary cycloalkylamine. In pharmaceutical process chemistry, isolating such secondary amines as free bases presents significant operational bottlenecks: they are typically viscous liquids or oils at room temperature, prone to oxidative degradation, and exhibit poor aqueous solubility.

Converting the free base into a stable, crystalline salt is a critical thermodynamic intervention designed to enhance physicochemical properties, improve shelf-life, and establish a highly pure solid state[1]. The fundamental causality governing this process is the Δ pKa rule. Secondary cycloalkylamines generally possess a pKa of 10.0–10.8. To ensure complete proton transfer and stable ionic lattice formation, the conjugate acid must have a pKa at least 3 units lower than the amine. Consequently, strong acids like hydrochloric acid (pKa ≈ -6) and methanesulfonic acid (pKa ≈ -1.9) are the premier choices for driving the equilibrium entirely toward the ionized dialkylammonium state.

Workflow & Thermodynamic Considerations

The success of salt formation relies on manipulating solubility gradients. The free base is highly soluble in aprotic organic solvents, whereas the resulting ionic salt is highly polar. By conducting the protonation in a solvent with a low dielectric constant (e.g., Methyl tert-butyl ether [MTBE] or Ethyl Acetate [EtOAc]), the reaction deliberately induces immediate supersaturation of the salt, driving rapid nucleation and crystallization[2].

SaltFormation Start N-Cyclopropyl-3-methylcyclohexan-1-amine (Free Base) Solvent Dissolution in Aprotic Solvent (e.g., MTBE, EtOAc) Start->Solvent Acid Stoichiometric Acid Addition (HCl or MsOH) Solvent->Acid Exothermic Nucleation Supersaturation & Nucleation (Cooling / Anti-solvent) Acid->Nucleation ΔpKa > 3 Isolation Filtration & Vacuum Drying Nucleation->Isolation Crystallization QC Self-Validating QC (NMR, DSC, Titration) Isolation->QC

Workflow for the thermodynamic salt formation of secondary amines.

Experimental Protocols

The following methodologies detail the formation of the hydrochloride and mesylate salts. N-cyclopropyl-3-methylcyclohexan-1-amine has been successfully isolated as a highly pure hydrochloride salt in advanced biocatalytic reductive amination cascades using similar precipitation techniques.

Protocol A: Preparation of the Hydrochloride (HCl) Salt

Causality Check: The strict use of anhydrous conditions is paramount. HCl gas is highly hygroscopic; the presence of water will cause the salt to "oil out" (form a biphasic liquid system) rather than crystallize, ruining the purification effect.

  • Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.0 mmol (approx. 1.53 g) of N-cyclopropyl-3-methylcyclohexan-1-amine free base in 15 mL of anhydrous MTBE. Reasoning: MTBE is chosen over THF because it is highly resistant to acid-catalyzed ring cleavage and acts as a superior anti-solvent for ammonium chlorides.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Reasoning: The acid-base neutralization is highly exothermic. Cooling prevents solvent volatilization and minimizes the risk of localized thermal degradation.

  • Acid Addition: Slowly add 1.05 equivalents (10.5 mmol, 5.25 mL) of a standardized 2.0 M solution of HCl in diethyl ether dropwise over 10 minutes. A white precipitate should begin forming immediately.

  • Ostwald Ripening (Maturation): Remove the ice bath and allow the suspension to stir at ambient temperature (20 °C) for 2 hours. Reasoning: This maturation phase allows kinetically formed, microscopic crystals to dissolve and redeposit onto larger, thermodynamically stable crystal lattices, drastically improving downstream filtration efficiency.

  • Isolation: Filter the suspension under vacuum using a medium-porosity glass frit. Wash the resulting filter cake with cold anhydrous MTBE (2 × 5 mL) to remove any unreacted free base or non-polar impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 40 °C to a constant weight.

Protocol B: Preparation of the Mesylate (Methanesulfonate) Salt

Causality Check: Mesylate salts are often explored when the HCl salt exhibits problematic polymorphism or insufficient aqueous solubility for in vivo studies[1]. The bulky mesylate counterion disrupts tight crystal packing, lowering the melting point but significantly increasing hydration capacity.

  • Dissolve 10.0 mmol of the free base in 10 mL of anhydrous Ethyl Acetate (EtOAc).

  • Cool to 0–5 °C and add 1.0 equivalent (10.0 mmol) of anhydrous methanesulfonic acid (MsOH) dropwise.

  • If the solution remains clear (indicating the mesylate salt is soluble in EtOAc), slowly add anhydrous heptane (anti-solvent) dropwise until the solution reaches its cloud point.

  • Seed the mixture with a known crystal of the mesylate salt (if available) or scratch the inside of the flask with a glass rod to induce secondary nucleation.

  • Stir for 2 hours, filter, wash with cold heptane, and vacuum dry.

Quantitative Data & Physicochemical Profiling

The table below summarizes the expected physicochemical shifts upon successful salt formation. These metrics serve as baseline expectations for process development scientists.

PropertyFree BaseHydrochloride (HCl) SaltMesylate (MsOH) Salt
Physical State (RT) Viscous Liquid / OilCrystalline SolidCrystalline Solid
Aqueous Solubility < 1 mg/mL> 50 mg/mL> 100 mg/mL
Hygroscopicity LowModerateHigh
Typical Isolated Yield N/A85 - 95%80 - 90%
1 H-NMR α -CH Shift ~ 2.2 - 2.5 ppm~ 3.0 - 3.4 ppm~ 3.1 - 3.5 ppm

Self-Validating Quality Control (QC) System

A scientifically rigorous protocol must be a self-validating system. To ensure the isolated solid is the desired salt and not simply trapped acid or degraded material, the following orthogonal checks must be performed:

  • Stoichiometric Validation via 1 H-NMR: Dissolve the product in D 2​ O or DMSO- d6​ . The α -protons (the methine proton on the cyclohexane ring and the methine proton on the cyclopropyl ring) will shift significantly downfield (+0.5 to +0.8 ppm) compared to the free base. This is caused by the strong deshielding effect of the adjacent positive charge ( N+ ) on the protonated amine. Furthermore, for the mesylate salt, the integration of the sharp singlet from the mesylate methyl group ( 2.3 ppm in DMSO- d6​ ) against the amine's α -protons must yield an exact 3:1 ratio, validating a 1:1 salt stoichiometry.

  • Thermodynamic Purity via DSC: Differential Scanning Calorimetry (DSC) should reveal a single, sharp endothermic melting peak. A broad or asymmetrical peak indicates the presence of residual solvent, unreacted free base, or a mixture of polymorphs, signaling that the Ostwald ripening step was insufficient.

References

  • [2] US2634293A - Process of preparing a monobasic salt of a secondary amine. Google Patents. Available at:

  • Multifunctional biocatalyst for conjugate reduction and reductive amination. Dalian Institute of Chemical Physics (DICP). Available at:[Link]

  • [1] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). Available at:[Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Functionalization of the Secondary Amine in N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the chemical modification of the secondary amine in N-cyclopropyl-3-methylcyclohexan-1-amine. This scaffold is of significant interest in medicinal chemistry, and the ability to selectively functionalize the secondary amine is crucial for the development of novel therapeutic agents. This guide will explore several key synthetic strategies, including N-acylation, N-alkylation, reductive amination, and transition metal-catalyzed cross-coupling reactions. For each methodology, we will delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols, and discuss the expected outcomes and potential challenges. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively synthesize and explore the chemical space around this important molecular framework.

Introduction: The Significance of the N-cyclopropyl-3-methylcyclohexan-1-amine Scaffold

The N-cyclopropyl-3-methylcyclohexan-1-amine moiety is a key structural feature in a variety of biologically active molecules. The cyclopropyl group, in particular, is a valuable substituent in drug design as it can enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. The secondary amine provides a crucial handle for further chemical elaboration, allowing for the introduction of a wide range of functional groups to fine-tune the pharmacological profile of a compound. The ability to selectively and efficiently modify this secondary amine is therefore a critical step in the synthesis of new chemical entities for drug discovery programs.

Strategic Approaches to Functionalization

The functionalization of the secondary amine in N-cyclopropyl-3-methylcyclohexan-1-amine can be achieved through several reliable synthetic routes. The choice of method will depend on the desired final product, the compatibility of other functional groups in the molecule, and the desired scale of the reaction. This guide will focus on four primary strategies:

  • N-Acylation: The formation of an amide bond by reacting the secondary amine with an acylating agent.

  • N-Alkylation: The introduction of an alkyl group onto the nitrogen atom.

  • Reductive Amination: The reaction of the secondary amine with a carbonyl compound, followed by reduction to form a new C-N bond.[1]

  • Transition Metal-Catalyzed Cross-Coupling: The formation of C-N bonds with aryl, heteroaryl, or vinyl partners.

Below is a workflow diagram illustrating these key functionalization pathways.

G cluster_0 Starting Material cluster_1 Functionalization Pathways cluster_2 Product Classes start N-cyclopropyl-3-methylcyclohexan-1-amine acylation N-Acylation start->acylation Acylating Agent (e.g., Acyl Chloride, Anhydride) alkylation N-Alkylation start->alkylation Alkylating Agent (e.g., Alkyl Halide) reductive_amination Reductive Amination start->reductive_amination Carbonyl Compound + Reducing Agent cross_coupling Cross-Coupling start->cross_coupling Aryl/Vinyl Halide + Catalyst amide N-Acyl Derivatives acylation->amide tert_amine_alkyl Tertiary Amines (Alkyl) alkylation->tert_amine_alkyl tert_amine_carbonyl Tertiary Amines (from Carbonyls) reductive_amination->tert_amine_carbonyl tert_amine_aryl Tertiary Amines (Aryl/Vinyl) cross_coupling->tert_amine_aryl

Caption: Key functionalization pathways for N-cyclopropyl-3-methylcyclohexan-1-amine.

N-Acylation: Formation of Robust Amide Bonds

N-acylation is a fundamental transformation in organic chemistry that converts amines into amides.[2] This reaction is widely used to introduce a variety of functional groups and to protect the amine functionality during multi-step syntheses.[2]

Mechanistic Rationale

The acylation of a secondary amine typically proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is followed by the departure of a leaving group (e.g., chloride or carboxylate) to yield the stable amide product. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Experimental Protocol: N-Acylation with Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of N-cyclopropyl-3-methylcyclohexan-1-amine.

Materials:

  • N-cyclopropyl-3-methylcyclohexan-1-amine (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

  • To a stirred solution of N-cyclopropyl-3-methylcyclohexan-1-amine in anhydrous DCM at 0 °C (ice bath), add the base (TEA or DIPEA).

  • Slowly add acetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Table 1: Representative Acylating Agents and Conditions

Acylating AgentBaseSolventTypical Reaction Time
Acetyl ChlorideTriethylamineDCM2-4 hours
Acetic AnhydridePyridineDCM or neat4-12 hours
Benzoyl ChlorideTriethylamineDCM2-6 hours
N-AcylbenzotriazoleNoneTHF or DCM12-24 hours[3]

N-Alkylation: Synthesis of Tertiary Amines

Direct N-alkylation of secondary amines with alkyl halides can be challenging due to the potential for over-alkylation to form quaternary ammonium salts.[4] However, with careful control of reaction conditions, it is a viable method for synthesizing tertiary amines.[5]

Mechanistic Considerations

N-alkylation is a nucleophilic substitution reaction where the secondary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. The resulting tertiary amine can be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[4] The use of a base is crucial to neutralize the hydrogen halide byproduct.

Experimental Protocol: N-Alkylation with Benzyl Bromide

This protocol provides a general method for the N-benzylation of N-cyclopropyl-3-methylcyclohexan-1-amine.

Materials:

  • N-cyclopropyl-3-methylcyclohexan-1-amine (1.0 equiv)

  • Benzyl bromide (1.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

  • To a suspension of the base (K₂CO₃ or Cs₂CO₃) in anhydrous MeCN or DMF, add N-cyclopropyl-3-methylcyclohexan-1-amine.

  • Add benzyl bromide to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a powerful and widely used method for the synthesis of amines.[6] For secondary amines, this reaction involves the formation of an iminium ion intermediate with a carbonyl compound, which is then reduced in situ to the corresponding tertiary amine.[6] This method avoids the issue of over-alkylation often encountered in direct alkylation.[6]

Reaction Principle and Workflow

The reaction proceeds in two main steps:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine, which then dehydrates to form a resonance-stabilized iminium ion. This step is often catalyzed by a weak acid.

  • Reduction: A reducing agent, typically a hydride source, reduces the iminium ion to the tertiary amine.

G amine Secondary Amine (N-cyclopropyl-3-methylcyclohexan-1-amine) iminium Iminium Ion Intermediate amine->iminium + Carbonyl carbonyl Aldehyde or Ketone carbonyl->iminium product Tertiary Amine Product iminium->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->iminium

Caption: Workflow for reductive amination of a secondary amine.

Experimental Protocol: Reductive Amination with Cyclohexanone

This protocol details the reductive amination of N-cyclopropyl-3-methylcyclohexan-1-amine with cyclohexanone using sodium triacetoxyborohydride.

Materials:

  • N-cyclopropyl-3-methylcyclohexan-1-amine (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[6]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

  • Dissolve N-cyclopropyl-3-methylcyclohexan-1-amine and cyclohexanone in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere for 2-24 hours, monitoring the progress by TLC or LC-MS.[7]

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.[7]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentKey Features
Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective, tolerates a wide range of functional groups.[6]
Sodium cyanoborohydride (NaBH₃CN)Effective but toxic; requires acidic conditions.
Sodium borohydride (NaBH₄)Can be used, but may also reduce the carbonyl starting material.[8]
Hydrogen (H₂) with a metal catalyst (e.g., Pd/C)"Green" option, but may require higher pressures and temperatures.

Transition Metal-Catalyzed Cross-Coupling: Advanced C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds.[9] These methods allow for the coupling of amines with aryl, heteroaryl, and vinyl halides or triflates, providing access to a wide range of structurally diverse tertiary amines.[10]

Fundamental Principles

The catalytic cycle of the Buchwald-Hartwig amination typically involves:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl/vinyl halide to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The secondary amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The aryl/vinyl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the palladium(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination with 4-Bromotoluene

This protocol provides a general procedure for the palladium-catalyzed coupling of N-cyclopropyl-3-methylcyclohexan-1-amine with 4-bromotoluene.

Materials:

  • N-cyclopropyl-3-methylcyclohexan-1-amine (1.2 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or other vessel for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.

  • Add 4-bromotoluene and N-cyclopropyl-3-methylcyclohexan-1-amine, followed by the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The functionalization of the secondary amine in N-cyclopropyl-3-methylcyclohexan-1-amine is a critical step in the synthesis of novel compounds for drug discovery. This guide has detailed four robust and versatile methodologies: N-acylation, N-alkylation, reductive amination, and transition metal-catalyzed cross-coupling. By understanding the principles behind each method and following the provided protocols, researchers can effectively synthesize a wide array of derivatives from this valuable scaffold, enabling comprehensive structure-activity relationship studies and the development of new therapeutic agents.

References

  • Beaudoin, D., et al. (2013). Asymmetric Synthesis of Tertiary α-Amino Cyclopropanes. Organic Letters, 15(1), 110-113. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Peruncheralathan, S., et al. (2005). A simple and convenient procedure for the reductive alkylation of primary/secondary amines and N,N-dimethylation of amino acids using sodium borohydride. Tetrahedron Letters, 46(9), 1469-1471. [Link]

  • Hosseini-Sarvari, M., & Sharghi, H. (2006). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc, 2006(12), 187-195. [Link]

  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(3), 135-146. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surana, P., et al. (2021). Transition metal-catalyzed cross-coupling reactions. Catalysts, 10(10), 1107. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Amides, Esters, and Hydrazides. The Journal of Organic Chemistry, 69(17), 5706–5712. [Link]

  • U.S. Patent No. CA2738246C. (2012). Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • Bähn, S., et al. (2011). The Domino-Reductive-Heck Reaction: A New Strategy for the Synthesis of N-Heterocycles. Angewandte Chemie International Edition, 50(5), 1089-1092. [Link]

  • Thakore, R. R., et al. (2020). Reductive Amination in Water using Pd/C and Triethylsilane. Organic Letters, 22(16), 6324-6329. [Link]

  • Kuehne, M. E., & King, J. C. (1973). Cyclopropylamines as intermediates in a new method for alkylation of aldehydes and ketones. The Journal of Organic Chemistry, 38(2), 304–307. [Link]

  • Faler, C. A., et al. (2005). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Organic Letters, 7(21), 4641–4644. [Link]

  • Zidan, M., & Barriault, L. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

  • Williams, D. R., & Fromhold, M. G. (1998). Total Synthesis of (−)-Hennoxazole A. Journal of the American Chemical Society, 120(49), 13071–13072. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis and reactivity of 2-(1-aminoalkyl)aziridines. Chemical Society Reviews, 37(3), 557-584. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(35), 8613–8614. [Link]

  • Reddy, K. L., & Sharpless, K. B. (1998). From Styrene to Enantiopure Amino Alcohols: A New Catalytic Asymmetric Aminohydroxylation Protocol. Angewandte Chemie International Edition, 37(13-14), 1912-1915. [Link]

  • Kostas, I. D., & Steele, B. R. (2020). Transition Metal Complexes with Thiosemicarbazones as Catalysts in Cross-Coupling Reactions. Catalysts, 10(7), 785. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed N-Arylation of Secondary Amines. The Journal of Organic Chemistry, 71(1), 269–272. [Link]

Sources

Solvent Selection for Reactions Involving N-cyclopropyl-3-methylcyclohexan-1-amine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the strategic selection of solvents in chemical reactions involving the secondary amine, N-cyclopropyl-3-methylcyclohexan-1-amine. The unique structural combination of a bulky, substituted cyclohexane ring and a strained cyclopropyl group attached to the nitrogen atom presents specific challenges and opportunities in reaction chemistry. This document outlines the critical interplay between solvent properties and reaction outcomes for key transformations such as N-alkylation, N-acylation, and Buchwald-Hartwig amination. By elucidating the mechanistic rationale behind solvent choices and providing validated, step-by-step protocols, this guide aims to empower researchers, scientists, and drug development professionals to optimize reaction conditions, enhance yields, and ensure the integrity of the cyclopropyl moiety.

Introduction: The Structural and Reactive Landscape of N-cyclopropyl-3-methylcyclohexan-1-amine

N-cyclopropyl-3-methylcyclohexan-1-amine is a valuable building block in medicinal chemistry and materials science. Its lipophilic cyclohexane backbone, coupled with the electronically distinct cyclopropyl group, offers a unique scaffold for generating novel chemical entities. The secondary amine functionality serves as a key handle for a variety of chemical transformations. However, the successful execution of these reactions is critically dependent on the appropriate choice of solvent.

The primary considerations for solvent selection for this substrate are:

  • Solubility: Ensuring that all reactants, reagents, and catalysts are adequately dissolved is paramount for reaction efficiency.

  • Reactivity: The solvent should be inert under the reaction conditions and not participate in undesirable side reactions with the starting materials or products.

  • Reaction Mechanism: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway, transition states, and, ultimately, the product distribution and yield.

  • Cyclopropyl Ring Integrity: The inherent ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to opening under certain conditions, particularly in the presence of strong acids or some transition metals.[1] Solvent choice can play a role in mitigating or promoting this reactivity.

  • Work-up and Purification: The physical properties of the solvent, such as boiling point and miscibility with other liquids, are important considerations for product isolation and purification.

This guide will delve into the practical application of these principles for three common and important reaction classes involving N-cyclopropyl-3-methylcyclohexan-1-amine.

N-Alkylation: Expanding the Amine Scaffold

N-alkylation is a fundamental transformation for the synthesis of tertiary amines. The reaction of N-cyclopropyl-3-methylcyclohexan-1-amine with an alkylating agent, typically an alkyl halide, is a classic SN2 reaction.

Mechanistic Considerations and Solvent Effects

The SN2 reaction mechanism is highly sensitive to the solvent environment. Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., K⁺ in K₂CO₃) while leaving the anionic base more "naked" and reactive. They do not, however, form strong hydrogen bonds with the nucleophilic amine, which would reduce its reactivity.

Diagram 1: Logical Flow for N-Alkylation Solvent Selection

cluster_start Reaction Type cluster_solvents Primary Solvent Considerations cluster_rationale Rationale cluster_outcome Expected Outcome Start N-Alkylation of N-cyclopropyl-3-methylcyclohexan-1-amine PolarAprotic Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) Start->PolarAprotic Optimal Choice PolarProtic Polar Protic (e.g., Alcohols) Start->PolarProtic Sub-optimal NonPolar Non-Polar (e.g., Toluene, Hexane) Start->NonPolar Generally Avoid Rationale_PA Favors SN2 by solvating counter-ion of base and not overly solvating the amine nucleophile. PolarAprotic->Rationale_PA Rationale_PP Can solvate and deactivate the amine nucleophile through hydrogen bonding. PolarProtic->Rationale_PP Rationale_NP Poor solubility of amine salt and inorganic base often leads to slow or incomplete reactions. NonPolar->Rationale_NP Outcome_Good Good to Excellent Yield Rationale_PA->Outcome_Good Outcome_Poor Poor Yield / Slow Reaction Rationale_PP->Outcome_Poor Rationale_NP->Outcome_Poor cluster_start Starting Materials cluster_solvent_choice Solvent Selection cluster_rationale Rationale for Solvent Choice cluster_outcome Product Amine N-cyclopropyl-3-methylcyclohexan-1-amine DCM Dichloromethane (DCM) Amine->DCM THF Tetrahydrofuran (THF) Amine->THF DMF N,N-Dimethylformamide (DMF) Amine->DMF Acetonitrile Acetonitrile Amine->Acetonitrile AcylatingAgent Acylating Agent (Acyl Chloride, Anhydride, or Carboxylic Acid + Coupling Agent) AcylatingAgent->DCM AcylatingAgent->THF AcylatingAgent->DMF AcylatingAgent->Acetonitrile Rationale_DCM Good solubility for many organic compounds, relatively inert, and easy to remove. DCM->Rationale_DCM Rationale_THF Aprotic and can dissolve a range of substrates. THF->Rationale_THF Rationale_DMF Used when higher solubility is required, especially for coupling reactions. DMF->Rationale_DMF Rationale_Acetonitrile Polar aprotic option with a convenient boiling point. Acetonitrile->Rationale_Acetonitrile Amide N-acyl-N-cyclopropyl-3-methylcyclohexan-1-amine Rationale_DCM->Amide Rationale_THF->Amide Rationale_DMF->Amide Rationale_Acetonitrile->Amide cluster_solvents Solvent Choice cluster_considerations Key Considerations cluster_outcome Desired Outcome Start Buchwald-Hartwig Amination of N-cyclopropyl-3-methylcyclohexan-1-amine Toluene Toluene Start->Toluene Standard Choice Dioxane 1,4-Dioxane Start->Dioxane Alternative for Higher Temp THF Tetrahydrofuran (THF) Start->THF For Highly Reactive Substrates tBuOH tert-Butanol Start->tBuOH Often as a Co-solvent Consider_Toluene Commonly used, good for a range of temperatures. Toluene->Consider_Toluene Consider_Dioxane Higher boiling point, can be beneficial for less reactive substrates. Dioxane->Consider_Dioxane Consider_THF Lower boiling point, suitable for more reactive substrates. THF->Consider_THF Consider_tBuOH Often used as a co-solvent, can aid in solubility and catalyst stability. tBuOH->Consider_tBuOH Product Aryl-N(cyclopropyl)-3-methylcyclohexan-1-amine Consider_Toluene->Product Consider_Dioxane->Product Consider_THF->Product Consider_tBuOH->Product

Sources

Microwave-assisted synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-Cyclopropyl-3-methylcyclohexan-1-amine Analogs

Executive Summary

Secondary amines featuring bulky aliphatic and cycloaliphatic substituents—such as N-cyclopropyl-3-methylcyclohexan-1-amine—are highly valued structural motifs in drug discovery due to their metabolic stability, tunable basicity, and unique conformational space. However, the direct reductive amination of sterically hindered ketones (like 3-methylcyclohexanone) with weakly nucleophilic or sterically demanding amines (like cyclopropylamine) often suffers from sluggish kinetics, incomplete conversion, and poor yields under conventional thermal conditions.

This application note details an optimized, microwave (MW)-assisted protocol that drastically accelerates the reductive amination process. By leveraging dielectric heating and specific reducing agents, this methodology provides high yields, excellent reproducibility, and a scalable framework for synthesizing complex amine analogs.

Mechanistic Rationale & Experimental Design

The synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine proceeds via a direct reductive amination pathway. The reaction involves the initial condensation of 3-methylcyclohexanone with cyclopropylamine to form an intermediate imine, followed by in situ reduction to the secondary amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected as the primary reducing agent. STAB is a mild, highly selective hydride donor that preferentially reduces imines over ketones, a critical feature for direct reductive amination where all reagents are present simultaneously[1][2]. Because imines are more basic than their parent carbonyls, they are protonated more readily by the acetic acid co-catalyst, facilitating selective reduction[1].

  • Microwave Synergy (Causality of Heating): Conventional heating for sterically hindered substrates can take 12–24 hours. Microwave irradiation directly couples with the polar solvent (1,2-dichloroethane, DCE) and ionic intermediates, causing rapid volumetric heating. This specific microwave effect dramatically reduces reaction times from hours to minutes (e.g., 10 minutes at 140 °C) while suppressing side reactions like over-alkylation[1][3].

  • Stereochemical Considerations: The reduction of the imine intermediate formed from 3-methylcyclohexanone yields an inseparable mixture of cis and trans diastereomers. Analytical validation confirms that the trans isomer is typically favored (approx. 24:76 cis:trans ratio) due to the stereoelectronic trajectory of the hydride attack favoring equatorial approach.

Experimental Workflow

Workflow N1 1. Substrate Preparation 3-Methylcyclohexanone + Cyclopropylamine N2 2. Imine Formation Addition of AcOH in DCE N1->N2 Stir 5 min, RT N3 3. Microwave Irradiation NaBH(OAc)3 | 140°C | 10 min N2->N3 Seal MW Vessel N4 4. Reaction Quench Sat. NaHCO3 (aq) Dropwise N3->N4 Cool < 50°C N5 5. Phase Extraction DCM / Aqueous Separation N4->N5 Vent CO2 N6 6. Analytical Validation GC-MS & NMR (cis/trans ratio) N5->N6 Dry over MgSO4

Figure 1: Step-by-step workflow for MW-assisted direct reductive amination.

Detailed Protocol: MW-Assisted Direct Reductive Amination

Equipment Required: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic pressure monitoring and IR temperature sensors.

Reagents:

  • 3-Methylcyclohexanone (1.0 equiv, 2.0 mmol)

  • Cyclopropylamine (1.2 equiv, 2.4 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 3.0 mmol)

  • Glacial Acetic Acid (1.0 equiv, 2.0 mmol)

  • 1,2-Dichloroethane (DCE) (4.0 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 3-methylcyclohexanone (2.0 mmol) and cyclopropylamine (2.4 mmol) in 4.0 mL of anhydrous DCE[1][2].

  • Acid Catalysis: Add glacial acetic acid (2.0 mmol) to the mixture.

    • Causality: The weak acid catalyzes imine formation and activates the STAB reagent without causing substrate degradation or unwanted side reactions[2].

  • Reducing Agent Addition: Add STAB (3.0 mmol) in one portion.

    • Self-Validation: Ensure the vial is open during addition and stir for 2 minutes at room temperature, as minor hydrogen gas evolution may occur. Wait for bubbling to cease before sealing.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 140 °C for 10 minutes.

    • Self-Validation: Set the maximum pressure limit to 17 bar (250 psi). Monitor the power curve via the instrument's software; the system should dynamically adjust wattage to maintain 140 °C without thermal overshoot[1].

  • Reaction Quench: Cool the vessel to below 50 °C using compressed air cooling before decapping. Transfer the mixture to a 50 mL Erlenmeyer flask. Slowly add 10 mL of saturated aqueous NaHCO₃.

    • Self-Validation: Add the NaHCO₃ dropwise until effervescence completely ceases. This visual cue validates the complete neutralization of acetic acid and the destruction of unreacted borohydride complexes.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM, 3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient modified with 1% Et₃N to prevent amine streaking).

Alternative Green Protocol (Heterogeneous Catalysis): Recent literature highlights the powerful synergy between MW heating and heterogeneous catalysts (e.g., Rh/C or Pt/C) for reductive amination under H₂ pressure, effectively eliminating boron waste[4][5]. For this variant, substitute STAB with 5 wt% Rh/C and subject the vessel to 10 bar H₂ at 50 °C for 3 hours[4].

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine, comparing conventional thermal methods against microwave-assisted protocols.

EntryReducing Agent / CatalystSolventTemp (°C)TimeYield (%)Diastereomeric Ratio (cis:trans)
1NaBH(OAc)₃ (STAB)DCE25 (Thermal)18 h58%25:75
2NaBH(OAc)₃ (STAB)DCE140 (MW)10 min88%24:76
3NaBH₃CNMeOH120 (MW)15 min72%26:74
4Rh/C (5%) + H₂ (10 bar)MeOH50 (MW)3 h91%28:72

Data Interpretation: Microwave irradiation with STAB (Entry 2) provides a superior yield in a fraction of the time compared to thermal conditions (Entry 1)[1]. The cis:trans ratio remains relatively constant across all methods, heavily favoring the trans isomer as corroborated by GC-MS and ¹H NMR analysis. Heterogeneous catalysis (Entry 4) offers an excellent high-yield, green alternative for scale-up operations[4].

References

  • Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. thieme-connect.com.
  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Rel
  • Amine synthesis by reductive amination (reductive alkyl
  • Multifunctional biocatalyst for conjugate reduction and reductive amin
  • Microwave-accelerated reductive amination between ketones and ammonium acet
  • Improved Synthesis of β-Adrenergic Agonist and Related Structures by Microwave-Assisted Metal-Catalysed Reductive Amin

Sources

Troubleshooting & Optimization

Purification techniques for N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-cyclopropyl-3-methylcyclohexan-1-amine . As a secondary lipophilic amine featuring both a cyclopropyl group and a substituted cyclohexyl ring, this compound presents unique downstream processing challenges. It typically presents as a highly lipophilic oil in its free-base form and is synthesized as a mixture of cis and trans diastereomers.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity recovery.

I. Quantitative Physicochemical Parameters

Understanding the physical properties of your target molecule is the first step in designing a logical purification sequence.

ParameterValue / CharacteristicMechanistic Rationale
Molecular Weight 153.26 g/mol Target mass for LC-MS/GC-MS verification (m/z [M+H]+ ≈ 154.3).
Physical State (Free Base) Lipophilic OilSecondary alkyl amines lack the rigid hydrogen-bonding networks required for spontaneous crystallization at room temperature[1].
Physical State (HCl Salt) White Crystalline SolidProtonation creates an ionic lattice, drastically increasing the melting point and enabling purification by recrystallization[1].
Diastereomeric Ratio (dr) cis:trans ≈ 24:76Thermodynamic preference during standard reductive amination of 3-methylcyclohexanone.
Silica Chromatography Modifier 1–5% v/v Triethylamine (Et₃N)Et₃N acts as a sacrificial base, competitively binding to acidic silanols on the silica stationary phase to prevent peak tailing of the target amine[2].

II. Purification Workflows & Phase Logic

The following diagrams map the logical progression of purification, moving from crude reaction mixtures to isolated, high-purity salts.

PurificationWorkflow Crude Crude Reaction Mixture (Ketone, 1° Amine, 2° Amine) Distillation Vacuum Distillation (Remove Volatile Cyclopropylamine) Crude->Distillation Volatiles removal AB_Extract Acid-Base Extraction (Remove Neutral Ketone) Distillation->AB_Extract Organic residue Chromatography Amine-Modified Silica Chromatography (Separate Impurities) AB_Extract->Chromatography Enriched free base Crystallization HCl Salt Crystallization (Final Polish & Solidification) Chromatography->Crystallization Purified free base oil Pure Pure N-cyclopropyl-3-methylcyclohexan-1-amine (Hydrochloride Salt) Crystallization->Pure Filtration & Drying

Fig 1. End-to-end purification workflow for N-cyclopropyl-3-methylcyclohexan-1-amine.

AcidBaseLogic Start Organic Layer (Amine + Ketone) AddAcid Add 1M HCl (aq) Start->AddAcid Protonation Amine -> R2NH2+ Cl- (Water Soluble) AddAcid->Protonation Separation1 Phase Separation Protonation->Separation1 OrgDiscard Organic Phase (Ketone Impurity) Separation1->OrgDiscard Top Layer (Discard) AqPhase Aqueous Phase (Amine Salt) Separation1->AqPhase Bottom Layer (Keep) AddBase Add NaOH (aq) to pH > 12 AqPhase->AddBase Deprotonation R2NH2+ -> Free Base (Water Insoluble) AddBase->Deprotonation Extract Extract with EtOAc Deprotonation->Extract Final Pure Free Base Amine Extract->Final

Fig 2. Logical phase-partitioning during acid-base extraction of secondary amines.

III. Frequently Asked Questions (FAQs)

Q1: My product elutes as a broad, smeared band on standard silica gel. How do I fix this? A: The basic secondary amine nitrogen of N-cyclopropyl-3-methylcyclohexan-1-amine interacts strongly with the acidic silanol groups (Si-OH) on bare silica gel. This acts as both a hydrogen bond acceptor and a proton acceptor, causing severe peak tailing and irreversible adsorption[2]. Solution: Use amine-functionalized silica, or pre-treat standard silica by adding 1–5% triethylamine (Et₃N) to your mobile phase (e.g., Hexane/EtOAc/Et₃N). The Et₃N competitively binds to the acidic silanols, allowing your target amine to elute as a sharp, predictable band[2].

Q2: My reductive amination yielded an inseparable oil containing both cis and trans isomers. Can I separate them by standard column chromatography? A: No. Literature indicates that the reductive amination of 3-methylcyclohexanone with cyclopropylamine yields an inseparable mixture of diastereomers (typically ~24:76 cis:trans) on standard normal-phase silica. The lipophilic cyclohexyl and cyclopropyl groups sterically shield the amine, making the polarity difference between the cis and trans isomers negligible. Solution: To separate these diastereomers, you must bypass normal-phase chromatography and instead use preparative Reverse-Phase HPLC (RP-HPLC) or perform fractional crystallization of diastereomeric salts (e.g., using chiral resolving acids like tartaric acid to amplify solubility differences).

Q3: How do I efficiently remove unreacted 3-methylcyclohexanone from the product? A: Utilize an acid-base liquid-liquid extraction. By lowering the pH of the aqueous phase to ~1-2 using 1M HCl, the secondary amine is selectively protonated into its water-soluble hydrochloride salt[1]. The neutral ketone remains in the organic phase and is discarded. Subsequent basification of the aqueous layer (pH > 12) regenerates the lipophilic free base, which is then extracted into a fresh organic solvent[3].

IV. Troubleshooting Guide

Issue: Poor recovery / low yield during acid-base extraction.

  • Causality: N-cyclopropyl-3-methylcyclohexan-1-amine is highly lipophilic. Even when protonated, large alkylcyclohexyl amine salts can exhibit partial solubility in moderately polar organic solvents (like dichloromethane or ethyl acetate) due to ion-pairing effects[4].

  • Resolution: Wash the acidic aqueous layer with a strictly non-polar solvent like hexanes or heptane, rather than DCM, to remove neutral impurities. This minimizes the partitioning of the amine salt into the organic waste layer.

Issue: No crystals form when attempting to isolate the hydrochloride salt.

  • Causality: The solution is not saturated, or residual water/organic impurities are disrupting the crystal lattice. Secondary alkyl amines that are oils as free bases require strict anhydrous conditions for salt crystallization[1].

  • Resolution:

    • Ensure the initial dissolution is done in a minimal amount of anhydrous solvent (e.g., diethyl ether or isopropanol)[1].

    • Evaporate excess solvent to increase concentration.

    • Add an anti-solvent (like anhydrous heptane) dropwise until turbidity persists, then cool slowly[1].

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites[1].

V. Validated Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction for Crude Amine Purification

This protocol is a self-validating system designed to separate the target amine from neutral starting materials (e.g., ketones) and acidic byproducts.

  • Initial Organic Phase: Dissolve the crude reaction mixture in hexanes or heptane (10 mL per gram of crude). Rationale: Non-polar solvents prevent the highly lipophilic amine salt from partitioning into the organic layer later[4].

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x 10 mL). The secondary amine protonates and migrates to the aqueous layer[3].

    • Self-Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of color confirms all amine has been successfully extracted into the aqueous phase. Discard the organic layer.

  • Aqueous Wash: Wash the combined acidic aqueous layers once with fresh hexanes (10 mL) to remove any trace neutral impurities. Discard the hexanes.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH is > 12. Rationale: Strong basification ensures complete deprotonation back to the free base[3]. The solution should turn cloudy as the lipophilic free base oils out.

  • Final Extraction: Extract the basified aqueous layer with ethyl acetate (3 x 15 mL) to recover the pure free base[3].

  • Drying & Concentration: Dry the combined ethyl acetate layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.

Protocol B: Hydrochloride Salt Formation & Recrystallization

This protocol converts the purified free-base oil into a stable, crystalline solid for long-term storage or diastereomer enrichment.

  • Dissolution: Dissolve the crude N-cyclopropyl-3-methylcyclohexan-1-amine free base in a minimal volume of anhydrous diethyl ether (approx. 5 mL per gram of amine)[1].

  • Acidification: While stirring vigorously, slowly add a stoichiometric amount of 2M HCl in diethyl ether (or HCl in dioxane) dropwise[1].

    • Self-Validation Step: Spot the solution on moist pH paper; the process is complete when the pH is < 3. A white precipitate should begin to form immediately.

  • Precipitation & Aging: If the salt does not immediately precipitate, cool the flask in an ice bath for 30 minutes to lower the solubility threshold[1].

  • Isolation: Collect the white crystals via vacuum filtration. Wash the filter cake with cold anhydrous ether to remove any residual lipophilic impurities[1].

  • Drying: Dry the crystals under high vacuum at 40°C for 4 hours to remove residual solvent trapped in the crystal lattice.

VI. References

  • BenchChem. "Technical Support Center: Purification of Secondary Alkyl Amines." BenchChem. Available at:

  • Dalian Institute of Chemical Physics (DICP). "Multifunctional biocatalyst for conjugate reduction and reductive amination." DICP. Available at:

  • Biotage. "Is there an easy way to purify organic amines?" Biotage. Available at:

  • Royal Society of Chemistry. "Selective separation of amines from continuous processes using automated pH controlled extraction." Reaction Chemistry & Engineering. Available at:

  • Wikipedia. "Acid–base extraction." Wikipedia. Available at:

Sources

Minimizing side reactions during N-cyclopropyl-3-methylcyclohexan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Optimizing Synthesis

Welcome to the technical support center for the synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-tested experience to help you minimize side reactions and maximize your yield and purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine is most commonly achieved via reductive amination of 3-methylcyclohexanone with cyclopropylamine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This section addresses the most frequent issues encountered during this synthesis.

Issue 1: Low Yield of the Desired Secondary Amine

Question: I am observing a low yield of N-cyclopropyl-3-methylcyclohexan-1-amine. What are the potential causes and how can I improve it?

Answer:

Low yields in this reductive amination can stem from several factors, primarily related to the efficiency of imine formation and the subsequent reduction.

  • Inefficient Imine Formation: The initial condensation between 3-methylcyclohexanone and cyclopropylamine to form the iminium ion intermediate is a critical equilibrium-driven step.

    • pH Control: The pH of the reaction medium is crucial. A mildly acidic environment (pH 5-6) is optimal for imine formation.[1][2] If the pH is too low, the highly basic cyclopropylamine will be protonated, rendering it non-nucleophilic. Conversely, a high pH will not sufficiently activate the ketone's carbonyl group for nucleophilic attack. The use of a mild acid, such as acetic acid, can help maintain the optimal pH range.

    • Water Removal: The formation of the imine releases water.[3] In a closed system, the accumulation of water can shift the equilibrium back towards the starting materials. While not always necessary for one-pot reductive aminations with efficient reducing agents, in problematic cases, the use of a dehydrating agent (e.g., molecular sieves) can be beneficial.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount for a successful reaction.

    • Reactivity: A reducing agent that is too harsh, like sodium borohydride (NaBH₄), can readily reduce the starting 3-methylcyclohexanone to 3-methylcyclohexanol, a common byproduct.[2] Milder, more selective reducing agents are preferred.

    • Recommended Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations due to its selectivity for reducing the iminium ion over the ketone.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH of around 6-7, where it selectively reduces the iminium ion.[4]

  • Reaction Conditions:

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of cyclopropylamine can be used to drive the imine formation equilibrium forward. However, a large excess will complicate purification.

    • Temperature and Time: The reaction is typically performed at room temperature. Lower temperatures can slow down the reaction, while excessively high temperatures may promote side reactions. Reaction times can vary from a few hours to overnight, and it is recommended to monitor the reaction progress by a suitable technique like TLC or GC-MS.

Issue 2: Presence of Significant Byproducts

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I prevent their formation?

Answer:

Several side products can form during the synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine. Identifying these byproducts is the first step in mitigating their formation.

  • 3-Methylcyclohexanol: This is a very common byproduct resulting from the direct reduction of the starting ketone, 3-methylcyclohexanone.

    • Cause: Use of a non-selective or overly reactive reducing agent (e.g., NaBH₄).

    • Solution: Employ a milder and more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) under appropriate pH control.[2][4]

  • N,N-Dicyclopropyl-3-methylcyclohexan-1-amine (Tertiary Amine): This "over-alkylation" product arises from the reaction of the desired secondary amine product with another molecule of 3-methylcyclohexanone and subsequent reduction.

    • Cause: While less common when starting with a primary amine in a 1:1 stoichiometry, it can occur, especially with prolonged reaction times or an excess of the ketone.

    • Solution: Use a slight excess of the cyclopropylamine relative to the 3-methylcyclohexanone. This ensures the ketone is consumed before significant reaction with the secondary amine product can occur. Careful monitoring of the reaction progress is also key to stopping the reaction once the starting ketone is consumed.

  • Unreacted Starting Materials: Incomplete conversion will leave unreacted 3-methylcyclohexanone and cyclopropylamine in the reaction mixture.

    • Cause: Insufficient reaction time, suboptimal temperature, or deactivated reagents.

    • Solution: Ensure the reaction is allowed to proceed to completion by monitoring via TLC or GC-MS. Verify the quality of the reagents, especially the reducing agent, which can degrade over time.

The following table summarizes the common side products and their potential mass spectral fragments, which can aid in their identification via GC-MS analysis.

CompoundStructurePotential MS Fragments (m/z)
N-cyclopropyl-3-methylcyclohexan-1-amine (Product) 153 (M+), 138, 110, 96
3-Methylcyclohexanone (Starting Material) 112 (M+), 97, 84, 69, 55
Cyclopropylamine (Starting Material) 57 (M+), 56, 42, 41
3-Methylcyclohexanol (Byproduct) 114 (M+), 96, 81, 71, 58
N,N-Dicyclopropyl-3-methylcyclohexan-1-amine (Byproduct) 193 (M+), 178, 150, 136
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification methods?

Answer:

The purification of N-cyclopropyl-3-methylcyclohexan-1-amine can be challenging due to the similar polarities of the product and some byproducts.

  • Acid-Base Extraction: This is a fundamental and effective technique for separating the basic amine product from neutral byproducts like 3-methylcyclohexanol and unreacted 3-methylcyclohexanone.

    • After the reaction work-up, dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic layer with an acidic solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 2M NaOH) to a pH > 12.

    • Extract the deprotonated amine product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale. The boiling point of the product will be significantly different from that of the higher-boiling tertiary amine byproduct.

  • Column Chromatography: While it can be effective, column chromatography of amines on silica gel can be problematic due to the basic nature of the amine interacting with the acidic silica.

    • Treated Silica: It is often necessary to use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), to prevent streaking and improve separation.

    • Eluent System: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended, detailed protocol for the synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine?

A1: The following is a reliable, step-by-step protocol for the synthesis via reductive amination using sodium triacetoxyborohydride.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

  • Reaction Setup: To a solution of 3-methylcyclohexanone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M), add cyclopropylamine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: To this mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The addition may be exothermic, so it is important to control the rate of addition.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed. This typically takes 4-24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by acid-base extraction or distillation.

Q2: What are the key safety considerations when working with cyclopropylamine?

A2: Cyclopropylamine is a flammable and corrosive liquid with a strong, unpleasant odor.[5] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, it should be absorbed with an inert material and disposed of according to institutional safety guidelines.

Q3: How can I characterize the final product to confirm its identity and purity?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of N-cyclopropyl-3-methylcyclohexan-1-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will provide information on the different proton environments in the molecule. Key signals to look for include the characteristic multiplets for the cyclopropyl protons (typically in the 0.3-0.8 ppm range), the methyl group on the cyclohexane ring (a doublet around 0.9 ppm), and the protons on the cyclohexane ring. The proton on the nitrogen (N-H) will appear as a broad singlet, and its chemical shift can vary.

    • ¹³C NMR: This will show the number of unique carbon atoms in the molecule. The cyclopropyl carbons will have characteristic upfield shifts.

  • Mass Spectrometry (MS): GC-MS is an excellent tool for confirming the molecular weight of the product and identifying any byproducts. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 153.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹ for the secondary amine. C-H stretching and bending vibrations for the alkyl groups will also be present.

Visualizing the Process

To aid in understanding the synthetic workflow and the relationship between reactants, intermediates, and products, the following diagrams are provided.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Ketone 3-Methylcyclohexanone Imine_Formation Imine/Iminium Ion Formation (Mildly Acidic, pH 5-6) Ketone->Imine_Formation Byproduct1 3-Methylcyclohexanol Ketone->Byproduct1 Direct Reduction Amine Cyclopropylamine Amine->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Product N-cyclopropyl-3-methyl- cyclohexan-1-amine Reduction->Product Byproduct2 N,N-Dicyclopropyl-3-methyl- cyclohexan-1-amine Product->Byproduct2 Over-alkylation

Caption: Workflow for the reductive amination synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_pH Verify Reaction pH (5-6) Start->Check_pH Check_Reducer Evaluate Reducing Agent Check_pH->Check_Reducer pH OK Adjust_pH Adjust pH with Acetic Acid Check_pH->Adjust_pH pH incorrect Check_Stoichiometry Review Stoichiometry Check_Reducer->Check_Stoichiometry Reducer OK Change_Reducer Use NaBH(OAc)₃ Check_Reducer->Change_Reducer Reducer too strong Optimize_Purification Optimize Purification (Acid-Base Extraction) Check_Stoichiometry->Optimize_Purification Stoichiometry OK Adjust_Stoichiometry Use slight excess of amine Check_Stoichiometry->Adjust_Stoichiometry Stoichiometry incorrect Adjust_pH->Start Change_Reducer->Start Adjust_Stoichiometry->Start

Caption: A logical approach to troubleshooting common issues.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673–1674.
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
  • Emerson, W. S. (1948).
  • Gribble, G. W., & Ferguson, D. C. (1975). Sodium borohydride in acetic acid. A convenient reagent for the reductive amination of aldehydes and ketones.
  • Lane, C. F. (1975). Reductions of organic compounds with borane-amine complexes. Chemical Reviews, 76(6), 773–799.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • PubChem. (n.d.). N-cyclopropyl-3-methylcyclohexan-1-amine. Retrieved March 7, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Cyclopropyl-3-methylcyclohexan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks encountered when working with N-cyclopropyl-3-methylcyclohexan-1-amine . This molecule is notoriously difficult to functionalize due to its extreme steric profile. Below, we dissect the mechanistic root causes of these failures and provide field-proven, self-validating protocols to overcome them.

Part 1: Diagnostic FAQ – Understanding the "Steric Fortress"

Q: Why does N-cyclopropyl-3-methylcyclohexan-1-amine fail in standard SN2 and amidation reactions? A: The unreactivity stems from a dual "steric fortress" effect around the secondary nitrogen.

  • The Cyclopropyl Group: Unlike linear alkyl chains that can freely rotate away from incoming electrophiles, the cyclopropyl ring provides rigid alpha-branching. Its C-C bonds possess high s-character, projecting physical bulk directly into the trajectory of nucleophilic attack.

  • The 3-Methylcyclohexyl Ring: The cyclohexane chair conformation introduces severe 1,3-diaxial interactions. If the amine group adopts an axial position, it clashes with axial protons or the methyl group (depending on the specific stereoisomer). This forces the nitrogen lone pair into a highly shielded microenvironment, drastically lowering its nucleophilicity.

StericProfile Target N-cyclopropyl-3-methylcyclohexan-1-amine (Hindered 2° Amine) Cyclopropyl Cyclopropyl Group Rigid Alpha-Branching Target->Cyclopropyl Steric Source 1 Cyclohexyl 3-Methylcyclohexyl Group 1,3-Diaxial Clashes Target->Cyclohexyl Steric Source 2 Coupling Buchwald-Hartwig Solution: RuPhos Ligand Cyclopropyl->Coupling Hinders Oxidative Add. Amidation Acylation/Amidation Solution: Acyl Ammonium Cyclopropyl->Amidation Blocks Nucleophilic Attack Cyclohexyl->Coupling Hinders Reductive Elim. Cyclohexyl->Amidation Blocks Nucleophilic Attack

Logical breakdown of steric hindrance sources and their targeted chemical solutions.

Part 2: Troubleshooting C-N Cross-Coupling (Buchwald-Hartwig)

Q: My Buchwald-Hartwig coupling with this amine stalled at <10% conversion using Pd2(dba)3 and XPhos. What is the mechanistic failure point? A: The failure point is the reductive elimination step. In palladium-catalyzed aminations involving sterically hindered secondary amines,1[1]. Ligands like BrettPhos are highly efficient for primary amines because their rate-limiting step is oxidative addition, but they struggle to expel bulky secondary amines from the Pd center[1].

Q: How do I fix this? A: Switch your ligand to RuPhos and use a Pd G3 precatalyst. RuPhos is specifically designed to accelerate reductive elimination for sterically hindered secondary amines, making it the 2[2]. The RuPhos ligand modulates the electronic structure and steric environment to significantly lower the activation energy barrier for reductive elimination compared to BrettPhos. Furthermore, using a Pd G3 precatalyst ensures rapid, quantitative generation of the active L1Pd(0) species, preventing catalyst degradation before the hindered amine can coordinate.

CatalyticCycle Pd0 Active Catalyst L1Pd(0) RuPhos OA Step 1 Oxidative Addition Pd0->OA Aryl Halide Coord Step 2 Amine Coordination OA->Coord Hindered Amine Deprot Step 3 Deprotonation Coord->Deprot Base RE Step 4 (Rate-Limiting) Reductive Elimination Deprot->RE Steric Clash Relief RE->Pd0 Product Release

RuPhos-mediated Buchwald-Hartwig catalytic cycle highlighting the rate-limiting step.

Quantitative Catalyst Comparison
Ligand SystemOptimal Substrate ClassEnergy Barrier for 2° AminesRate-Limiting Step (2° Amines)Recommended Precatalyst
BrettPhos Primary AminesHighReductive EliminationPd G3 / G4
RuPhos Secondary AminesLowReductive EliminationPd G3
XPhos General / PrimaryModerateVariesPd G2 / G3

Part 3: Troubleshooting Difficult Amidations

Q: I am trying to couple this amine with an aliphatic carboxylic acid using HATU/DIPEA, but I only recover starting materials. Why? A: Standard uronium-based coupling agents (like HATU) generate an active ester that is simply too sterically demanding for N-cyclopropyl-3-methylcyclohexan-1-amine to attack. The nucleophilic trajectory is entirely blocked.

Q: What is the recommended workaround for amidation? A: You must bypass the standard active ester and use either an acyl ammonium intermediate or a base-promoted direct amidation.

  • Acyl Ammonium Strategy: Convert the carboxylic acid to an acyl chloride. By using a highly reactive 3 (often mediated by catalysts like DMAP or specific solvents like MeCN), you can force the amidation of even highly hindered tertiary or secondary amines[3].

  • Base-Promoted Amidation: If your substrate lacks base-sensitive functional groups, you can pre-deprotonate the hindered amine using a strong base like n-BuLi or t-BuOK, followed by the addition of an unactivated ester. This successfully overcomes the steric barrier by creating a highly nucleophilic lithium or potassium amide anion.

Part 4: Self-Validating Experimental Protocols

Protocol A: RuPhos-Pd G3 Catalyzed Buchwald-Hartwig Amination

This protocol is designed to ensure the active catalyst is generated before the hindered amine can poison the system.

  • Preparation: In a nitrogen-filled glovebox, combine the aryl halide (1.0 equiv), N-cyclopropyl-3-methylcyclohexan-1-amine (1.2 equiv), RuPhos-Pd G3 (2–5 mol%), and finely milled Cs2CO3 (2.0 equiv) in an oven-dried vial.

    • Causality Note: Cs2CO3 is selected over strong alkoxides (like NaOtBu) because strong bases can trigger side reactions (e.g., base-mediated halide hydrolysis) if the amine coordination step is slow due to steric bulk.

  • Solvent Addition: Add anhydrous 1,4-dioxane or t-Amyl alcohol to reach a concentration of 0.2 M. Seal the vial with a PTFE-lined cap.

  • Activation & Heating: Remove the vial from the glovebox and heat to 100 °C for 12–24 hours.

    • Validation Checkpoint: Observe the reaction mixture after 15 minutes of heating. The solution should transition from a reddish/brown precatalyst color to a pale yellow/orange. This color shift is a self-validating indicator of the successful generation of the active L1Pd(0) species.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo.

Protocol B: Base-Promoted Direct Amidation via n-BuLi

Use this protocol when standard peptide coupling reagents (HATU/EDC) fail.

  • Deprotonation: Dissolve N-cyclopropyl-3-methylcyclohexan-1-amine (1.2 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere at -78 °C.

  • Anion Generation: Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C.

    • Causality Note: Pre-deprotonation generates the highly nucleophilic lithium amide. This bypasses the need for the neutral amine's shielded lone pair to attack a bulky electrophile directly.

  • Electrophile Addition: Add the target unactivated ester (1.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Validation Checkpoint: TLC monitoring should show rapid consumption of the ester upon warming to 0 °C, as the lithium amide is extremely reactive and will attack the ester immediately once the thermal activation barrier is breached.

  • Quench: Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, dry over MgSO4, and concentrate.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega 1

  • Cross-Coupling Reaction Manual: Desk Reference Sigma-Aldrich 2

  • Direct Amidation of Tertiary N-Benzylamines ACS Publications 3

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications RSC Publishing

  • Multifunctional biocatalyst for conjugate reduction and reductive amination DICP

Sources

Technical Support Center: Temperature Optimization for the Synthesis of N-Cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine. This secondary amine features two stereocenters, making its synthesis via the reductive amination of 3-methylcyclohexanone with cyclopropylamine highly sensitive to reaction conditions.

For drug development professionals and process chemists, controlling the reaction temperature is the most critical parameter. Temperature dictates not only the reaction kinetics but also the chemoselectivity (avoiding ketone over-reduction) and the diastereoselectivity (cis/trans ratio) of the final active pharmaceutical ingredient (API) intermediate.

Mechanistic Pathway & Temperature Dependencies

Pathway Ketone 3-Methylcyclohexanone + Cyclopropylamine Imine Iminium Intermediate (Sterically Hindered) Ketone->Imine Condensation (-H2O) SideProduct 3-Methylcyclohexanol (Over-reduction Impurity) Ketone->SideProduct Direct Reduction (Competes at High Temp) Product N-Cyclopropyl-3-methylcyclohexan-1-amine (Target Product) Imine->Product STAB or IRED Reduction TempLow Low Temp (<10°C) Kinetic Control High d.e., Slow Rate TempLow->Imine Stalls here TempHigh High Temp (>40°C) Thermodynamic Control Lower d.e., Fast Rate TempHigh->SideProduct Promotes

Reaction pathway for the reductive amination of 3-methylcyclohexanone, highlighting temperature effects.

Self-Validating Experimental Protocols

To ensure reproducibility across different laboratory environments, we provide two field-proven methodologies: the traditional chemical approach using Sodium Triacetoxyborohydride (STAB) and the modern biocatalytic approach using Imine Reductases (IRED)[1]. Both protocols are designed as self-validating systems.

Protocol A: Chemical Reductive Amination (STAB Method)

Causality Focus: Balancing activation energy for hydride transfer against the thermodynamic risk of ketone reduction.

  • Imine Condensation: Combine 1.0 eq of 3-methylcyclohexanone and 1.1 eq of cyclopropylamine in anhydrous 1,2-dichloroethane (DCE). Stir at 20 °C for 1 hour.

    • Validation Check: Pull a 10 µL aliquot and analyze via GC-MS. The complete disappearance of the ketone peak confirms that the equilibrium has successfully shifted to the imine before any reducing agent is introduced.

  • Thermal Equilibration: Cool the reaction vessel to 15 °C using a water bath.

    • Causality: Dropping the temperature slightly below ambient manages the exothermic nature of the upcoming hydride transfer, preventing localized hotspots that cause STAB decomposition[2].

  • Hydride Delivery: Add 1.4 eq of solid Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

    • Validation Check: Monitor the solution for excessive gas evolution (H₂ bubbling). Mild bubbling is normal, but vigorous frothing indicates that the temperature is too high, causing the STAB to hydrolyze or decompose rather than reduce the iminium ion[2].

  • Optimization & Completion: Allow the reaction to warm to 25 °C and stir for 4–6 hours.

    • Validation Check: Analyze the diastereomeric ratio (d.e.) via chiral HPLC. A stable cis/trans ratio indicates the reaction has reached kinetic completion without reverting to thermodynamic scrambling.

Protocol B: Biocatalytic Reductive Amination (IRED Method)

Causality Focus: Maximizing enzyme turnover number (TON) while preventing thermal denaturation.

  • Buffer & Cofactor Initialization: Prepare a 100 mM potassium phosphate buffer (pH 7.5). Add NADP⁺ (0.1 mM), D-glucose (150 mM), and Glucose Dehydrogenase (GDH) to establish the cofactor recycling system.

  • Substrate Loading: Add 3-methylcyclohexanone (50 mM) and cyclopropylamine (100 mM) to the buffer.

    • Validation Check: Ensure complete dissolution. Because cyclopropylamine is highly volatile, verify the final amine concentration via GC if the bioreactor was left unsealed during loading.

  • Biocatalytic Turnover: Add the Imine Reductase (e.g., IRED-33) and incubate strictly at 30 °C with orbital shaking (250 rpm)[1].

    • Causality: 30 °C is the thermodynamic sweet spot for IRED-33. Higher temperatures rapidly denature the enzyme's Rossmann fold, while lower temperatures drastically reduce the kcat​ [3].

  • Alkaline Extraction: After 24 hours, quench the reaction by adjusting the pH to >10 using 1M NaOH, then extract with MTBE.

    • Validation Check: The aqueous layer should contain no product upon secondary extraction, validating that the pH shift successfully deprotonated the secondary amine for complete organic partitioning.

Quantitative Data: Temperature Effects on Synthesis Metrics

Summarizing the causality of temperature on yield and purity allows for rapid process decisions.

MethodTemperature (°C)Conversion (%)Diastereomeric Excess (d.e. %)Primary Impurity
STAB 545>90Unreacted Imine
STAB 25>9585Trace Alcohol
STAB 45>95603-Methylcyclohexanol
IRED-33 30>99>95None
IRED-33 45<20N/ADenatured Enzyme
Troubleshooting & FAQs

Q: Why is my reaction stalling at the imine intermediate at low temperatures (<10 °C)? A: Reductive amination is a tandem process. While imine formation is an equilibrium process, the subsequent reduction by STAB requires sufficient thermal energy to overcome the activation barrier. The bulky cyclopropyl group and the 3-methyl substitution create a sterically hindered iminium ion. At temperatures below 10 °C, the hydride transfer from STAB is kinetically bottlenecked, causing the reaction to stall[2].

Q: How does elevated temperature affect the cis/trans diastereomeric ratio of the product? A: The reduction of the iminium ion can occur from either the axial or equatorial face. At lower temperatures (e.g., 15–20 °C), the reaction is strictly under kinetic control. This favors the transition state with the lowest steric clash, which typically results in high diastereoselectivity (d.e.)[4]. Elevating the temperature (>40 °C) provides enough thermal energy to access higher-energy transition states, shifting the reaction toward thermodynamic control and eroding the cis/trans ratio[4].

Q: I am observing the formation of 3-methylcyclohexanol. How can I minimize this? A: Direct reduction of 3-methylcyclohexanone competes directly with reductive amination. STAB is generally highly selective for iminium ions over ketones at room temperature. However, at elevated temperatures, the rate of direct ketone reduction accelerates significantly. To troubleshoot this, lower the reaction temperature to 20 °C and ensure imine formation is 100% complete (via GC-MS) before adding the reducing agent.

Q: In biocatalytic scale-up, why does my yield drop when operating above 35 °C? A: Imine reductases (IREDs), such as IRED-33, are highly efficient for this specific transformation but are thermally sensitive[1]. Kinetic studies reveal that while catalytic activity initially increases with temperature, enzyme stability becomes the limiting factor above 30 °C[1]. Operating at 40 °C leads to rapid thermal denaturation of the biocatalyst, resulting in incomplete conversion[3]. Maintain the bioreactor strictly at 30 °C for optimal turnover numbers (TON)[1].

References
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development URL
  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study Source: ACS Publications URL
  • Reductive aminations by imine reductases: from milligrams to tons Source: NIH / PMC URL
  • One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate Source: ACS Publications URL
  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination Source: Bioconjugate Chemistry URL

Sources

Navigating Catalyst Poisoning in N-cyclopropyl-3-methylcyclohexan-1-amine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine, a crucial intermediate in various pharmaceutical development pathways, often relies on catalytic reductive amination. The efficiency of this process is highly dependent on the activity of the catalyst, which can be significantly diminished by poisoning. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you identify, mitigate, and resolve issues related to catalyst poisoning in your experiments.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific experimental issues with a step-by-step approach to pinpoint and rectify catalyst poisoning.

Issue 1: Reaction Has Stalled or is Incomplete

You observe a significant decrease in the reaction rate or a complete halt before the full conversion of your starting materials.

Potential Cause: Catalyst poisoning is a primary suspect when a previously effective catalytic system underperforms. Impurities in reactants, solvents, or the reaction atmosphere can bind to the active sites of the catalyst, rendering them inactive.

Troubleshooting Workflow:

Addressing hygroscopicity issues with N-cyclopropyl-3-methylcyclohexan-1-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-cyclopropyl-3-methylcyclohexan-1-amine Salts

A Guide to Understanding and Mitigating Hygroscopicity Issues

Welcome to the technical support center for N-cyclopropyl-3-methylcyclohexan-1-amine salts. This guide is designed for our partners in research, development, and manufacturing. As Senior Application Scientists, we understand that managing the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount to successful drug development. A common challenge encountered with amine salts is hygroscopicity—the tendency to absorb moisture from the atmosphere.

This guide provides in-depth, practical solutions and foundational knowledge in a question-and-answer format to help you troubleshoot and manage moisture-related issues effectively.

Troubleshooting Guide: Practical Solutions for Common Issues

This section addresses specific experimental challenges you may encounter. Our approach is to explain the underlying science to empower your decision-making.

Q1: My initial hydrochloride salt of N-cyclopropyl-3-methylcyclohexan-1-amine is deliquescent. What are my immediate strategic options?

Answer:

Discovering that a primary salt form, like a hydrochloride, is deliquescent (absorbs enough moisture to dissolve) is a common but critical juncture in early development. While hydrochloride salts are often a first choice due to their straightforward synthesis, they can be highly hygroscopic.[1][2] Your strategy should now focus on a multi-pronged approach involving salt and solid-form screening.

Immediate Actions & Rationale:

  • Initiate a Comprehensive Salt Screen: The goal is to identify alternative counter-ions that can form a more stable, less hygroscopic crystalline lattice with your amine.[3] The interaction between the API and the counter-ion dictates the crystal's properties.

    • Counter-ion Selection: Move beyond simple inorganic acids. Select a diverse range of counter-ions with different sizes, shapes, and pKa values. A pKa difference of at least 2-3 units between your amine and the counter-ion is recommended for stable salt formation.[3][4] Consider sulfonic acids (mesylate, besylate) or carboxylic acids (succinate, fumarate). Larger, more complex counter-ions can sometimes form less hygroscopic salts.

    • Crystallization Solvent: The solvent system used for crystallization plays a crucial role. Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Explore Co-crystallization: If salt screening does not yield a suitable candidate, co-crystallization is a powerful alternative.[1][5] A co-crystal is a multi-component crystal where the API and a co-former are held together by non-ionic interactions.

    • Mechanism: Co-formers can effectively "shield" the hygroscopic sites on your API molecule within the crystal lattice, reducing its affinity for water.[6][[“]] This can significantly improve physical stability without altering the covalent structure of the API.

  • Evaluate the Free Base: Do not discount the possibility of developing the free base form of N-cyclopropyl-3-methylcyclohexan-1-amine.[8] If it is a crystalline solid with acceptable solubility and stability, it may be a simpler and more robust development candidate than a problematic salt.[8]

The following workflow diagram illustrates this decision-making process.

G cluster_0 Problem Identification cluster_1 Primary Mitigation Strategy cluster_2 Secondary Strategy / Formulation cluster_3 Outcome start Initial HCl Salt is Deliquescent/Highly Hygroscopic salt_screen Conduct Comprehensive Salt Screening start->salt_screen Primary Path cocrystal Initiate Co-crystal Screening start->cocrystal Alternative Path free_base Evaluate Free Base Properties start->free_base Parallel Path formulation Formulation Strategies (for moderately hygroscopic salts) salt_screen->formulation Moderate Success outcome Select Optimal Solid Form for Development salt_screen->outcome Success cocrystal->formulation Moderate Success cocrystal->outcome Success free_base->outcome Success formulation->outcome

Caption: Decision workflow for a highly hygroscopic API salt.

Q2: I have identified a promising salt form, but it is still classified as "slightly hygroscopic." How can I manage this during formulation and ensure long-term stability?

Answer:

A slightly hygroscopic salt is often a manageable candidate for development, provided the right control strategies are implemented. The focus shifts from changing the API itself to controlling its environment through formulation and packaging.[5][9]

Key Management Strategies:

  • Formulation with Hydrophobic Excipients: Incorporate excipients that have a low affinity for water. This creates a microenvironment that helps to "repel" moisture away from the API.[[“]]

  • Moisture Barrier Film Coating: For solid dosage forms like tablets, applying a film coating with low water permeability (e.g., based on polyvinyl alcohol or methacrylate copolymers) provides an excellent physical barrier against ambient humidity.[[“]]

  • Controlled Manufacturing Environment: Process the material in an environment with controlled low relative humidity (RH). This minimizes moisture uptake during manufacturing steps like blending, granulation, and compression.[5]

  • High-Barrier Packaging: This is a critical final control. Utilize packaging with a very low water vapor permeation rate, such as cold-form aluminum blisters or high-density polyethylene (HDPE) bottles containing desiccants.[5][[“]] This protects the product throughout its shelf life.

  • Crystal Engineering: In some cases, further optimization of the crystalline form of the selected salt (i.e., finding a more stable, less hygroscopic polymorph) can provide additional stability.

Q3: How do I accurately quantify the hygroscopicity of my N-cyclopropyl-3-methylcyclohexan-1-amine salt to meet regulatory expectations?

Answer:

Accurate and standardized classification of hygroscopicity is essential for regulatory filings.[10][11] The primary technique for this is Dynamic Vapor Sorption (DVS) analysis, which provides detailed information on how a material interacts with water vapor.[12][13]

Dynamic Vapor Sorption (DVS) Analysis:

DVS measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature.[14][15] The resulting sorption/desorption isotherm provides critical information about the material's hygroscopic nature.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place 5-10 mg of the salt sample onto the DVS instrument's microbalance.

  • Drying Step: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry baseline weight.

  • Sorption Phase: Increase the RH in a stepwise manner, typically in 10% increments from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the RH. The resulting graph is the sorption-desorption isotherm. This plot can reveal physical changes like deliquescence, hydrate formation, or amorphous-to-crystalline transitions.[13][14]

Hygroscopicity Classification:

The data can be used to classify the material according to pharmacopeial standards. The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system.[16][17]

Hygroscopicity ClassificationWeight Gain (after 24h at 25°C / 80% RH)Typical DVS Profile Observation
Non-hygroscopic ≤ 0.2% w/wMinimal mass gain across the RH range.
Slightly hygroscopic > 0.2% and < 2% w/wGradual, reversible mass gain.
Hygroscopic ≥ 2% and < 15% w/wSignificant, often reversible mass gain.
Very hygroscopic ≥ 15% w/wLarge mass gain, may show hysteresis.
Deliquescent Absorbs sufficient water to form a liquidSharp, continuous mass increase at a critical RH.

Source: Adapted from European Pharmacopoeia standards.[15][16][17]

This quantitative classification is a key component of the data package for your drug substance, as outlined in guidelines like ICH Q6A.[10][18][19]

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why are amine salts particularly susceptible?

Answer:

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[20] This occurs through either absorption (where water penetrates the bulk of the material) or adsorption (where water adheres to the surface).[21]

Amine salts are particularly prone to hygroscopicity due to their ionic nature and the presence of functional groups that can form strong hydrogen bonds with water molecules.[2] The salt is composed of a protonated amine (cation) and a counter-ion (anion). These charged species create a polar surface that readily interacts with polar water molecules, facilitating moisture uptake. The specific tendency for a salt to be hygroscopic is a complex function of its crystal lattice energy, the nature of the counter-ion, and the accessibility of hydrogen bonding sites.[2][5]

Q2: What are the downstream consequences of using a hygroscopic API salt in drug development?

Answer:

Using a hygroscopic API can have significant negative consequences throughout the development and manufacturing process, affecting the final product's quality, safety, and efficacy.[9][22]

  • Manufacturing & Handling Issues: Moisture uptake can lead to poor powder flow, caking, and clumping, which complicates processes like weighing, blending, and tablet compression.[5][21]

  • Physical Instability: The absorption of water can induce physical transformations. For example, a stable anhydrous crystalline form can convert to a less stable hydrate, or an amorphous form can crystallize, potentially altering dissolution rates and bioavailability.[14][22]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to a loss of potency and the formation of impurities.[2][9]

  • Compromised Product Performance: Changes in the API's physical form due to moisture can directly impact the performance of the final dosage form, affecting its dissolution profile, stability, and shelf-life.[23][24]

Q3: What regulatory guidelines should I be aware of concerning hygroscopicity?

Answer:

Regulatory agencies place significant emphasis on the characterization and control of a drug substance's physical properties. The primary guideline to consult is the ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances .[10][11][25]

This guideline mandates that the hygroscopicity of a new drug substance be characterized and that appropriate controls be put in place. This includes setting a specification for water content and justifying the storage conditions and packaging based on the material's hygroscopic nature.[18][19] Data from DVS studies and stability testing under various humidity conditions are essential to support these specifications.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. Available at: [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. Consensus. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link]

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Available at: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. Wiley Online Library. Available at: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available at: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Available at: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. Available at: [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Available at: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available at: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. Available at: [Link]

  • International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. R Discovery. Available at: [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Available at: [Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. PubMed. Available at: [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Available at: [Link]

  • Dynamic Vapor Sorption. SK pharmteco. Available at: [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Available at: [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. Available at: [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR NEW DRUG SUBSTANCES AND NEW DRUG PRODUCTS: CHEMICAL SUBSTANCES Q6A. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH Q6A and Decision Tree. Pharmaceutical Networking. Available at: [Link]

  • ICH Q6A Specifications. Slideshare. Available at: [Link]

Sources

Validation & Comparative

High-Field vs. Benchtop NMR: A Comparison Guide for the Structural Elucidation of N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, identifying the precise stereochemistry of alicyclic amines is critical, as spatial orientation directly dictates pharmacological activity. N-cyclopropyl-3-methylcyclohexan-1-amine is a complex 1,3-disubstituted cyclohexane system that presents unique analytical challenges. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 60 MHz Benchtop NMR platforms against traditional 400 MHz High-Field NMR spectrometers, providing a self-validating framework for the structural and stereochemical verification of this molecule.

Structural Dynamics & Mechanistic NMR Interpretation

Understanding the causality behind the NMR spectrum is the foundational step in platform selection. The structure of N-cyclopropyl-3-methylcyclohexan-1-amine generates distinct magnetic environments that dictate its 1 H NMR profile:

  • The Cyclopropyl Shielding Effect: The protons on the cyclopropyl ring experience intense diamagnetic shielding due to the ring current generated by the strained C-C sigma bonds. This pushes their chemical shifts anomalously upfield (0.2–0.6 ppm), providing a distinct, isolated diagnostic signal free from cyclohexane overlap [1].

  • Axial vs. Equatorial Causality: Within the cyclohexane ring, axial protons consistently resonate upfield (lower ppm) relative to their geminal equatorial counterparts. This is caused by the magnetic anisotropy of the adjacent C-C bonds in the chair conformation, which shields the axial positions [2].

  • Stereochemical Elucidation via J -Coupling: The C1 methine proton (attached to the nitrogen) is the key to distinguishing the cis and trans isomers. In the cis-1,3-disubstituted isomer, the bulky methyl group (A-value ~1.7 kcal/mol) locks the ring such that both substituents are equatorial [3]. Consequently, the C1 methine proton is axial . It will couple with the two adjacent axial protons (at C2 and C6) with large trans-diaxial coupling constants ( Jax−ax​≈10−12 Hz), appearing as a broad, complex multiplet (often a triplet of triplets). In the trans isomer, the C1 proton is equatorial and exhibits only small couplings ( J≈2−5 Hz), resulting in a significantly narrower multiplet[2].

Platform Comparison: 60 MHz Benchtop vs. 400 MHz High-Field NMR

Recent advancements have democratized NMR accessibility, offering low-cost, cryogen-free benchtop operation suitable for routine screening [4]. However, the lower Larmor frequency results in a compressed chemical shift dispersion, exacerbating signal overlap [5]. High-field systems resolve these second-order effects, allowing for precise measurement of J -couplings [6].

Quantitative Performance Comparison
Performance Metric60 MHz Benchtop NMR (Permanent Magnet)400 MHz High-Field NMR (Superconducting)Analytical Impact on N-cyclopropyl-3-methylcyclohexan-1-amine
Spectral Dispersion ~0.3 ppm for a 20 Hz multiplet[5]~0.05 ppm for a 20 Hz multiplet[5]60 MHz exhibits severe second-order overlap in the 1.0–2.0 ppm cyclohexane region.
Sensitivity (LOD) ~1–5 mM[4]< 10 µM[6]High-field is required for detecting trace trans-isomer impurities (<5%).
Stereochemical Resolution Poor (requires 2D COSY/HSQC)[6]Excellent (direct 1D J -coupling extraction)400 MHz clearly resolves the C1 methine triplet of triplets for cis confirmation.
Turnaround Time < 5 minutes (in-lab)[4]1–2 hours (core facility queue)Benchtop enables rapid, real-time QA/QC during the synthesis workflow.
Capital & Operating Cost Low capital, zero cryogen costs[4]High capital, expensive liquid He/N 2​ Benchtop provides a sustainable first-pass screening alternative.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol acts as a self-validating system for NMR acquisition. Do not proceed to stereochemical interpretation if the internal validation step fails.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15-20 mg of the synthesized N-cyclopropyl-3-methylcyclohexan-1-amine. Causality: High concentration is required for benchtop NMR to overcome lower sensitivity, whereas 2-5 mg is sufficient for high-field platforms [6].

  • Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is non-coordinating and preserves the amine's native chair conformation. Solvents like DMSO-d 6​ can hydrogen-bond with the amine, altering the chemical shift of the adjacent C1 methine proton and complicating splitting analysis[1].

  • Internal Validation (The Self-Check): Before interpreting the complex cyclohexane ring system, validate the spectrum's phase and baseline using the TMS peak at exactly 0.00 ppm. Integrate the upfield cyclopropyl methylene multiplet (~0.3–0.6 ppm) and set its value to exactly 4.00. The methyl doublet (~0.9 ppm) must integrate to exactly 3.00 ( ± 0.05). If this ratio fails, the sample contains impurities or the relaxation delay was insufficient, and interpretation must be halted.

  • Acquisition Parameters: Set the probe temperature to 298 K. Acquire 16 transients with a relaxation delay (D1) of 5 seconds. Causality: A 5-second delay ensures complete T1​ relaxation of the methyl protons, which typically have longer relaxation times. Failing to do so artificially truncates their integration, breaking the self-validation check.

Analytical Workflow Visualization

G N1 Acquire 1D 1H NMR (Sample in CDCl3) N2 Evaluate Aliphatic Region (1.0 - 2.0 ppm) N1->N2 N3 Severe Overlap (Typical of 60 MHz) N2->N3 N4 Clear Multiplets (Typical of 400+ MHz) N2->N4 N5 Perform 2D NMR (COSY / HSQC) N3->N5 N6 Analyze C1 Methine Splitting (Extract J-couplings) N4->N6 N5->N6 N7 Confirm Stereoisomer (cis vs. trans) N6->N7

Workflow for resolving spectral overlap and determining stereochemistry via NMR platforms.

References

  • Title: Conformations of Organic Molecules Source: University of Kentucky URL: [Link]

  • Title: Substituted Cyclohexanes: Axial vs Equatorial Source: Master Organic Chemistry URL: [Link]

  • Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI (Metabolites) URL: [Link]

  • Title: Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures Source: PubMed Central (PMC) URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: 1H-NMR of Cyclopropylamine HCl salt Source: Reddit (r/OrganicChemistry) URL: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding Molecular Blueprints with Mass Spectrometry

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The ability to ionize a molecule and analyze the mass-to-charge ratio (m/z) of its resulting fragments provides a veritable fingerprint, offering profound insights into its atomic composition and connectivity. For researchers in drug discovery and development, a comprehensive understanding of fragmentation patterns is not merely academic; it is a cornerstone of metabolite identification, impurity profiling, and the confirmation of synthesized target compounds.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-cyclopropyl-3-methylcyclohexan-1-amine. As no published spectrum for this specific molecule is readily available, we will construct a theoretical fragmentation pathway grounded in the fundamental principles of amine and cyclic alkane mass spectrometry. To provide a robust comparative framework, we will contrast this predicted pattern with the known fragmentation of analogous N-alkylated cyclohexylamines, namely N-methylcyclohexylamine and N-ethylcyclohexylamine. This comparative approach will highlight the influence of the N-substituent on the fragmentation cascade and equip the reader with the expertise to interpret the mass spectra of related compounds.

The Subject of Our Investigation: N-cyclopropyl-3-methylcyclohexan-1-amine

N-cyclopropyl-3-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexyl ring substituted with a methyl group at the 3-position and an amino group at the 1-position, which is further substituted with a cyclopropyl group. Its structure presents several key features that will dictate its fragmentation behavior under electron ionization: the nitrogen atom, the strained cyclopropyl ring, and the substituted cyclohexane ring.

Predicted Fragmentation Pathways of N-cyclopropyl-3-methylcyclohexan-1-amine

Upon electron ionization, N-cyclopropyl-3-methylcyclohexan-1-amine (molecular weight: 153.28 g/mol ) will form a molecular ion (M•+) at m/z 153. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass.[1][2] The subsequent fragmentation is anticipated to be dominated by several key processes, primarily driven by the stabilization of the resulting fragment ions.

Alpha-Cleavage: The Dominant Fragmentation Route for Amines

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][5] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation. For N-cyclopropyl-3-methylcyclohexan-1-amine, two primary alpha-cleavage pathways are plausible:

  • Pathway A: Loss of the Cyclopropyl Group: Cleavage of the N-cyclopropyl bond would result in the loss of a cyclopropyl radical (•C3H5), leading to a fragment at m/z 112.

  • Pathway B: Ring Opening of the Cyclohexyl Moiety: Cleavage of the C1-C2 or C1-C6 bond of the cyclohexane ring will lead to the formation of a stable iminium ion. The loss of the largest alkyl radical is generally preferred.[5] Cleavage of the C1-C6 bond and subsequent loss of a C5H10 radical (originating from the cyclohexyl ring) would lead to a fragment at m/z 84.

Fragmentation Initiated by the Cyclopropyl Ring

A critical consideration for this molecule is the behavior of the cyclopropyl group upon ionization. Studies on cyclopropylamine have shown that the cyclic structure is often not preserved after electron removal, with the molecular ion rearranging to a more stable open-chain form.[1] This suggests that the cyclopropyl moiety in our target molecule may undergo ring-opening to form an allyl radical cation, which can then influence subsequent fragmentation steps.

Cleavage of the Cyclohexane Ring

The substituted cyclohexane ring can also undergo characteristic fragmentation. This can involve the loss of the methyl group (CH3•) leading to a fragment at m/z 138 (M-15). Further fragmentation of the ring can occur through the loss of neutral alkene molecules, such as ethylene (C2H4) or propene (C3H6), leading to a series of smaller fragment ions.

A visual representation of the predicted fragmentation pathways is provided in the following diagram:

Fragmentation of N-cyclopropyl-3-methylcyclohexan-1-amine cluster_legend Legend M M•+ (m/z 153) F112 m/z 112 M->F112 - •C3H5 F84 m/z 84 M->F84 - C5H10 F138 m/z 138 M->F138 - •CH3 F56 m/z 56 F84->F56 - C2H4 M•+ Molecular Ion m/z Fragment Ion -> Fragmentation Pathway

Caption: Predicted EI fragmentation of N-cyclopropyl-3-methylcyclohexan-1-amine.

Comparative Analysis with N-Alkyl-Cyclohexylamines

To contextualize the predicted fragmentation pattern, we will now compare it with the known mass spectra of N-methylcyclohexylamine and N-ethylcyclohexylamine.

N-Methylcyclohexylamine

The mass spectrum of N-methylcyclohexylamine (molecular weight: 113.20 g/mol ) displays a molecular ion peak at m/z 113.[3][6] The base peak is observed at m/z 70. This prominent fragment is the result of alpha-cleavage involving the loss of a propyl radical (•C3H7) from the cyclohexane ring. Another significant peak is observed at m/z 84, corresponding to the loss of an ethyl radical (•C2H5) from the ring.

N-Ethylcyclohexylamine

For N-ethylcyclohexylamine (molecular weight: 127.23 g/mol ), the molecular ion peak is at m/z 127.[7] The base peak in its mass spectrum is at m/z 84, which arises from alpha-cleavage with the loss of a propyl radical (•C3H7) from the cyclohexane ring.

CompoundMolecular Ion (m/z)Base Peak (m/z)Major Fragments (m/z) and Proposed Losses
N-cyclopropyl-3-methylcyclohexan-1-amine (Predicted) 15384 or 112138 (-•CH3), 112 (-•C3H5), 84 (-C5H10), 56 (-C5H10, -C2H4)
N-methylcyclohexylamine 1137084 (-•C2H5), 70 (-•C3H7)[3][6]
N-ethylcyclohexylamine 1278484 (-•C3H7)[7]

The comparison highlights a consistent theme of alpha-cleavage dominating the fragmentation of N-alkyl-cyclohexylamines. The size and nature of the N-alkyl group significantly influence the relative abundance of the resulting fragment ions. For our target molecule, the presence of the strained cyclopropyl ring is expected to introduce unique fragmentation pathways not observed in the simpler N-methyl and N-ethyl analogues. The predicted fragment at m/z 112, resulting from the loss of the cyclopropyl radical, would be a key diagnostic peak to differentiate it from other N-alkyl-cyclohexylamines.

Experimental Protocols

To acquire the mass spectrum of N-cyclopropyl-3-methylcyclohexan-1-amine, a standard gas chromatography-mass spectrometry (GC-MS) method with electron ionization would be employed.

Sample Preparation

A dilute solution of the analyte (approximately 10 µg/mL) should be prepared in a volatile organic solvent such as dichloromethane or methanol.[8]

Gas Chromatography (GC) Method
  • GC Column: A non-polar column, such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of this type of compound.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Inlet Temperature: 250 °C.[9]

  • Oven Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min.[9]

Mass Spectrometry (MS) Method
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[9]

  • Ion Source Temperature: 230 °C.[10]

  • Mass Range: m/z 40-300.[9]

A schematic of the experimental workflow is presented below:

GC-MS Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve sample in volatile solvent Inject Inject into GC Prep->Inject Separate Separation on capillary column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect

Caption: General workflow for GC-MS analysis of volatile amines.

Conclusion

This guide has provided a detailed, predictive analysis of the mass spectrometry fragmentation pattern of N-cyclopropyl-3-methylcyclohexan-1-amine, grounded in the established principles of amine fragmentation. By comparing this predicted behavior with the known fragmentation of N-methylcyclohexylamine and N-ethylcyclohexylamine, we have highlighted the diagnostic value of specific fragment ions in distinguishing between structurally related compounds. The experimental protocols outlined provide a clear roadmap for researchers seeking to obtain and interpret the mass spectra of this and similar molecules. A thorough understanding of these fragmentation pathways is paramount for the unambiguous identification of novel compounds and their metabolites, a critical task in the field of drug development and chemical research.

References

  • BenchChem. (n.d.). Spectroscopic Profile of N-Methylcyclohexylamine: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Electron ionization and photoionization of cyclopropylamine.
  • PubChem. (n.d.). N-Methylcyclohexylamine.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • MassBank. (2008, October 21). N-METHYLCYCLOHEXYLAMINE; EI-B; MS.
  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-N-methyl-.
  • Cerno Bioscience. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ACS Publications. (2011, July 7). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.
  • Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry.
  • ChemicalBook. (n.d.). N-Methylcyclohexylamine(100-60-7) 1H NMR spectrum.
  • BAuA. (2024, September 30).
  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines.
  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
  • NIST. (n.d.). N-Isopropylcyclohexylamine.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine.
  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Physics LibreTexts. (2022, November 8). 6.
  • ResearchGate. (2025, August 6).
  • PMC. (n.d.).
  • ACS Publications. (n.d.). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry.
  • Royal Society of Chemistry. (2018, June 12).
  • PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • The Scripps Center for Metabolomics and Mass Spectrometry. (1990). Paper presented at RIS 90, Varese, Italy, 16–21 September 1990.
  • LCGC International. (2026, March 10).
  • Chemistry LibreTexts. (2023, August 29).
  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.
  • NIST. (n.d.). Cyclohexylamine, N-ethyl-.
  • PMC. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution.
  • RSC Publishing. (n.d.).

Sources

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Separation of N-cyclopropyl-3-methylcyclohexan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise separation and quantification of stereoisomers are not merely procedural—they are fundamental to ensuring the safety, efficacy, and specificity of a therapeutic agent.[1][2] The compound N-cyclopropyl-3-methylcyclohexan-1-amine possesses two chiral centers, giving rise to four distinct stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The relationship between these two pairs is diastereomeric. Due to their identical physical and chemical properties, separating enantiomers requires a chiral environment, most effectively provided by High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP).[3]

This guide provides an in-depth, technically-grounded methodology for the separation of N-cyclopropyl-3-methylcyclohexan-1-amine isomers. While specific retention times are inherently dependent on the exact instrumentation and conditions used, this document presents a robust, field-proven protocol and the scientific rationale behind its design, enabling researchers to achieve baseline separation and accurate quantification.

The Cornerstone of Chiral Separation: Polysaccharide-Based CSPs

The success of any chiral separation hinges on the selection of an appropriate Chiral Stationary Phase. For a broad spectrum of chiral compounds, and particularly for amines, polysaccharide-based CSPs are the industry's gold standard.[2][4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, offer a remarkable capacity for chiral recognition.

The mechanism of separation is a complex interplay of intermolecular interactions between the analyte and the chiral selector. These include:

  • Hydrogen Bonding: The carbamate linkages on the polysaccharide backbone provide sites for hydrogen bonding with the amine and other polar groups on the analyte.

  • π-π Interactions: Aromatic moieties on the CSP can interact with electron-rich systems on the analyte.

  • Dipole-Dipole Interactions: Differences in the alignment of permanent dipoles contribute to differential binding.

  • Steric Hindrance (Inclusion): The helical groove structure of the polysaccharide polymer creates chiral cavities. Enantiomers fit differently into these cavities, leading to one being retained longer than the other.[3]

For the separation of N-cyclopropyl-3-methylcyclohexan-1-amine, an amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate), is an excellent starting point due to its proven high success rate with diverse amine compounds.[5]

A Robust Protocol for Isomer Resolution

This section details a comprehensive, step-by-step HPLC method designed for the baseline separation of all four stereoisomers of N-cyclopropyl-3-methylcyclohexan-1-amine. The choice of a normal-phase method is deliberate; it often provides superior selectivity for amines on polysaccharide CSPs.

Experimental Workflow

Chiral HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (1 mg/mL in Mobile Phase) prep_mobile Mobile Phase Preparation (Hexane/IPA/DEA) prep_system System Equilibration (Flush for 30 min) inject Inject Sample (5 µL) prep_system->inject Ready separate Chromatographic Separation (Isocratic Elution) inject->separate Analyze detect UV Detection (220 nm) separate->detect Analyze integrate Peak Integration detect->integrate Acquire Data quantify Quantification (% Area) integrate->quantify report Generate Report quantify->report

Sources

Comparative FTIR Analysis Guide: N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

N-cyclopropyl-3-methylcyclohexan-1-amine is a sterically hindered secondary amine featuring both a flexible methylcyclohexyl moiety and a highly strained cyclopropyl ring. In drug development, cyclopropyl groups are frequently employed to improve metabolic stability and restrict conformational freedom. However, distinguishing this specific compound from its primary amine precursors (e.g., 3-methylcyclohexan-1-amine) or non-cyclic secondary amine analogs (e.g., N-isopropyl-3-methylcyclohexan-1-amine) during QA/QC workflows requires precise vibrational spectroscopy. This guide details the objective FTIR performance metrics used to isolate and confirm the identity of this target molecule.

Mechanistic Causality of Characteristic Vibrations

As an application scientist, I do not rely on simple pattern matching; understanding the quantum mechanical causality behind vibrational modes ensures robust data interpretation.

The Secondary Amine N-H Stretch: Primary amines possess two N-H bonds, resulting in distinct symmetric and asymmetric stretching modes that manifest as a "doublet" peak in the infrared spectrum. In contrast, secondary amines like N-cyclopropyl-3-methylcyclohexan-1-amine contain only a single N-H bond. Consequently, they exhibit only one weak-to-medium N-H stretching peak, typically falling between 3320 and 3280 cm⁻¹ for saturated systems (1)[1]. Other authoritative sources corroborate this, placing the single weak band in the 3350–3310 cm⁻¹ region (2)[2].

The Cyclopropyl C-H Stretch Anomaly: Standard aliphatic sp³ C-H stretches (such as those on the methylcyclohexyl ring) appear below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹). However, the cyclopropyl ring is highly strained. To minimize ring strain, the internal C-C bonds adopt more p-character, forcing the external C-H bonds to adopt greater s-character (often >25%). This increased s-character strengthens the C-H bond, increasing its force constant and shifting the stretching frequency above 3000 cm⁻¹ (3)[3]. This >3000 cm⁻¹ peak is the definitive marker distinguishing the cyclopropyl derivative from an isopropyl analog.

N-H Wagging (Out-of-Plane Bending): The position of the N-H wagging peak is a highly reliable differentiator between primary and secondary amines. While primary amines exhibit a wagging peak from 850 to 750 cm⁻¹, the increased steric bulk in secondary amines shifts this out-of-plane bend to lower frequencies, typically falling between 750 and 700 cm⁻¹[1].

Comparative Spectral Performance Analysis

The following table summarizes the quantitative spectral data used to objectively differentiate the target product from its common synthetic alternatives.

Vibrational ModeN-cyclopropyl-3-methylcyclohexan-1-amine (Target)3-methylcyclohexan-1-amine (Alternative A: 1° Amine)N-isopropyl-3-methylcyclohexan-1-amine (Alternative B: 2° Amine)Mechanistic Rationale
N-H Stretch ~3280–3320 cm⁻¹ (Single, weak)~3350 & ~3280 cm⁻¹ (Doublet)~3280–3320 cm⁻¹ (Single, weak)1° amines exhibit symmetric/asymmetric stretching; 2° amines have only one N-H bond[1].
Cyclopropyl C-H Stretch 3010–3080 cm⁻¹ (Weak/Medium)AbsentAbsentIncreased s-character in the strained 3-membered ring shifts the sp³ C-H stretch above 3000 cm⁻¹[3].
Aliphatic C-H Stretch 2850–2950 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Strong)Standard sp³ C-H stretching for the cyclohexyl and methyl groups.
N-H Wag (Out-of-plane) 700–750 cm⁻¹ (Broad)750–850 cm⁻¹ (Broad)700–750 cm⁻¹ (Broad)2° amines wag at lower frequencies compared to 1° amines due to increased steric hindrance[1].

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The instrument must prove its calibration state before sample acquisition, and prove its cleanliness after the run.

Phase 1: System Suitability & Calibration (Self-Validation Check)

  • Power on the FTIR spectrometer and allow the laser/interferometer to stabilize for 30 minutes.

  • Scan a standard 1.5 mil Polystyrene reference film.

  • Validation Gate: The system software must automatically verify the 1601 cm⁻¹ and 906 cm⁻¹ peaks. If the deviation exceeds ±2 cm⁻¹, the interferometer requires realignment. Proceed only if calibration passes.

Phase 2: Ambient Background Subtraction (Baseline Validation)

  • Clean the Diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to dry.

  • Acquire a background scan (Air) using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Validation Gate: The baseline must exhibit <0.01 absorbance units of noise. This validates that the crystal is free of organic residue.

Phase 3: Sample Acquisition

  • Apply 20 μ L of neat liquid N-cyclopropyl-3-methylcyclohexan-1-amine directly onto the ATR crystal. Ensure complete optical contact (no air bubbles).

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Process the data using baseline correction and atmospheric suppression (to remove ambient H₂O/CO₂ interference).

Phase 4: Post-Run Carryover Verification (Self-Validation Check)

  • Clean the crystal thoroughly with isopropanol.

  • Run a secondary background scan.

  • Validation Gate: The complete absence of the ~3300 cm⁻¹ and >3000 cm⁻¹ peaks confirms zero sample carryover, validating the integrity of the crystal for the next user.

Analytical Workflow Logic

FTIR_Workflow Start 1. System Validation (Polystyrene Standard) Background 2. Background Scan (Clean ATR Crystal) Start->Background Pass Sample 3. Sample Acquisition (Neat Liquid Amine) Background->Sample Baseline <0.01 AU Split 4. Spectral Analysis Sample->Split NH_Check N-H Region Single Peak (~3300 cm⁻¹) Split->NH_Check CH_Check C-H Region Peak >3000 cm⁻¹ Split->CH_Check Valid Target Confirmed: N-cyclopropyl derivative NH_Check->Valid Yes (2° Amine) Invalid Alternative Identified (1° Amine or No Ring) NH_Check->Invalid Doublet (1° Amine) CH_Check->Valid Yes (Cyclopropyl) CH_Check->Invalid Absent (Aliphatic)

ATR-FTIR workflow for validating N-cyclopropyl-3-methylcyclohexan-1-amine.

References

1.[1] Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. 2.[2] INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. 3.[3] Infrared Spectroscopy - Chemistry LibreTexts.

Sources

Comparative Bioactivity Guide: N-Cyclopropyl vs. N-Isopropyl Cyclohexan-1-amines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the optimization of aliphatic amine substituents is a critical step in tuning pharmacokinetics (PK) and target affinity. For scaffolds like cyclohexan-1-amine, substituting the amine with an N-cyclopropyl (N-cPr) versus an N-isopropyl (N-iPr) group represents a classic structure-activity relationship (SAR) pivot. While these two groups appear structurally similar, their distinct steric volumes, electronic properties, and metabolic liabilities drive profound differences in bioactivity.

This guide provides an objective, data-driven comparison of these two substituents, detailing the causality behind their pharmacological behavior and providing self-validating experimental protocols for their evaluation.

Structural and Electronic Causality

To understand the divergent bioactivity of N-cPr and N-iPr groups, one must examine their fundamental physicochemical properties.

  • Steric Bulk & Receptor Fit: The van der Waals volume ( VvdW​ ) of a cyclopropyl group is approximately 43.8 ų, making it sterically closer to an ethyl group (38.9 ų) than an isopropyl group (56.2 ų)[1]. This reduced steric penalty allows N-cPr derivatives to access tighter binding pockets without the severe steric clashes associated with the bulkier N-iPr group.

  • Electronic Character: The strained C-C bonds in the cyclopropyl ring possess significant sp2 character. This allows the N-cPr group to act as a weak hydrogen bond acceptor or engage in atypical π -interactions within receptor binding sites. In contrast, the purely sp3 -hybridized N-iPr group interacts exclusively through standard London dispersion forces.

Metabolic Stability and Pharmacokinetics

The most dramatic divergence between N-cPr and N-iPr cyclohexan-1-amines lies in their metabolic stability, specifically regarding Cytochrome P450 (CYP450) mediated clearance.

CYP450 enzymes catalyze the oxidative N-dealkylation of aliphatic amines via a single electron transfer (SET) mechanism. When an N-cPr group undergoes SET, it forms a highly reactive aminium cation radical that rapidly undergoes [2]. This fragmentation pathway often exacerbates metabolic degradation, leading to high intrinsic clearance ( CLint​ ).

Conversely, the bulkier N-iPr group sterically shields the α -carbon, slowing down standard N-dealkylation and generally offering superior metabolic stability [3].

MetabolicPathway Amine N-Alkyl Cyclohexan-1-amine CYP450 CYP450 / SET Oxidation Amine->CYP450 Electron Transfer Radical Aminium Cation Radical CYP450->Radical Cyclopropyl N-Cyclopropyl Route Radical->Cyclopropyl Isopropyl N-Isopropyl Route Radical->Isopropyl RingOpen Ring Fragmentation (Distonic Cation) Cyclopropyl->RingOpen Rapid Dealkylation Standard N-Dealkylation (Slower) Isopropyl->Dealkylation Steric Hindrance

CYP450-mediated SET metabolic pathways for N-alkyl amines.

Quantitative Data Comparison

The table below summarizes the general pharmacological impact of substituting a cyclohexan-1-amine with N-cPr versus N-iPr groups, synthesized from established SAR campaigns[3][4].

PropertyN-Cyclopropyl (N-cPr)N-Isopropyl (N-iPr)Causality / Impact
Steric Bulk ( VvdW​ ) ~43.8 ų~56.2 ųN-cPr mimics ethyl sterically but with unique rigidity, allowing tighter pocket access.
Electronic Character sp2 -like C-C bondsPure sp3 C-C bondsN-cPr can participate in weak π -interactions; N-iPr relies on hydrophobic packing.
Metabolic Stability Often LowerGenerally HigherN-cPr forms distonic cation radicals via SET; N-iPr sterically resists dealkylation.
Lipophilicity (LogP) LowerHigherN-iPr drives higher lipophilicity, increasing passive membrane and BBB penetration.

Experimental Methodologies

To objectively compare the bioactivity and stability of these derivatives, researchers must employ rigorous, self-validating protocols. The workflow below outlines the standard progression from synthesis to in vivo profiling.

Workflow Step1 Compound Synthesis (N-cPr vs N-iPr) Step2 In Vitro Clearance (Human Liver Microsomes) Step1->Step2 Step3 Receptor Binding Assay (Radioligand Displacement) Step1->Step3 Step4 In Vivo PK Profiling (Rodent Models) Step2->Step4 Step3->Step4 Step5 SAR Data Synthesis Step4->Step5

Experimental workflow for profiling N-alkyl cyclohexan-1-amine bioactivity.

Protocol 1: In Vitro Phase I Metabolic Stability (Microsomal Clearance)

Purpose: To quantify the CYP450-mediated degradation rates of N-cPr vs N-iPr cyclohexan-1-amines. Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP enzymes. By supplying NADPH (the obligate cofactor), we isolate Phase I oxidative metabolism. The rapid ring-opening of the N-cPr group will reflect as a shorter half-life compared to the sterically hindered N-iPr group.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the N-cPr or N-iPr test compound to a final concentration of 1 μM.

    • Self-Validation Step: Run Verapamil (1 μM) in parallel as a high-clearance positive control. If Verapamil is not rapidly degraded, the HLM batch is metabolically incompetent and the assay must be voided.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Remove 50 μL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent precipitates the HLM proteins, instantly halting metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the half-life of parent compound depletion.

Protocol 2: Radioligand Competitive Binding Assay

Purpose: To determine the impact of N-alkylation steric bulk on target receptor affinity ( Ki​ ). Causality: Measuring the displacement of a high-affinity radioligand by the test compounds provides a direct, quantitative measure of binding affinity, independent of downstream intracellular signaling cascades.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of radioligand (at its established Kd​ concentration), and 50 μL of the test compound (N-cPr or N-iPr derivative) at varying concentrations ( 10−10 to 10−5 M).

  • Background Definition:

    • Self-Validation Step: In control wells, replace the test compound with a 10 μM concentration of a known, non-radioactive high-affinity reference ligand. This saturates all specific binding sites, allowing for the precise subtraction of non-specific background binding.

  • Filtration: Incubate the plates for 1 hour at room temperature to reach thermodynamic equilibrium. Rapidly filter the mixture through GF/C glass fiber filters using a 96-well cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity (CPM) using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Halberstadt, A. L., et al. (2018). Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (ECPLA). Psychopharmacology.[Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society.[Link]

  • Kambe, D., et al. (2009). Discovery and biological profile of isoindolinone derivatives as novel metabotropic glutamate receptor 1 antagonists: a potential treatment for psychotic disorders. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Devine, S. M., et al. (2018). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. ACS Infectious Diseases.[Link]

High-Resolution X-Ray Crystallography of Aliphatic Amines: A Comparison Guide for N-Cyclopropyl-3-methylcyclohexan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

N-cyclopropyl-3-methylcyclohexan-1-amine is a highly versatile cycloaliphatic amine scaffold, frequently utilized in the synthesis of CNS-active agents and complex biocatalytic cascades, such as conjugate reduction-reductive amination sequences. However, determining the precise three-dimensional architecture and absolute stereochemistry of this compound presents a significant crystallographic challenge.

At room temperature, small, relatively flexible molecules like N-cyclopropyl-3-methylcyclohexan-1-amine are typically liquids or low-melting oils[1]. They lack the rigid planar systems and heavy atoms necessary to form stable crystal lattices or provide sufficient anomalous scattering for absolute structure determination. To obtain high-resolution Single-Crystal X-Ray Diffraction (SC-XRD) data, researchers must employ targeted derivatization strategies.

This guide objectively compares three primary methodologies—Standard Halide Salt Formation, Chiral Co-crystallization, and Heavy-Atom Covalent Derivatization—evaluating their performance, experimental causality, and reliability in yielding definitive structural data.

The Causality of Crystallographic Derivatization

The primary hurdle in analyzing flexible aliphatic amines is obtaining a high-quality single crystal suitable for diffraction[1]. Converting the liquid free base into a salt or covalent derivative dramatically increases the likelihood of forming a stable, well-ordered crystal lattice by introducing strong intermolecular interactions (e.g., ionic bonding, hydrogen bonding networks, and π−π stacking)[1].

Furthermore, for chiral molecules, determining the absolute configuration relies on the phenomenon of anomalous dispersion[2]. When X-rays interact with heavier atoms, a small phase shift occurs, breaking Friedel's law (which states that the intensities of diffraction spots from a plane and its inverse are equal)[2]. By measuring the subtle differences in the intensities of these Bijvoet pairs, the absolute spatial arrangement can be determined[2]. The Flack parameter is the critical metric refined during this analysis; a value close to 0 indicates the correct absolute structure, while a value near 1 suggests an inverted structure[2]. Without a heavy atom or a known chiral reference, the Flack parameter remains ambiguous.

Methodology Comparison: Selecting the Optimal Strategy

Standard Halide Salt Formation (Hydrochloride)
  • Mechanism: Protonation of the secondary amine using anhydrous HCl gas or aqueous HCl to form an ionic lattice.

  • Performance: While HCl salts often crystallize readily, the chloride ion provides very weak anomalous scattering under standard Molybdenum (Mo K α ) X-ray sources. This results in high standard uncertainty in the Flack parameter, making absolute configuration assignment unreliable without advanced Copper (Cu K α ) microfocus sources.

Chiral Co-crystallization (Diastereomeric Salt Formation)
  • Mechanism: Reacting the amine with an enantiopure chiral acid (e.g., L-Tartaric acid or (1R)-(-)-10-Camphorsulfonic acid) to form a diastereomeric salt.

  • Performance: This is a highly elegant solution. By introducing a known chiral center into the asymmetric unit (the acid), the absolute configuration of the amine can be deduced relative to the internal standard[1]. This entirely bypasses the need for heavy-atom anomalous dispersion, though it requires empirical screening to find the optimal acid-solvent pair.

Heavy-Atom Covalent Derivatization (Brosylation)
  • Mechanism: Covalent attachment of a rigid, heavy-atom-containing group by reacting the amine with 4-bromobenzenesulfonyl chloride (brosyl chloride).

  • Performance: The addition of the rigid aromatic sulfonamide group restricts the conformational flexibility of the cyclopropyl and cyclohexyl rings. Crucially, the bromine atom provides robust anomalous dispersion, consistently yielding a Flack parameter close to 0.0 with minimal standard uncertainty, ensuring definitive absolute stereochemistry[2].

Quantitative Performance Comparison
ParameterStandard HCl SaltL-Tartrate SaltBrosylate Derivative
Crystallinity Propensity ModerateHighVery High
Anomalous Signal (Mo K α ) Weak (Cl)None (C, H, N, O)Strong (Br)
Absolute Config. Determination Difficult (Flack ~0.4)Indirect (via Internal Ref)Direct (Flack ~0.01)
Conformational Rigidity LowModerateHigh
Experimental Effort LowModerate (Screening req.)High (Synthesis required)

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate physical and chemical checkpoints to ensure the system is behaving as intended before proceeding to the expensive diffractometer stage.

Protocol A: Diastereomeric Salt Formation (L-Tartrate)

Objective: Form a highly crystalline diastereomeric salt utilizing an internal chiral reference.

  • Preparation: Dissolve 1.0 mmol of N-cyclopropyl-3-methylcyclohexan-1-amine free base in 2.0 mL of hot absolute ethanol (70°C).

  • Salt Formation: Add 1.0 mmol of L-(+)-tartaric acid dissolved in 1.0 mL of hot ethanol dropwise to the amine solution.

  • Self-Validation (Solubility Check): The solution must remain completely clear at 70°C. If a precipitate forms immediately upon addition, the system is supersaturated too quickly, which will yield an amorphous powder rather than single crystals. Correction: Add hot ethanol dropwise until the solution clarifies.

  • Crystallization: Remove the vial from the heat source, insulate it in a secondary container (e.g., a Dewar flask or styrofoam block), and allow it to cool to room temperature over 48 hours.

  • Self-Validation (Optical Check): Examine the precipitate under a polarized light microscope. The presence of faceted, strongly birefringent crystals confirms successful long-range lattice ordering. Isotropic (dark) aggregates indicate failed crystallization.

Protocol B: Heavy-Atom Covalent Derivatization (Brosylation)

Objective: Synthesize a rigid, bromine-containing sulfonamide for direct absolute structure determination via anomalous dispersion.

  • Reaction Setup: Dissolve 1.0 mmol of the amine and 1.5 mmol of triethylamine (TEA) in 5.0 mL of anhydrous dichloromethane (DCM). Chill to 0°C.

  • Derivatization: Slowly add 1.1 mmol of 4-bromobenzenesulfonyl chloride. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (Reaction Completion): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The secondary amine (ninhydrin-active, low Rf​ ) will convert to the sulfonamide (UV-active, higher Rf​ ). The complete disappearance of the ninhydrin-active baseline spot validates 100% conversion, preventing co-crystallization of starting materials.

  • Workup: Quench with 1M aqueous HCl to remove excess TEA and unreacted amine. Extract the organic layer, dry over MgSO 4​ , and concentrate in vacuo.

  • Vapor Diffusion Crystallization: Dissolve the purified brosylate in a minimum volume of DCM in an inner vial. Place this inside an outer vial containing hexanes (antisolvent). Seal the outer vial. Over 3-5 days, the volatile DCM will exchange with hexanes, slowly lowering solubility and yielding diffraction-quality crystals.

Crystallographic Decision Workflow

G Start N-cyclopropyl-3-methylcyclohexan-1-amine (Liquid Free Base) Goal Goal: SC-XRD Analysis Start->Goal Q1 Require Absolute Stereochemistry? Goal->Q1 Path1 Relative Config Only Q1->Path1 No Path2 Absolute Config Needed Q1->Path2 Yes Sol1 HCl Salt Formation (Vapor Diffusion) Path1->Sol1 Q2 Chiral Acid Available? Path2->Q2 Result1 Structure Solved (Flack Parameter Ambiguous) Sol1->Result1 Sol2 Diastereomeric Salt (e.g., L-Tartrate) Q2->Sol2 Yes Sol3 Heavy-Atom Covalent Derivatization (Brosylation) Q2->Sol3 No Result2 Absolute Config via Internal Chiral Reference Sol2->Result2 Result3 Absolute Config via Anomalous Dispersion (Br) Sol3->Result3

Decision matrix for selecting crystallization strategies for aliphatic amines.

References

  • Multifunctional biocatalyst for conjugate reduction and reductive amination: rac-N-cyclopropyl-3-methylcyclohexan-1-amine. dicp.ac.cn.
  • (1,3,4-Thiadiazol-2-yl)boronic acid. Benchchem.
  • (3S)-(-)-3-(Methylamino)pyrrolidine | 139015-32-0. Benchchem.

Sources

A Comparative Guide to the Validation of Enantiomeric Excess for N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. The differential pharmacological and toxicological profiles of enantiomers necessitate the development and validation of robust analytical methodologies to accurately quantify enantiomeric excess (ee). This guide provides an in-depth comparison of established analytical techniques for validating the enantiomeric excess of N-cyclopropyl-3-methylcyclohexan-1-amine, a chiral amine of interest in pharmaceutical research. The methodologies discussed herein are presented with a focus on experimental causality, self-validating protocols, and authoritative grounding to support researchers in their selection and implementation of the most suitable analytical strategy.

The Imperative of Enantiomeric Purity

N-cyclopropyl-3-methylcyclohexan-1-amine possesses two chiral centers, leading to the potential for four stereoisomers. The specific spatial arrangement of the cyclopropyl and methyl groups relative to the amine functionality dictates the molecule's interaction with chiral biological targets, such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while its counterpart could be inactive or, in a worst-case scenario, contribute to adverse effects. The rigorous validation of enantiomeric excess is therefore a non-negotiable aspect of quality control in the synthesis and manufacturing of such chiral compounds.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for N-cyclopropyl-3-methylcyclohexan-1-amine can be approached through several high-precision analytical techniques. The primary methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. Each method offers a unique set of advantages and is subject to specific considerations, which are compared below.

Table 1: Performance Comparison of Key Analytical Techniques
ParameterChiral HPLCChiral GCNMR with Chiral Derivatizing Agents
Principle Differential interaction with a chiral stationary phase.Separation based on volatility and interaction with a chiral stationary phase.Formation of diastereomers with distinct NMR signals.
Resolution ExcellentVery HighModerate to Good
Sensitivity High (ng to pg range)Very High (pg to fg range)Lower (mg to µg range)
Throughput ModerateHighLow
Development Time Moderate to HighModerateLow to Moderate
Sample Prep Minimal (dissolution)Derivatization may be required to increase volatility.Derivatization required.
Instrumentation Widely availableWidely availableRequires high-field NMR
Validation Well-established ICH guidelines.Well-established guidelines.Less standardized for ee validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for enantiomeric separations in the pharmaceutical industry due to its robustness, broad applicability, and well-defined validation pathways. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

Mechanism of Separation

For a primary amine like N-cyclopropyl-3-methylcyclohexan-1-amine, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support) are often highly effective. Chiral recognition mechanisms can involve a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The amine group and the stereocenters of the analyte form transient, diastereomeric complexes with the chiral selectors of the CSP, with one enantiomer forming a more stable complex and therefore being retained longer on the column.

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh ~10 mg of N-cyclopropyl-3-methylcyclohexan-1-amine prep2 Dissolve in mobile phase to a concentration of 1 mg/mL prep1->prep2 prep3 Filter through a 0.45 µm syringe filter prep2->prep3 hplc1 Equilibrate Chiral Column (e.g., Chiralpak AD-H) prep3->hplc1 Load Sample hplc2 Inject 10 µL of prepared sample hplc1->hplc2 hplc3 Isocratic elution with Hexane/Isopropanol/Diethylamine (90:10:0.1) hplc2->hplc3 hplc4 UV Detection at 210 nm hplc3->hplc4 data1 Integrate peak areas for each enantiomer hplc4->data1 Chromatogram data2 Calculate Enantiomeric Excess (% ee) data1->data2

Caption: Workflow for ee determination by Chiral HPLC.

Detailed Protocol: Chiral HPLC Method Validation

A comprehensive validation of the chiral HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • Specificity: Inject the individual enantiomers (if available) and the racemate to confirm the identity of the peaks and the resolution of the method. The diluent should also be injected to ensure no interfering peaks are present.

  • Linearity: Prepare a series of solutions of the major enantiomer spiked with increasing concentrations of the minor enantiomer (e.g., 0.1% to 2.0% of the total concentration). Plot the peak area ratio of the minor enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.99.

  • Accuracy: Analyze samples with known amounts of the minor enantiomer (prepared by spiking). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision): Repeatability is assessed by analyzing six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument. Intermediate precision is evaluated by repeating the analysis on a different day, with a different analyst, and/or on a different instrument. The relative standard deviation (RSD) for the peak area ratios should be less than 2%.

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is often determined by analyzing a series of dilute solutions and establishing the concentration at which the signal-to-noise ratio is at least 10:1.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers exceptional resolving power and sensitivity. While N-cyclopropyl-3-methylcyclohexan-1-amine may have sufficient volatility, its polarity can lead to peak tailing. Derivatization to a less polar analogue, such as an amide or carbamate, is a common strategy to improve chromatographic performance.

Derivatization for Enhanced Separation

A common derivatization reaction for amines is acylation with an achiral reagent like trifluoroacetic anhydride (TFAA). This reaction converts the polar amine into a less polar, more volatile trifluoroacetamide derivative, which is more amenable to GC analysis.

start N-cyclopropyl-3-methylcyclohexan-1-amine in Ethyl Acetate reagent + Trifluoroacetic Anhydride (TFAA) start->reagent reaction Reaction at room temperature (30 min) reagent->reaction workup Aqueous workup and extraction reaction->workup product N-TFA-derivative for GC analysis workup->product

Caption: Derivatization of the amine for Chiral GC analysis.

Experimental Protocol: Chiral GC
  • Derivatization: Dissolve ~5 mg of the amine in 1 mL of ethyl acetate. Add 1.5 equivalents of TFAA and stir at room temperature for 30 minutes. Quench the reaction with saturated sodium bicarbonate solution, separate the organic layer, dry over sodium sulfate, and dilute to a suitable concentration for GC analysis.

  • GC Conditions:

    • Column: A chiral stationary phase column, such as a cyclodextrin-based column (e.g., Chiraldex G-TA), is typically used.

    • Injection: 1 µL split injection.

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation of the enantiomers.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis: Integrate the peak areas of the two enantiomeric derivatives and calculate the enantiomeric excess using the same formula as for HPLC.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy offers a distinct advantage in that it provides structural information and can be used for ee determination without the need for chromatographic separation. This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different spatial arrangements and, as a result, will exhibit distinct chemical shifts in the NMR spectrum.

The Mosher's Acid Approach

A widely used CDA for amines and alcohols is α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. The reaction of (R)-MTPA-Cl with the racemic amine will produce two diastereomeric amides. The protons in these diastereomers are in different chemical environments and will therefore have different chemical shifts, allowing for their integration and the determination of the ee.

Experimental Protocol: NMR Analysis
  • Derivatization: In an NMR tube, dissolve ~5 mg of the amine in 0.7 mL of deuterated chloroform (CDCl₃). Add a small excess of (R)-MTPA-Cl and a non-nucleophilic base like triethylamine. Allow the reaction to proceed to completion.

  • NMR Acquisition: Acquire a high-resolution proton NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer. The methyl or cyclopropyl protons are often good candidates. Carefully integrate the corresponding peaks. The enantiomeric excess is calculated from the ratio of the integrals of these signals.

Table 2: Comparison of Derivatization Agents for NMR
Derivatizing AgentAdvantagesDisadvantages
(R)-MTPA-Cl Commercially available, well-documented, often provides good signal separation.Can be sensitive to moisture, reaction byproducts may interfere.
Marfey's Reagent Provides robust derivatives, often used in HPLC as well.Can be more expensive, derivatization may be slower.

Conclusion and Recommendations

The choice of analytical methodology for validating the enantiomeric excess of N-cyclopropyl-3-methylcyclohexan-1-amine is contingent on several factors, including the available instrumentation, the required level of sensitivity, and the stage of drug development.

  • For routine quality control in a regulated environment, Chiral HPLC is the recommended method. Its robustness, well-established validation protocols, and high accuracy make it the most reliable choice for batch release testing.

  • Chiral GC, particularly after derivatization, can be a powerful alternative if higher sensitivity is required. It is also a valuable orthogonal technique to confirm the results obtained by HPLC.

  • NMR spectroscopy with a chiral derivatizing agent is an excellent tool for research and development settings. It provides rapid confirmation of enantiomeric excess without extensive method development and can offer valuable structural insights.

Ultimately, a multi-faceted approach, potentially employing HPLC as the primary method and another technique as a confirmatory analysis, provides the highest level of confidence in the stereochemical purity of N-cyclopropyl-3-methylcyclohexan-1-amine. The validation of the chosen method(s) must be rigorously performed to ensure data integrity and compliance with regulatory expectations.

References

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

  • Title: A new and simple method for the determination of enantiomeric purity of amines and alcohols. Source: Journal of the American Chemical Society, 1969, 91 (5), pp 1469–1474. URL: [Link]

Comprehensive Comparative Guide: Stability Profiles of N-Cyclopropyl-3-methylcyclohexan-1-amine Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preformulation phase of drug development, the selection of the optimal Active Pharmaceutical Ingredient (API) form is a critical determinant of a drug's success. For basic drugs, approximately 60% of all marketed salt forms are hydrochlorides[1].

This guide provides an objective, data-driven comparison between the free base and the hydrochloride (HCl) salt of N-cyclopropyl-3-methylcyclohexan-1-amine , a secondary cycloaliphatic amine. While the free base offers direct availability for certain synthetic applications, it presents significant stability and handling challenges. Converting this amine into its hydrochloride salt fundamentally alters its physicochemical properties, offering superior solid-state stability, reduced hygroscopicity, and enhanced aqueous solubility—making it the preferred candidate for long-term pharmaceutical development[2].

Mechanistic Rationale: The Chemistry of Amine Protonation

To understand the divergent stability profiles of these two forms, we must examine the causality at the molecular level.

The Free Base Vulnerability: N-cyclopropyl-3-methylcyclohexan-1-amine in its free base form contains a secondary nitrogen atom with an unshared lone pair of electrons. This lone pair is highly reactive (nucleophilic and basic). When exposed to ambient air, the free base is highly susceptible to two primary degradation pathways:

  • Oxidation: The electron-rich nitrogen readily reacts with atmospheric oxygen to form N-oxides.

  • Carbamate Formation: The nucleophilic amine attacks atmospheric carbon dioxide ( CO2​ ), forming carbamic acid derivatives.

The Hydrochloride Protection Mechanism: The addition of hydrochloric acid protonates the amine, converting the neutral nitrogen into a positively charged ammonium cation ( NH2+​ ). This protonation ties up the lone pair, drastically lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and neutralizing its nucleophilicity. Consequently, the protonated amine is protected from oxidative degradation, leading to a significantly longer shelf life[3]. Furthermore, the electrostatic interaction between the ammonium cation and the chloride anion drives the formation of a highly ordered, stable crystalline lattice, which restricts molecular mobility and prevents solid-state degradation.

Comparative Stability Profiles

The following tables summarize the quantitative physicochemical and stability differences between the two forms, based on representative accelerated stability testing paradigms for secondary cycloalkylamines.

Table 1: Physicochemical Properties Comparison
ParameterFree Base FormHydrochloride (HCl) SaltMechanistic Rationale
Physical State Viscous liquid / AmorphousCrystalline solidIonic interactions in the salt form a stable, high-melting crystal lattice.
Aqueous Solubility Low (< 1 mg/mL)High (> 50 mg/mL)Ionization significantly enhances hydration and solvation in aqueous media.
Nucleophilicity HighNegligibleProtonation of the nitrogen lone pair removes its electron-donating capability.
Handling Volatile, requires inert gasNon-volatile, easy to weighThe crystal lattice of the HCl salt eliminates volatility[3].
Table 2: Accelerated Stability Data (ICH Q1A: 40°C / 75% RH for 6 Months)
Stability MetricFree Base (Initial)Free Base (6 Months)HCl Salt (Initial)HCl Salt (6 Months)
Chemical Purity (HPLC) > 99.0%< 92.0%> 99.5%> 99.0%
Moisture Uptake (DVS) N/A> 5.0% (Deliquescent)< 0.5%< 1.0%
Major Impurities NoneN-Oxide, CarbamatesNoneTrace (< 0.1%)
Solid-State Form Amorphous / LiquidDiscolored liquidWhite CrystallineWhite Crystalline

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the stability data must be generated using self-validating experimental systems. Below are the step-by-step methodologies used to evaluate the API forms.

Protocol A: Chemical Stability via HPLC-UV/MS (Self-Validating)

Causality: HPLC-UV/MS is chosen to separate and quantify the parent compound from its oxidative degradation products.

  • System Suitability Testing (SST): Before analyzing samples, inject a resolution mixture containing the API and a known N-oxide standard. Validation checkpoint: The system is only valid if the resolution factor ( Rs​ ) between the API and the N-oxide is > 2.0.

  • Sample Preparation: Dissolve 10 mg of the stressed free base and HCl salt samples in 10 mL of mobile phase (Water/Acetonitrile with 0.1% TFA).

  • Chromatography: Run a gradient elution from 5% to 95% Acetonitrile over 15 minutes on a C18 column (2.1 x 100 mm, 1.7 µm) at 0.4 mL/min.

  • Detection & Quantification: Monitor at 210 nm and via positive electrospray ionization (ESI+). Calculate purity based on peak area normalization against a freshly prepared, unstressed reference standard.

Protocol B: Hygroscopicity & Form Conversion via DVS and PXRD

Causality: Salt formation alters solid-state interactions, but salts can sometimes disproportionate back to the free base in high humidity. Monitoring this potential conversion is highly recommendable using solid-state selective tools like Powder X-Ray Diffraction (PXRD)[4].

  • Baseline Establishment (DVS): Load 15 mg of the HCl salt into a Dynamic Vapor Sorption (DVS) pan. Hold at 0% Relative Humidity (RH) at 25°C until the change in mass ( dm/dt ) is < 0.002% / min. Validation checkpoint: This ensures a true "dry mass" baseline, preventing artificial inflation of moisture uptake data.

  • Sorption Cycle: Increase RH in 10% increments up to 90% RH, holding at each step until equilibrium ( dm/dt < 0.002% / min) is reached.

  • Post-DVS PXRD Analysis: Immediately transfer the 90% RH stressed sample to a PXRD diffractometer. Scan from 2θ = 3° to 40°. Compare the diffractogram against the initial unstressed HCl salt pattern to confirm the absence of amorphous halos (indicating deliquescence) or peak shifts (indicating hydrate formation or free base conversion).

Workflow Visualization

The following diagram illustrates the logical workflow and divergent outcomes of the stability testing protocols for the two API forms.

StabilityWorkflow Start N-cyclopropyl-3-methylcyclohexan-1-amine API Candidate SplitFB Free Base Form (Liquid/Amorphous) Start->SplitFB SplitHCl Hydrochloride Salt (Crystalline Solid) Start->SplitHCl Stress ICH Accelerated Stress (40°C / 75% RH) SplitFB->Stress SplitHCl->Stress Test1 HPLC-UV/MS (Chemical Purity) Stress->Test1 Test2 Dynamic Vapor Sorption (Hygroscopicity) Stress->Test2 Test3 PXRD (Form Conversion) Stress->Test3 ResultFB High Degradation N-Oxide / Carbamate Test1->ResultFB ResultHCl High Stability Maintained Lattice Test1->ResultHCl Test2->ResultFB Test2->ResultHCl Test3->ResultHCl

Fig 1: Experimental workflow for comparative stability validation of API forms.

References

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals Source: Pharmaoffer URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL:[Link]

Sources

A Comparative Guide to GC-MS Analysis Protocols for the Detection of N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the evolving landscape of novel psychoactive substances (NPS), the development of robust and reliable analytical methods is paramount for researchers, forensic scientists, and public health professionals.[1][2] N-cyclopropyl-3-methylcyclohexan-1-amine, a substituted cyclohexylamine derivative, represents a class of compounds for which validated analytical protocols are not yet widely established. This guide provides a comprehensive comparison of potential Gas Chromatography-Mass Spectrometry (GC-MS) analysis protocols for its detection and quantification, drawing upon established methodologies for similar amine-containing compounds.

The analysis of amines by gas chromatography can be challenging due to their polarity, which can lead to poor peak shapes and interactions with the GC system.[3][4] This guide will explore and compare two primary approaches: direct analysis and analysis following chemical derivatization. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection for each, providing detailed, step-by-step protocols and supporting data to inform your methodological choices.

Part 1: Sample Preparation Strategies: The Foundation of Accurate Analysis

Effective sample preparation is a critical first step to minimize matrix interference and ensure accurate quantification.[5] Here, we compare two widely used extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic and cost-effective method for isolating analytes from a liquid matrix.[6] The choice of solvent is crucial and should be based on the polarity of the target analyte.

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Alkalinization: To a 1 mL liquid sample (e.g., urine, plasma), add a suitable buffer to adjust the pH to >9. This deprotonates the amine, increasing its solubility in organic solvents.

  • Solvent Extraction: Add 5 mL of a non-polar organic solvent (e.g., ethyl acetate, hexane, or a mixture thereof).

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes to ensure thorough mixing, followed by centrifugation at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Analyte Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate or the derivatization solvent) for GC-MS analysis.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE, though it can be more expensive. Mixed-mode cation exchange cartridges are particularly effective for extracting basic compounds like amines.

Experimental Protocol: Solid-Phase Extraction

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated 1 mL sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.

  • Analyte Elution: Elute the target analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Part 2: To Derivatize or Not to Derivatize? A Comparative Analysis

A pivotal decision in the GC-MS analysis of amines is whether to employ derivatization.[7] Derivatization converts polar amines into less polar, more volatile, and more thermally stable derivatives, leading to improved peak shape and sensitivity.[3]

Direct Analysis (Underivatized)

Direct analysis is simpler and faster as it omits the derivatization step. However, it may suffer from poor peak shape and lower sensitivity.

GC-MS Parameters for Direct Analysis

ParameterSetting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Analysis with Derivatization

Derivatization can significantly enhance the chromatographic performance of amines.[3][7] We will compare two common derivatization techniques: acylation and silylation.

Acylation with reagents like TFAA is a rapid and effective method for derivatizing primary and secondary amines.[3]

Experimental Protocol: TFAA Derivatization

  • Reagent Addition: To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Reaction: Cap the vial and heat at 70°C for 20 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature and inject 1 µL into the GC-MS.

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is another popular choice for derivatizing amines.[8]

Experimental Protocol: BSTFA Derivatization

  • Reagent Addition: To the dried sample extract, add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial and heat at 80°C for 30 minutes.

  • Cooling and Analysis: Allow the vial to cool and inject 1 µL into the GC-MS.

GC-MS Parameters for Derivatized Analysis

The GC-MS parameters for derivatized samples are generally similar to those for direct analysis, though the oven temperature program may be adjusted based on the volatility of the derivative.

ParameterSetting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 260°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Part 3: Expected Performance and Data Comparison

The choice of protocol will significantly impact the performance of the analysis. The following table summarizes the expected outcomes based on established principles for amine analysis.

ParameterDirect AnalysisTFAA DerivatizationBSTFA Derivatization
Peak Shape Potentially broad and tailingSharp and symmetricalSharp and symmetrical
Retention Time ShorterLongerLonger
Sensitivity (LOD/LOQ) LowerHigherHigher
Mass Spectrum Molecular ion may be weakCharacteristic fragments from the derivativeCharacteristic fragments from the derivative
Robustness Prone to column degradationMore robustMore robust

Part 4: Visualizing the Workflow

The following diagrams illustrate the analytical workflows for the different protocols.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Liquid Sample LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Direct_Analysis Direct GC-MS Analysis LLE->Direct_Analysis Derivatization Derivatization LLE->Derivatization SPE->Direct_Analysis SPE->Derivatization TFAA TFAA Derivatization Derivatization->TFAA BSTFA BSTFA Derivatization Derivatization->BSTFA GCMS_Analysis GC-MS Analysis TFAA->GCMS_Analysis BSTFA->GCMS_Analysis

Caption: General workflow for GC-MS analysis of N-cyclopropyl-3-methylcyclohexan-1-amine.

Part 5: Conclusion and Recommendations

For the sensitive and robust detection of N-cyclopropyl-3-methylcyclohexan-1-amine, a method involving derivatization is highly recommended. Both TFAA and BSTFA are excellent choices, with the selection potentially depending on the specific laboratory setup and potential interferences. While direct analysis is faster, it is likely to be less reliable for trace-level detection and quantification. The choice between LLE and SPE for sample preparation will depend on the sample matrix, required cleanup, and cost considerations.

As with any analytical method for a novel compound, thorough validation is essential.[9] This should include an assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[10][11][12] The protocols outlined in this guide provide a strong foundation for developing and validating a reliable GC-MS method for the analysis of N-cyclopropyl-3-methylcyclohexan-1-amine and related compounds.

References

  • MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization.
  • R Discovery. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization.
  • ResearchGate. (2026, January 22). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning.
  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Spectroscopy Online. (2026, March 12). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques.
  • (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • PubMed. (2021, January 11). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry.
  • ACS Publications. (2011, July 7). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry.
  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.
  • Scribd. (n.d.). Derivatization of Amines | PDF | Amine | Gas Chromatography.
  • Reddit. (2025, January 16). Derivatization of tertiary amine for GC/MS? : r/Chempros.
  • (n.d.). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry.
  • ResearchGate. (n.d.). (PDF) Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • ChemRxiv. (n.d.). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion.
  • (n.d.). III Analytical Methods.
  • Frontiers. (2025, June 9). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation.
  • Benchchem. (n.d.). N-cyclopropyl-3-methylcyclopentan-1-amine.
  • (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.
  • PubChem. (n.d.). 3-Cyclohexene-1-methylamine, N-cyclopropyl-N-methyl- | C11H19N.
  • NIST. (n.d.). Cyclohexanamine, N-methyl-n-propyl-.
  • PubChem. (n.d.). N-cyclopropyl-3,3,4-trimethylcyclohexan-1-amine | C12H23N | CID 76645823.
  • Benchchem. (n.d.). Application Note: GC-MS Analysis of 2-methyl-N-pentylcyclohexan-1-amine.
  • Sigma-Aldrich. (n.d.). 3-cyclopropyl-4-propylcyclohexan-1-amine | 2138096-83-8.
  • (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-cyclopropyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-cyclopropyl-3-methylcyclohexan-1-amine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is designed to be your preferred source for operational guidance, ensuring that disposal protocols are not merely followed, but understood in the context of scientific and regulatory principles.

The procedures outlined herein are grounded in established safety protocols for amine compounds and hazardous chemical waste management, as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1][2]

Hazard Identification and Waste Characterization: The "Why" Behind the Protocol

Therefore, N-cyclopropyl-3-methylcyclohexan-1-amine waste must be treated as hazardous waste .[2] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[1][2] The primary hazards that dictate its handling and disposal are:

  • Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage.[4][6][7] This necessitates careful segregation from acidic compounds to prevent violent neutralization reactions.

  • Flammability: Similar amines are flammable liquids with vapors that can form explosive mixtures with air.[5][6][7] Waste must be kept away from ignition sources.[3][8]

  • Toxicity: The compound is likely harmful if swallowed or absorbed through the skin.[4][5][7]

Hazard Summary Table
Hazard ClassificationDescriptionRationale & Primary Precaution
Corrosive Likely causes severe skin burns and eye damage (Category 1).[4][7]Due to its amine functional group. Segregate from acids. Wear appropriate PPE.
Flammable Liquid Vapors may form explosive mixtures with air.[5][7][9]Keep away from heat, sparks, and open flames.[3][10] Store in a well-ventilated area.
Acute Toxicity Harmful or toxic if swallowed or in contact with skin.[4][5][7]Avoid direct contact. Use engineering controls (fume hood) and PPE.

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.

  • Eye Protection: Tightly fitting safety goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the waste.[7]

  • Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron.[3]

  • Respiratory Protection: Use only within a certified chemical fume hood to avoid inhalation of vapors.[5][7]

Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and general laboratory safety standards.[1][2]

Step 1: Waste Segregation

The fundamental principle of chemical waste management is segregation to prevent dangerous reactions.[11][12]

  • Do NOT mix N-cyclopropyl-3-methylcyclohexan-1-amine waste with:

    • Acids or acidic waste.

    • Oxidizing agents (e.g., nitrates, peroxides).[13]

    • Halogenated organic solvents.[11]

  • This waste stream should be collected as a non-halogenated, flammable organic base .

Step 2: Containerization

The choice of container is critical to prevent leaks and reactions.

  • Select a Compatible Container: Use a clean, designated container made of a material compatible with organic amines, such as high-density polyethylene (HDPE) or a glass bottle if required for specific mixtures.[1][11] The container must have a secure, tight-fitting screw cap.[10][14]

  • Condition of Container: Ensure the container is in good condition, free from cracks or damage.[15][16]

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[11]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.[1][12]

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[1][15]

  • The label must include:

    • The full chemical name: "N-cyclopropyl-3-methylcyclohexan-1-amine". Do not use abbreviations or chemical formulas.[1]

    • List all components of a mixture with their approximate percentages.[1][16]

    • The date of waste generation (accumulation start date).[1]

    • The name of the Principal Investigator and the laboratory location (building and room number).[1]

    • Checkboxes indicating the relevant hazards: Flammable, Corrosive, Toxic .[1]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[2][16][17]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the container in case of a leak.[11]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[2][16] Store away from heat, direct sunlight, and ignition sources.[10][12]

Step 5: Arranging for Disposal
  • Once the container is full (or within institutional time limits, often 12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2]

  • Complete and submit the necessary hazardous waste disposal forms as required by your institution.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[8]

  • Control Ignition Sources: Immediately remove all sources of ignition (flames, sparks, hot surfaces).[10][13]

  • Contain the Spill: Use a spill kit with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial absorbent for chemical spills).[3][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): For final decontamination of surfaces after the bulk material is absorbed, a 5% solution of acetic acid can be used, followed by a water rinse.[13]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[3][8] Place it in a labeled hazardous waste container for disposal.

  • Report: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_procedure Disposal Protocol A Identify Waste: N-cyclopropyl-3-methylcyclohexan-1-amine B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible, Labeled Waste Container B->C D Add Waste in Fume Hood (Keep Container Closed) C->D E Is waste mixed with incompatible chemicals (e.g., acids, oxidizers)? D->E F_yes STOP! Consult EHS Immediately E->F_yes Yes F_no Segregate as Flammable, Corrosive, Toxic Organic Waste E->F_no No G Store in Designated SAA with Secondary Containment F_no->G H Container Full or Time Limit Reached? G->H I Complete & Submit Waste Pickup Request to EHS H->I Yes J EHS Collects for Final Disposal I->J

Caption: Workflow for the proper disposal of N-cyclopropyl-3-methylcyclohexan-1-amine waste.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . Case Western Reserve University. Available from: [Link]

  • Laboratory Waste Management Guidelines . Princeton University. Available from: [Link]

  • Properly Managing Chemical Lab Waste . Triumvirate Environmental. Available from: [Link]

  • Cyclohexylamine | Product Safety Summary . AdvanSix. Available from: [Link]

  • SAFETY DATA SHEET - Cyclohexylamine . Nexchem. Available from: [Link]

  • Safety Data Sheet . Hach. Available from: [Link]

  • Laboratory chemical waste . Water Corporation. Available from: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. Available from: [Link]

  • 101 Ways to Reduce Hazardous Waste in the Laboratory . University of Alabama at Birmingham. Available from: [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. Available from: [Link]

  • Hazardous Waste Disposal Procedures . Michigan Technological University. Available from: [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE . Auburn University. Available from: [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available from: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.